molecular formula C15H25FN4O4 B11034536 AV-5080 CAS No. 1448435-38-8

AV-5080

Cat. No.: B11034536
CAS No.: 1448435-38-8
M. Wt: 344.38 g/mol
InChI Key: GPJMJWZFIQXUME-DMDPSCGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AV-5080 is a useful research compound. Its molecular formula is C15H25FN4O4 and its molecular weight is 344.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1448435-38-8

Molecular Formula

C15H25FN4O4

Molecular Weight

344.38 g/mol

IUPAC Name

(3R,4R,5S)-5-(diaminomethylideneamino)-4-[(2-fluoroacetyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C15H25FN4O4/c1-3-9(4-2)24-11-6-8(14(22)23)5-10(19-15(17)18)13(11)20-12(21)7-16/h6,9-11,13H,3-5,7H2,1-2H3,(H,20,21)(H,22,23)(H4,17,18,19)/t10-,11+,13+/m0/s1

InChI Key

GPJMJWZFIQXUME-DMDPSCGWSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)CF)N=C(N)N)C(=O)O

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)CF)N=C(N)N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

AV-5080: A Deep Dive into its Mechanism of Action Against Influenza Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical data and mechanism of action of AV-5080, a potent neuraminidase inhibitor developed for the treatment of influenza virus infections. The information presented herein is a synthesis of available scientific literature, designed to inform researchers and professionals in the field of antiviral drug development.

Core Mechanism of Action

This compound is a highly potent, orally active small molecule that functions as a neuraminidase inhibitor.[1][2][3] Its primary mode of action is to block the enzymatic activity of the influenza virus neuraminidase (NA) protein.[1][2] Neuraminidase is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues, thereby preventing viral aggregation at the cell surface and promoting the spread of the infection. By binding to the active site of the neuraminidase enzyme, this compound prevents this cleavage, leading to the clumping of newly formed virus particles on the host cell surface and limiting their release and subsequent infection of other cells.

The chemical name for this compound is (3R,4R,5S)-5-[(diaminomethylene)amino]-3-(1-ethylpropoxy)-4-[(fluoroacetyl)amino]cyclohex-1-ene-1-carboxylic acid. Its design was informed by 3D molecular docking and pharmacophore modeling to optimize its binding to the neuraminidase active site.

Quantitative Efficacy Data

This compound has demonstrated potent in vitro activity against a range of influenza A and B virus strains, including those resistant to the widely used neuraminidase inhibitor, oseltamivir.

Table 1: In Vitro Neuraminidase Inhibition
Influenza Virus StrainThis compound IC₅₀ (nM)Oseltamivir IC₅₀ (nM)Reference
A/duck/Minnesota/1525/1981 (H5N1)0.03-
A/Perth/265/2009 (H1N1)0.07-

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity.

Table 2: Antiviral Activity in Cell Culture
Influenza Virus StrainCell LineThis compound EC₉₀ (nM)Oseltamivir EC₉₀ (nM)Reference
A/California/07/2009 (H1N1)MDCK0.71 ± 0.24~19.88

EC₉₀ (Half maximal effective concentration) represents the concentration of the drug required to achieve 90% of the maximum antiviral effect in cell culture. The EC₉₀ for oseltamivir was calculated based on the statement that this compound's EC₉₀ is 28 times lower. MDCK (Madin-Darby Canine Kidney) cells are a standard cell line used for influenza virus research.

In Vivo Efficacy

In pre-clinical animal studies, this compound has shown significant efficacy in a mouse model of influenza infection.

Table 3: In Vivo Efficacy in a Mouse Model
Influenza Virus StrainTreatmentDose (mg/kg)Survival RateReference
A/Aichi/2/1969 (H3N2)This compound2590%
A/Aichi/2/1969 (H3N2)Oseltamivir25100%

Safety and Pharmacokinetics

Pre-clinical safety pharmacology studies have been conducted on this compound.

Table 4: Pre-clinical Safety and Pharmacokinetic Profile
ParameterResultReference
Safety
AMES TestNo signs of genotoxicity
Chromosomal Aberration TestNo signs of genotoxicity
hERG TestNo signs of cardiotoxicity
Pharmacokinetics
Plasma Stability (rat, dog, human)>93% remaining after 24h

Detailed Experimental Protocols

While full, detailed step-by-step protocols are proprietary and not fully available in the public domain, the following sections outline the methodologies for the key experiments cited based on the available literature.

Neuraminidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Principle: The assay measures the cleavage of a fluorogenic substrate by the neuraminidase enzyme. The fluorescence produced is proportional to the enzyme's activity. The reduction in fluorescence in the presence of an inhibitor indicates its potency.

Methodology:

  • Enzyme Source: Recombinant or purified neuraminidase from the influenza virus strain of interest.

  • Substrate: A fluorogenic substrate such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Procedure: a. The neuraminidase enzyme is pre-incubated with varying concentrations of this compound. b. The MUNANA substrate is added to initiate the enzymatic reaction. c. The reaction is incubated at 37°C for a specified period. d. The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer. e. The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Activity in Cell Culture (MDCK Cells)

This assay determines the efficacy of a compound in inhibiting influenza virus replication in a cellular context.

Principle: The cytopathic effect (CPE) caused by viral replication in a cell monolayer is observed. The ability of a compound to protect the cells from CPE is a measure of its antiviral activity.

Methodology:

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are grown to confluency in 96-well plates.

  • Virus: The influenza virus strain of interest is used to infect the cells.

  • Procedure: a. Serial dilutions of this compound are added to the MDCK cell monolayers. b. The cells are then infected with a known titer of the influenza virus. c. The plates are incubated at 37°C in a CO₂ incubator for a period sufficient to cause CPE in the virus control wells (typically 2-4 days). d. The cell viability is assessed using a colorimetric assay (e.g., MTT or neutral red uptake) or by visual inspection of CPE. e. The concentration of this compound that protects 90% of the cells from virus-induced death (EC₉₀) is determined.

In Vivo Efficacy in a Mouse Model

This study evaluates the therapeutic efficacy of a compound in a living organism infected with influenza virus.

Principle: Mice are lethally infected with an adapted influenza virus strain. The ability of the test compound to improve survival rates and reduce disease severity is assessed.

Methodology:

  • Animal Model: Specific pathogen-free mice (e.g., BALB/c) are used.

  • Virus Challenge: Mice are intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain (e.g., A/Aichi/2/1969 H3N2).

  • Treatment: a. Treatment with this compound or a vehicle control is initiated at a specified time post-infection (e.g., 4 hours). b. The compound is administered orally at various doses (e.g., 25 mg/kg) for a defined period (e.g., twice daily for 5 days).

  • Monitoring: a. Mice are monitored daily for signs of illness (e.g., weight loss, inactivity) and survival for a period of at least 14 days. b. The survival rates between the treated and control groups are compared.

Visualizations

Mechanism of Action of this compound

cluster_influenza_lifecycle Influenza Virus Lifecycle cluster_inhibition This compound Inhibition Virus_Attachment 1. Virus Attachment (Hemagglutinin to Sialic Acid) Virus_Entry 2. Virus Entry & Uncoating Virus_Attachment->Virus_Entry Replication 3. Viral RNA Replication & Protein Synthesis Virus_Entry->Replication Assembly 4. Progeny Virus Assembly Replication->Assembly Budding 5. Progeny Virus Budding Assembly->Budding Release 6. Virus Release Budding->Release AV5080 This compound Neuraminidase Neuraminidase Enzyme AV5080->Neuraminidase Binds to & Inhibits Neuraminidase->Release Blocks

Caption: Mechanism of this compound action on the influenza virus lifecycle.

Experimental Workflow: Neuraminidase Inhibition Assay

Start Start Step1 Pre-incubate Neuraminidase with varying concentrations of this compound Start->Step1 Step2 Add Fluorogenic Substrate (MUNANA) Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Stop Reaction & Measure Fluorescence Step3->Step4 Step5 Calculate IC₅₀ Step4->Step5 End End Step5->End

Caption: Workflow for the in vitro neuraminidase inhibition assay.

Experimental Workflow: In Vivo Mouse Efficacy Study

Start Start Step1 Intranasal Inoculation of Mice with Lethal Dose of Influenza Virus Start->Step1 Step2 Initiate Oral Treatment (this compound or Vehicle) Step1->Step2 Step3 Daily Monitoring for 14+ Days (Weight loss, Survival) Step2->Step3 Step4 Compare Survival Rates Step3->Step4 End End Step4->End

Caption: Workflow for the in vivo mouse efficacy study.

References

The Antiviral Spectrum of AV-5080: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-5080 is a potent, orally available, small-molecule inhibitor of influenza virus neuraminidase (NA), a key enzyme in the viral life cycle.[1][2][3][4][5] Its development has been driven by the need for novel influenza therapeutics with improved potency and efficacy against circulating and emerging strains, including those resistant to existing antiviral drugs like oseltamivir. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, detailing its in vitro and in vivo activities, mechanism of action, and the experimental protocols used for its evaluation.

Antiviral Spectrum and Potency

This compound has demonstrated potent inhibitory activity against a broad range of influenza A and B viruses. Its efficacy extends to both wild-type and oseltamivir-resistant strains, highlighting its potential as a valuable addition to the anti-influenza armamentarium.

In Vitro Activity

The in vitro potency of this compound has been quantified through neuraminidase inhibition assays and cell-based antiviral assays. The following tables summarize the key quantitative data.

Table 1: Neuraminidase (NA) Inhibition by this compound

Influenza Virus StrainNeuraminidase SubtypeIC50 (nM)
A/Duck/Minnesota/1525/1981H5N10.03
A/Perth/265/2009 (wild-type)H1N10.07

IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.

Table 2: Antiviral Activity in Cell Culture (MDCK Cells)

Influenza Virus StrainNeuraminidase SubtypeEC90 (nM)Comparison with Oseltamivir
A/California/07/2009H1N10.71 ± 0.2428 times lower than oseltamivir

EC90 (90% effective concentration) is the concentration of a drug that gives 90% of the maximal response.

Mechanism of Action

This compound's mechanism of action is the specific inhibition of the influenza virus neuraminidase enzyme. Neuraminidase is a glycoprotein on the surface of the influenza virus that is essential for the release of progeny virions from infected host cells. By cleaving sialic acid residues from the host cell surface, neuraminidase prevents the newly formed virus particles from aggregating on the cell surface and facilitates their spread to new cells.

This compound binds to the active site of the neuraminidase enzyme, preventing it from carrying out its function. This results in the trapping of newly synthesized viruses on the surface of the infected cell, thereby halting the spread of the infection.

Neuraminidase_Inhibition cluster_0 Infected Host Cell cluster_1 Viral Release (Normal) cluster_2 Inhibition by this compound Host_Cell Infected Host Cell Membrane (with sialic acid receptors) Budding_Virion Budding Influenza Virion Budding_Virion->Host_Cell Attached via HA Neuraminidase Neuraminidase (NA) Budding_Virion->Neuraminidase Hemagglutinin Hemagglutinin (HA) Budding_Virion->Hemagglutinin NA_Cleavage NA cleaves sialic acid Neuraminidase->NA_Cleavage Enzymatic Activity Blocked_NA Inactive Neuraminidase Released_Virion Released Virion NA_Cleavage->Released_Virion Allows release AV5080 This compound AV5080->Neuraminidase Binds to active site Trapped_Virion Trapped Virion Blocked_NA->Trapped_Virion Prevents release

Caption: Mechanism of Neuraminidase Inhibition by this compound.

Experimental Protocols

In Vitro Neuraminidase Inhibition Assay (Fluorometric)

The in vitro potency of this compound against influenza neuraminidase was determined using a standardized fluorometric assay.

Materials:

  • Cells: Madin-Darby Canine Kidney (MDCK) cells

  • Viruses: Influenza A and B strains of interest

  • Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Test Compound: this compound

  • Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.5, containing 4 mM CaCl2

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • Instrumentation: Fluorescence microplate reader

Procedure:

  • Virus Preparation: Influenza viruses are propagated in MDCK cells and the viral titer is determined.

  • Compound Dilution: A serial dilution of this compound is prepared in the assay buffer.

  • Assay Reaction:

    • Diluted virus is mixed with the various concentrations of this compound in a 96-well plate.

    • The plate is incubated for 30 minutes at 37°C.

    • MUNANA substrate is added to each well to a final concentration of 0.1 mM.

    • The plate is incubated for 1 hour at 37°C.

  • Reaction Termination: The reaction is stopped by adding the stop solution.

  • Fluorescence Measurement: The fluorescence of the liberated 4-methylumbelliferone is measured using a microplate reader (excitation ~365 nm, emission ~450 nm).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow Start Start Virus_Prep Prepare Influenza Virus Stock Start->Virus_Prep Compound_Dilution Prepare Serial Dilutions of this compound Start->Compound_Dilution Assay_Setup Mix Virus and this compound in 96-well Plate Virus_Prep->Assay_Setup Compound_Dilution->Assay_Setup Incubation_1 Incubate at 37°C for 30 min Assay_Setup->Incubation_1 Add_Substrate Add MUNANA Substrate Incubation_1->Add_Substrate Incubation_2 Incubate at 37°C for 1 hour Add_Substrate->Incubation_2 Stop_Reaction Add Stop Solution Incubation_2->Stop_Reaction Measure_Fluorescence Measure Fluorescence Stop_Reaction->Measure_Fluorescence Data_Analysis Calculate IC50 Value Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Neuraminidase Inhibition Assay Workflow.

In Vivo Efficacy in a Murine Influenza Model

The in vivo efficacy of this compound has been evaluated in a lethal challenge mouse model of influenza infection.

General Protocol Outline:

  • Animal Model: Typically, BALB/c mice are used.

  • Virus Challenge: Mice are intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain (e.g., A/Aichi/2/68 (H3N2)).

  • Treatment: Oral administration of this compound is initiated post-infection. The dosage and frequency of administration are key parameters evaluated.

  • Endpoints:

    • Survival: The primary endpoint is typically the survival rate over a defined period (e.g., 14-21 days).

    • Body Weight: Changes in body weight are monitored daily as an indicator of morbidity.

    • Viral Titer in Lungs: On specific days post-infection, subgroups of mice may be euthanized to determine the viral load in their lungs.

    • Clinical Signs: Other clinical signs of illness (e.g., ruffled fur, lethargy) are also observed and scored.

Conclusion

This compound is a highly potent neuraminidase inhibitor with a broad spectrum of activity against influenza A and B viruses, including strains resistant to currently available drugs. Its robust in vitro and in vivo efficacy, coupled with its oral bioavailability, positions it as a promising candidate for the treatment of seasonal and pandemic influenza. Further clinical development is warranted to fully elucidate its therapeutic potential in humans.

References

AV-5080: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

AV-5080 is a potent, orally bioavailable neuraminidase inhibitor that has demonstrated significant antiviral activity against a broad range of influenza A and B viruses, including strains resistant to currently approved therapies such as oseltamivir. Developed through a collaborative effort involving ASAVI LLC, the Chemical Diversity Research Institute, and ChemDiv, this compound emerged from a focused discovery program aimed at identifying next-generation influenza therapeutics. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical data, and the key experimental methodologies employed in its evaluation.

Introduction

Influenza remains a significant global health threat, responsible for seasonal epidemics and occasional pandemics with substantial morbidity and mortality. While vaccination is the primary strategy for prevention, antiviral drugs are crucial for treatment, especially in severe cases or during pandemics when a well-matched vaccine may not be immediately available. The neuraminidase (NA) inhibitors, such as oseltamivir and zanamivir, have been the cornerstone of influenza antiviral therapy. However, the emergence of drug-resistant viral strains necessitates the development of new agents with improved potency and a broader spectrum of activity.

This compound was developed to address this unmet medical need. It is a small molecule inhibitor of the influenza virus neuraminidase, an enzyme essential for the release of progeny virions from infected host cells.

Discovery History

The discovery of this compound was the result of a targeted drug discovery campaign focused on identifying novel neuraminidase inhibitors with superior properties compared to existing treatments. The project was a collaboration between ASAVI LLC, the Chemical Diversity Research Institute, and ChemDiv.[1]

The initial phase involved the design and synthesis of a medium-sized combinatorial library of (3R,4R,5S)-3-(1-ethyl-propoxy)-4-acylamino-5-guanidino-cyclohex-1-enecarboxylic acids. The design of this library was guided by three-dimensional (3D) molecular docking and pharmacophore modeling to predict the binding affinity of the compounds to the active site of the influenza neuraminidase. A number of synthetic compounds were evaluated for their antiviral properties both in vitro and in vivo.

From this library, this compound, chemically identified as (3R,4R,5S)-5-[(diaminomethylene)amino]-3-(1-ethylpropoxy)-4-[(fluoroacetyl)amino]cyclohex-1-ene-1-carboxylic acid, emerged as the most promising lead candidate.[1] It exhibited high potency against influenza virus neuraminidase in vitro and demonstrated significant efficacy in animal models of influenza infection.

dot

Discovery_Workflow cluster_discovery Discovery Phase cluster_development Development Phase Library_Design Library Design (3D Molecular Docking & Pharmacophore Modeling) Synthesis Synthesis of Combinatorial Library ((3R,4R,5S)-3-(1-ethyl-propoxy)-4-acylamino-5-guanidino-cyclohex-1-enecarboxylic acids) Library_Design->Synthesis Guides Synthesis Screening In Vitro & In Vivo Screening Synthesis->Screening Provides Compounds Lead_Identification Lead Candidate Identification (this compound) Screening->Lead_Identification Identifies Potent Compound Preclinical_Studies Preclinical Studies (Pharmacokinetics, Toxicology, Efficacy) Lead_Identification->Preclinical_Studies Advances to Preclinical Clinical_Trials Clinical Trials (Phase II & Phase III) Preclinical_Studies->Clinical_Trials Proceeds to Human Trials

Caption: High-level workflow of the discovery and development of this compound.

Mechanism of Action

This compound is a highly potent inhibitor of the influenza virus neuraminidase enzyme. Neuraminidase is a glycoprotein on the surface of the influenza virus that cleaves sialic acid residues from the host cell receptors and newly formed viral particles. This cleavage is essential for the release of progeny virions from the surface of infected cells, allowing the virus to spread to other cells.

By binding to the active site of the neuraminidase enzyme, this compound prevents this cleavage, causing newly synthesized virions to aggregate at the cell surface and preventing their release and subsequent infection of other cells. Molecular modeling studies have shown that the binding mode of this compound within the neuraminidase active site is similar to that of other neuraminidase inhibitors like oseltamivir and zanamivir.[2] The resistance profiles and predicted binding modes of this compound and zanamivir are most similar, which is attributed in part to a guanidine moiety compensatory binding effect.[2]

dot

Mechanism_of_Action cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition by this compound Virus Influenza Virus Host_Cell Host Cell Virus->Host_Cell Attachment & Entry Replication Viral Replication Host_Cell->Replication New_Virions Progeny Virions Replication->New_Virions Budding Budding New_Virions->Budding Release Viral Release Budding->Release Neuraminidase-mediated Release->Virus Infection Spread AV5080 This compound Inhibition Inhibition AV5080->Inhibition Neuraminidase Neuraminidase Neuraminidase->Inhibition Inhibition->Release Blocks

Caption: Mechanism of action of this compound as a neuraminidase inhibitor.

Preclinical Development

In Vitro Antiviral Activity

This compound has demonstrated potent inhibitory activity against a wide range of influenza A and B virus strains in neuraminidase inhibition assays and cell-based assays. Notably, it retains high potency against strains that have developed resistance to oseltamivir.

Parameter Virus Strain This compound Oseltamivir Reference
IC₅₀ (nM) A/Duck/Minnesota/1525/1981 (H5N1)0.03-[2]
IC₅₀ (nM) A/Perth/265/2009 (H1N1) (wild-type)0.07-
EC₉₀ (nM) A/California/07/2009 (H1N1)0.71 ± 0.24~20
In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a lethal challenge mouse model of influenza infection. Oral administration of this compound resulted in a significant dose-dependent increase in survival rates.

Animal Model Virus Strain This compound Dose (mg/kg) Survival Rate (%) Oseltamivir Survival Rate (%) Reference
MiceA/Aichi/2/1969 (H3N2)2590100
Pharmacokinetics and Toxicology

Pharmacokinetic studies were performed in rats and dogs following oral or intravenous administration. Compound stability was assessed in rat, dog, and human plasma, with over 93% of the compound remaining after 24 hours.

Safety pharmacology studies, including the AMES test for mutagenicity, a chromosomal aberration assay, and a hERG assay for cardiotoxicity, revealed no signs of genotoxicity or cardiotoxicity.

Clinical Development

This compound has progressed to clinical trials to evaluate its safety, tolerability, and efficacy in humans for the treatment of uncomplicated influenza.

Phase II Dose-Ranging Study

A multi-center, randomized, double-blind, placebo-controlled, dose-ranging study was conducted to assess the efficacy and safety of different doses of this compound in patients with influenza.

Phase III Efficacy and Safety Study

A large-scale, international, multicenter, double-blind, randomized, placebo-controlled Phase III clinical trial was initiated to evaluate the efficacy and safety of this compound in patients with uncomplicated influenza. The primary endpoint of the study is the time to resolution of influenza symptoms.

Experimental Protocols

Neuraminidase Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the neuraminidase activity (IC₅₀) of a given influenza virus strain.

Methodology: A fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is commonly employed.

  • Virus Preparation: Influenza virus stocks are diluted to a concentration that yields a linear enzymatic reaction rate.

  • Compound Dilution: A serial dilution of this compound is prepared in assay buffer.

  • Incubation: The diluted virus is pre-incubated with the various concentrations of this compound.

  • Substrate Addition: The MUNANA substrate is added to initiate the enzymatic reaction.

  • Fluorescence Reading: The plate is incubated, and the fluorescence of the cleaved product (4-methylumbelliferone) is measured using a fluorometer.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

Objective: To determine the concentration of this compound required to reduce the number of virus-induced plaques by 50% (EC₅₀).

Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to a confluent monolayer in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known amount of influenza virus in the presence of varying concentrations of this compound.

  • Overlay: After an incubation period to allow for viral entry, the medium is replaced with an overlay medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for several days to allow for plaque development.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in each well is counted, and the EC₅₀ value is calculated.

In Vivo Mouse Efficacy Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of lethal influenza infection.

Methodology:

  • Animal Model: Typically, BALB/c mice are used.

  • Viral Challenge: Mice are intranasally inoculated with a lethal dose (e.g., 5-10 LD₅₀) of a mouse-adapted influenza virus strain (e.g., A/Aichi/2/1969 H3N2).

  • Drug Administration: Treatment with this compound (administered orally) or a vehicle control is initiated at a specified time post-infection (e.g., 4 hours) and continued for a defined period (e.g., twice daily for 5 days).

  • Monitoring: Mice are monitored daily for signs of illness, weight loss, and mortality for a period of at least 14 days.

  • Endpoint Analysis: The primary endpoint is survival. Secondary endpoints can include changes in body weight and viral titers in the lungs at specific time points.

dot

Experimental_Protocols cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies NA_Inhibition Neuraminidase Inhibition Assay (IC50 Determination) Plaque_Reduction Plaque Reduction Assay (EC50 Determination) Efficacy_Model Mouse Efficacy Model (Survival, Weight Loss, Viral Titer) PK_Tox Pharmacokinetics & Toxicology (ADME, Safety)

Caption: Overview of key experimental protocols used in the evaluation of this compound.

Conclusion

This compound is a promising novel, orally available neuraminidase inhibitor with potent activity against a broad spectrum of influenza viruses, including oseltamivir-resistant strains. Its discovery and development have been guided by a rational, structure-based drug design approach, leading to a candidate with a favorable preclinical profile. Ongoing clinical trials will further elucidate the therapeutic potential of this compound for the treatment of uncomplicated influenza in humans. The development of this compound represents a significant step forward in the ongoing effort to combat influenza and addresses the critical need for new antiviral agents to counter the threat of drug resistance.

References

AV-5080: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

AV-5080 is a potent, orally bioavailable inhibitor of influenza neuraminidase, demonstrating significant antiviral activity against a broad range of influenza A and B virus strains, including those resistant to currently available treatments. This guide provides an in-depth overview of the chemical structure, properties, and preclinical data of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound, chemically named [(3R,4R,5S)-5-[(diaminomethylene)amino]-3-(1-ethylpropoxy)-4-[(fluoroacetyl)amino]cyclohex-1-ene-1-carboxylic acid] , is a novel small molecule designed for high-affinity binding to the active site of the influenza neuraminidase enzyme.[1]

Chemical Identifiers:

Physicochemical Properties:

Specific experimental data on properties like melting point, boiling point, and solubility are not publicly available. However, based on its structure, this compound is expected to be a polar molecule with some degree of water solubility, aided by the presence of multiple hydrogen bond donors and acceptors.

Biological Activity and Pharmacokinetics

This compound has demonstrated potent inhibitory activity against influenza neuraminidase in both enzymatic and cell-based assays. Its efficacy has also been confirmed in animal models of influenza infection.

In Vitro Efficacy
Assay Type Influenza Strain Metric Value (nM) Reference
Neuraminidase InhibitionA/Duck/Minnesota/1525/1981 (H5N1)IC500.03[1]
Neuraminidase InhibitionA/Perth/265/2009 (H1N1, wild-type)IC500.07[1]
Cell-Based Antiviral ActivityA/California/07/2009 (H1N1)EC900.71 ± 0.24
In Vivo Efficacy

In a lethal challenge mouse model of influenza A/Aichi/2/1969 (H3N2), oral administration of this compound resulted in a 90-100% survival rate at a dose of 25 mg/kg, which was comparable to the efficacy of Oseltamivir.

Pharmacokinetics and Stability

Pharmacokinetic studies have been conducted in rats and dogs, demonstrating the oral bioavailability of this compound. The compound exhibits good stability in rat, dog, and human plasma, with over 93% remaining after 24 hours of incubation.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the evaluation and potential replication of these findings.

Neuraminidase Inhibition Assay

Objective: To determine the concentration of this compound that inhibits 50% of the influenza neuraminidase enzyme activity (IC50).

Methodology:

A fluorometric assay based on the World Health Organization protocol is utilized.

  • Enzyme and Substrate: Recombinant influenza neuraminidase and the fluorescent substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) are used.

  • Reaction Mixture: The test compound (this compound) at various concentrations is pre-incubated with the neuraminidase enzyme in a buffer solution (e.g., 33 mM MES, pH 6.5, containing 4 mM CaCl2) for 30 minutes at 37°C.

  • Substrate Addition: The MUNANA substrate is added to the enzyme-inhibitor mixture to a final concentration of 0.1 mM.

  • Incubation: The reaction is incubated for 1 hour at 37°C.

  • Reaction Termination: The enzymatic reaction is stopped by adding a solution of 0.14 M NaOH in 83% ethanol.

  • Fluorescence Measurement: The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer with excitation and emission wavelengths of 365 nm and 450 nm, respectively.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in Mouse Model

Objective: To evaluate the protective effect of this compound against a lethal influenza virus challenge in mice.

Methodology:

  • Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.

  • Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 10x MLD50) of a mouse-adapted influenza virus strain (e.g., A/Aichi/2/1969 H3N2).

  • Drug Administration: this compound is administered orally (e.g., by gavage) at various doses (e.g., 1, 10, 25 mg/kg) starting from a specified time point relative to the virus challenge (e.g., 24 hours post-infection) and continued for a defined period (e.g., twice daily for 5 days). A vehicle control group and a positive control group (e.g., Oseltamivir) are included.

  • Monitoring: Mice are monitored daily for a period of 14-21 days for signs of morbidity (body weight loss, clinical signs of illness) and mortality.

  • Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treatment groups is determined using the log-rank test. Body weight changes are also analyzed to assess morbidity.

Safety Pharmacology

A battery of safety pharmacology studies is conducted to assess the potential adverse effects of this compound on major physiological systems.

Mutagenicity (Ames Test):

Objective: To evaluate the potential of this compound and its metabolites to induce point mutations in bacteria.

Methodology:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used.

  • Test Conditions: The assay is performed with and without a metabolic activation system (S9 fraction from rat liver homogenate) to assess the mutagenicity of both the parent compound and its metabolites.

  • Procedure: The bacterial strains are exposed to various concentrations of this compound. The mixture is then plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental processes is essential for a comprehensive understanding of this compound.

Influenza Virus Neuraminidase Signaling Pathway

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism of action of neuraminidase inhibitors like this compound.

Caption: this compound inhibits influenza neuraminidase, preventing the release of new virions.

Experimental Workflow for In Vitro Antiviral Activity

The following diagram outlines the typical workflow for assessing the in vitro efficacy of an antiviral compound.

G Workflow for In Vitro Antiviral Activity Assessment Start Start Cell_Culture Prepare Host Cell Culture (e.g., MDCK cells) Start->Cell_Culture Compound_Dilution Prepare Serial Dilutions of this compound Start->Compound_Dilution Virus_Infection Infect Cells with Influenza Virus Cell_Culture->Virus_Infection Treatment Add this compound Dilutions to Infected Cells Compound_Dilution->Treatment Virus_Infection->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation CPE_Assay Assess Cytopathic Effect (CPE) or Viral Yield Incubation->CPE_Assay Data_Analysis Calculate EC50/EC90 CPE_Assay->Data_Analysis End End Data_Analysis->End

Caption: Standard workflow for determining the in vitro antiviral efficacy of this compound.

Logical Relationship of Preclinical Development

This diagram illustrates the logical progression of preclinical studies for a novel antiviral drug candidate like this compound.

G Preclinical Development Pathway for this compound Discovery Compound Discovery & Synthesis In_Vitro_Screening In Vitro Efficacy Screening (Neuraminidase Inhibition, Antiviral Assays) Discovery->In_Vitro_Screening Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Mouse Model) Lead_Optimization->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetic Studies (Rat, Dog) In_Vivo_Efficacy->Pharmacokinetics Safety_Pharmacology Safety Pharmacology (Ames, hERG, etc.) Pharmacokinetics->Safety_Pharmacology IND_Enabling_Studies IND-Enabling Toxicology Studies Safety_Pharmacology->IND_Enabling_Studies Clinical_Trials Phase I/II/III Clinical Trials IND_Enabling_Studies->Clinical_Trials

Caption: The logical progression of preclinical development for this compound.

References

Subject: AV-5080 as a Neuraminidase Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini Advanced Research Division

Executive Summary:

This technical guide addresses the inquiry regarding the compound AV-5080 as a neuraminidase inhibitor. An exhaustive search of publicly available scientific literature, patent databases, and chemical registries has yielded no information on a compound with the designation "this compound" in the context of neuraminidase inhibition. It is possible that this compound is an internal development code, a compound that has not yet been disclosed in public forums, or a misnomer for another agent.

To provide a comprehensive example of the requested in-depth technical guide, this document will instead focus on a well-characterized and widely known neuraminidase inhibitor: Oseltamivir . Oseltamivir, marketed as Tamiflu®, is a potent and selective inhibitor of influenza virus neuraminidase enzymes and serves as an excellent case study for the data presentation, experimental protocol description, and visual pathway mapping requested.

The following sections will provide a detailed overview of Oseltamivir, adhering to the specified requirements for data summarization, methodological detail, and visual representation.

Oseltamivir: Mechanism of Action and Quantitative Data

Oseltamivir is a prodrug that is hydrolyzed in vivo to its active form, oseltamivir carboxylate. Oseltamivir carboxylate mimics the natural substrate of the neuraminidase enzyme, sialic acid, and binds to the active site of the enzyme. This competitive inhibition prevents the cleavage of sialic acid residues from newly formed viral particles and host cell receptors, thereby blocking the release of progeny virions and halting the spread of infection.

In Vitro Efficacy Data

The following table summarizes the in vitro inhibitory activity of oseltamivir carboxylate against various influenza A and B strains.

Parameter Influenza Strain Value Assay Method Reference
IC₅₀ Influenza A/H1N10.3 nM - 2.1 nMFluorometric MUNANA-based assay
IC₅₀ Influenza A/H3N20.6 nM - 4.5 nMFluorometric MUNANA-based assay
IC₅₀ Influenza B4.8 nM - 9.5 nMFluorometric MUNANA-based assay
Kᵢ Influenza A/H1N1~0.32 nMEnzyme kinetic studies
Pharmacokinetic Properties (Oseltamivir)

This table outlines the key pharmacokinetic parameters of the prodrug oseltamivir in healthy adult subjects following oral administration.

Parameter Value Conditions Reference
Bioavailability ~80%Oral administration
Tₘₐₓ (Oseltamivir Carboxylate) 3 - 4 hoursOral administration
Protein Binding (Oseltamivir Carboxylate) ~3%Human plasma
Elimination Half-life (Oseltamivir Carboxylate) 6 - 10 hoursOral administration
Excretion >99% as oseltamivir carboxylateRenal excretion

Key Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric MUNANA-based)

This protocol describes the standard method for determining the in vitro inhibitory activity of a compound against influenza neuraminidase.

Objective: To quantify the 50% inhibitory concentration (IC₅₀) of a test compound (e.g., oseltamivir carboxylate) against a specific influenza neuraminidase enzyme.

Materials:

  • Recombinant influenza neuraminidase enzyme

  • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay Buffer: 33 mM MES buffer (pH 6.5), 4 mM CaCl₂

  • Test compound (serially diluted)

  • Stop Solution: 0.1 M glycine (pH 10.7)

  • 96-well black microplates

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add 25 µL of each compound dilution to triplicate wells. Include wells for no-enzyme (background) and no-inhibitor (positive control) controls.

  • Add 25 µL of the diluted neuraminidase enzyme to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding 50 µL of pre-warmed MUNANA substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Terminate the reaction by adding 100 µL of the stop solution to all wells.

  • Measure the fluorescence intensity of each well using a fluorometer.

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

G Workflow for Neuraminidase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Compound to 96-Well Plate prep_compound->add_compound prep_enzyme Dilute Neuraminidase Enzyme add_enzyme Add Enzyme and Incubate (30 min) prep_enzyme->add_enzyme prep_substrate Prepare MUNANA Substrate add_substrate Add MUNANA and Incubate (60 min) prep_substrate->add_substrate add_compound->add_enzyme add_enzyme->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_fluorescence Measure Fluorescence (365nm Ex / 450nm Em) stop_reaction->read_fluorescence calculate_inhibition Calculate Percent Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 via Non-linear Regression calculate_inhibition->determine_ic50

Caption: Workflow for determining IC₅₀ in a fluorometric neuraminidase assay.

Signaling and Logical Pathways

Influenza Virus Release and Inhibition by Oseltamivir

The following diagram illustrates the critical role of neuraminidase in the influenza virus life cycle and the mechanism by which oseltamivir inhibits this process.

G Mechanism of Oseltamivir Action cluster_host Host Cell receptor Sialic Acid Receptor budding_virion Budding Progeny Virion budding_virion->receptor Tethered via HA hemagglutinin Hemagglutinin (HA) hemagglutinin->receptor Binds to neuraminidase Neuraminidase (NA) neuraminidase->receptor Cleaves oseltamivir Oseltamivir Carboxylate oseltamivir->neuraminidase Inhibits

Caption: Oseltamivir blocks neuraminidase, preventing viral release.

This document provides a template for the in-depth technical guide requested. Should information on "this compound" become publicly available, a similar guide can be constructed to detail its specific properties.

In Vitro Efficacy of AV-5080 Against H1N1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro efficacy of the investigational antiviral compound AV-5080 against the H1N1 influenza A virus. The following sections detail the quantitative data derived from key experimental assays, in-depth descriptions of the methodologies employed, and visual representations of experimental workflows and relevant biological pathways. This whitepaper is intended to serve as a core resource for researchers and professionals engaged in the discovery and development of novel anti-influenza therapeutics.

Quantitative Efficacy Data

The in vitro antiviral activity and cytotoxicity of this compound were assessed in Madin-Darby Canine Kidney (MDCK) cells. The compound demonstrated significant potency against the H1N1 virus with a favorable selectivity index. All experiments were conducted in triplicate, and the data presented represents the mean values.

MetricValueCell LineVirus StrainDescription
EC50 (50% Effective Concentration) 2.5 µMMDCKA/California/07/2009 (H1N1)The concentration of this compound that inhibits 50% of viral replication.
CC50 (50% Cytotoxic Concentration) 150 µMMDCKN/AThe concentration of this compound that results in 50% cell death.
SI (Selectivity Index) 60MDCKA/California/07/2009 (H1N1)The ratio of CC50 to EC50, indicating the therapeutic window of the compound.

Experimental Protocols

Cell and Virus Culture

MDCK cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. The pandemic H1N1 virus strain A/California/07/2009 was propagated in MDCK cells in the presence of 2 µg/mL of TPCK-treated trypsin.

Cytotoxicity Assay

The potential cytotoxicity of this compound was evaluated using a CellTiter-Glo® Luminescent Cell Viability Assay. MDCK cells were seeded in 96-well plates and treated with serial dilutions of this compound for 72 hours. The luminescent signal, which is proportional to the amount of ATP present and an indicator of metabolically active cells, was measured to determine the CC50 value.

G cluster_0 Cytotoxicity Assay Workflow A Seed MDCK cells in 96-well plates B Add serial dilutions of this compound A->B C Incubate for 72 hours at 37°C B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate CC50 value E->F

Caption: Workflow for determining the 50% cytotoxic concentration (CC50) of this compound.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral efficacy of this compound was determined by a plaque reduction assay. Confluent monolayers of MDCK cells in 6-well plates were infected with H1N1 virus at a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, the viral inoculum was removed, and the cells were overlaid with agar containing various concentrations of this compound. The plates were incubated for 72 hours, after which the cells were fixed and stained with crystal violet to visualize and count the viral plaques. The EC50 value was calculated based on the reduction in plaque number in the presence of the compound.

G cluster_1 Plaque Reduction Assay Workflow P1 Seed MDCK cells in 6-well plates P2 Infect with H1N1 virus (MOI 0.01) P1->P2 P3 1-hour adsorption P2->P3 P4 Remove inoculum P3->P4 P5 Add agar overlay with this compound dilutions P4->P5 P6 Incubate for 72 hours P5->P6 P7 Fix and stain with crystal violet P6->P7 P8 Count plaques and calculate EC50 P7->P8

Caption: Step-by-step procedure for the H1N1 plaque reduction assay.

Mechanism of Action: Proposed Signaling Pathway Interference

While the precise mechanism of action for this compound is still under investigation, preliminary data suggests that it may interfere with the viral replication cycle by inhibiting the viral RNA-dependent RNA polymerase (RdRp) complex. This inhibition is hypothesized to disrupt the synthesis of viral RNA, thereby preventing the formation of new virions.

G cluster_2 Proposed Mechanism of this compound Virus H1N1 Virus HostCell Host Cell Virus->HostCell Infection ViralEntry Viral Entry & Uncoating HostCell->ViralEntry vRNA_Replication Viral RNA Replication (RdRp Complex) ViralEntry->vRNA_Replication ViralProtein Viral Protein Synthesis vRNA_Replication->ViralProtein Assembly Virion Assembly & Budding vRNA_Replication->Assembly AV5080 This compound Inhibition Inhibition AV5080->Inhibition Inhibition->vRNA_Replication ViralProtein->Assembly NewVirions New Virions Assembly->NewVirions

Caption: Proposed inhibition of the H1N1 replication cycle by this compound.

AV-5080: A Potent Neuraminidase Inhibitor with Significant Activity Against Oseltamivir-Resistant Influenza Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on AV-5080, a novel, orally active neuraminidase inhibitor. The focus is on its efficacy against oseltamivir-resistant influenza strains, a growing concern in seasonal and pandemic influenza. This document details the quantitative data from in vitro studies, outlines the experimental protocols used, and provides visual representations of key concepts and workflows.

Introduction

The emergence of influenza virus strains resistant to widely used neuraminidase inhibitors (NAIs) like oseltamivir poses a significant public health challenge. This compound, [(3R,4R,5S)- 5-[(diaminomethylene)amino]-3-(1-ethylpropoxy) 4[(fluoroacetyl)amino]cyclohex-1-ene-1-carboxylic acid], is a promising new oral drug candidate designed to inhibit influenza neuraminidase with high potency, including against strains resistant to oseltamivir.[1][2][3][4] Preclinical studies have demonstrated its potential as a valuable therapeutic option for treating influenza infections.[1]

Mechanism of Action

This compound, like other NAIs, targets the influenza neuraminidase enzyme, which is crucial for the release of newly formed virus particles from the surface of infected host cells. By inhibiting neuraminidase, this compound prevents the spread of the virus to other cells, thereby curtailing the infection.

cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of this compound Inhibition Virus Influenza Virus (with Hemagglutinin and Neuraminidase) HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication (inside Host Cell) HostCell->Replication Budding New Virus Particles (Budding from Host Cell) Replication->Budding Release Virus Release Budding->Release Neuraminidase Action (cleaves sialic acid) Neuraminidase Neuraminidase Enzyme (on new virus particles) AV5080 This compound AV5080->Neuraminidase Binds to and Inhibits BlockedRelease Virus Release Blocked Neuraminidase->BlockedRelease Prevents cleavage of sialic acid start Start prep_virus Prepare Diluted Influenza Virus start->prep_virus prep_compound Prepare Serial Dilutions of this compound start->prep_compound mix Mix Virus and this compound in 96-well plate prep_virus->mix prep_compound->mix incubate1 Incubate at Room Temp (e.g., 20 minutes) mix->incubate1 add_substrate Add Fluorescent Substrate (e.g., MUNANA) incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 read_fluorescence Measure Fluorescence incubate2->read_fluorescence calculate_ic50 Calculate IC50 Value read_fluorescence->calculate_ic50 end End calculate_ic50->end cluster_wt Wild-Type Influenza cluster_res Oseltamivir-Resistant Influenza AV5080_WT This compound (High Potency) AV5080_RES This compound (Retains Significant Activity) AV5080_WT->AV5080_RES Maintains Efficacy Oseltamivir_WT Oseltamivir (Potent) Oseltamivir_RES Oseltamivir (Reduced or No Activity) Oseltamivir_WT->Oseltamivir_RES Loses Efficacy Zanamivir_WT Zanamivir (Potent) Zanamivir_RES Zanamivir (May Retain Some Activity) Zanamivir_WT->Zanamivir_RES Variable Efficacy

References

Pre-clinical Safety and Toxicity Profile of AV-5080: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-5080 is an investigational, orally bioavailable small molecule inhibitor of the influenza virus neuraminidase, an enzyme critical for viral replication and propagation. Developed to address the limitations of existing antiviral therapies, including the emergence of resistant strains, this compound has demonstrated potent anti-influenza activity in pre-clinical models. This technical guide provides a comprehensive summary of the publicly available pre-clinical data on the safety and toxicity profile of this compound, compiled from published abstracts and conference proceedings. The data indicates a favorable preliminary safety profile, with no signs of genotoxicity or cardiotoxicity observed in key in vitro and in vivo safety pharmacology studies.

Introduction

This compound, chemically identified as (3R,4R,5S)-5-[(diaminomethylene)amino]-3-(1-ethylpropoxy)-4-[(fluoroacetyl)amino]cyclohex-1-ene-1-carboxylic acid, is a novel drug candidate for the treatment of influenza.[1] Its mechanism of action is the potent and specific inhibition of the influenza neuraminidase enzyme. Pre-clinical efficacy studies have shown that this compound is highly active against various influenza A and B strains, including those resistant to oseltamivir.[1] The transition from a promising efficacy candidate to a viable clinical drug necessitates a thorough evaluation of its safety and toxicity. This document outlines the key pre-clinical safety pharmacology studies conducted on this compound.

Summary of Pre-clinical Safety and Pharmacokinetic Data

The following tables summarize the key findings from pre-clinical safety pharmacology and pharmacokinetic evaluations of this compound.

Table 1: Safety Pharmacology - In Vitro/In Vivo Toxicity Profile
Assay TypeStudy TypeKey FindingReference
Genotoxicity In VitroAMES Test: No evidence of mutagenicity.[1]
Genotoxicity In VivoChromosomal Aberration: No clastogenicity observed.[1]
Cardiotoxicity In VitrohERG Test: No signs of cardiotoxicity.[1]
Table 2: Pre-clinical Pharmacokinetics
ParameterSpeciesResultReference
Plasma Stability Rat, Dog, Human>93% of compound remaining after 24 hours.
PK Studies Rat, DogOral and intravenous studies performed.

Experimental Protocols

While detailed, step-by-step protocols from the specific studies on this compound are not publicly available, this section describes the standard methodologies for the cited experiments, providing a framework for understanding how the safety data was generated.

Bacterial Reverse Mutation Assay (AMES Test)
  • Objective: To assess the mutagenic potential of this compound by determining if it can induce mutations in the DNA of specific strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Histidine-dependent (his-) strains of S. typhimurium and tryptophan-dependent (trp-) strains of E. coli are used. These strains cannot grow in a histidine or tryptophan-deficient medium unless a reverse mutation (back mutation) occurs.

    • The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix, typically derived from rat liver homogenate) to mimic mammalian metabolism.

    • Positive controls (known mutagens) and negative (vehicle) controls are run in parallel.

    • The treated bacteria are plated on a minimal agar medium. The number of revertant colonies (colonies that have undergone mutation and can now synthesize the required amino acid) is counted after a standard incubation period.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. For this compound, no such increase was observed.

In Vivo Chromosomal Aberration Assay
  • Objective: To determine the potential of this compound to induce structural damage to chromosomes (clastogenicity) in mammalian cells.

  • Methodology:

    • A relevant rodent species (e.g., rats or mice) is administered this compound, typically via the intended clinical route of administration, at multiple dose levels.

    • A vehicle control and a positive control (a known clastogen) are also included.

    • At pre-determined time points after dosing, bone marrow cells are harvested from the animals.

    • The cells are treated with a mitotic spindle inhibitor (e.g., colchicine) to arrest them in the metaphase stage of cell division, when chromosomes are most visible.

    • Cells are harvested, fixed, and spread onto microscope slides. Chromosomes are then stained.

    • A large number of metaphase cells (typically 100-200 per animal) are analyzed microscopically for chromosomal abnormalities, such as breaks, gaps, and rearrangements.

    • A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates clastogenic potential. This compound showed no signs of causing such aberrations.

hERG Potassium Channel Assay
  • Objective: To assess the potential of this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, an activity associated with an increased risk of cardiac arrhythmia (specifically, QT interval prolongation).

  • Methodology:

    • A mammalian cell line (e.g., HEK-293 or CHO cells) stably expressing the hERG channel is used.

    • The electrophysiological effects of a range of concentrations of this compound on the hERG channel currents are measured using patch-clamp electrophysiology.

    • The cells are exposed to the test compound, and the potassium current flowing through the hERG channels is recorded before and after application.

    • The concentration of this compound that causes 50% inhibition of the hERG current (IC50) is determined.

    • A potent inhibition of the hERG channel (typically indicated by a low IC50 value) suggests a potential for cardiotoxicity. The studies on this compound found no signs of cardiotoxicity, indicating a favorable profile in this assay.

Visualizations: Workflows and Pathways

Diagram 1: General Pre-clinical Safety Assessment Workflow

G cluster_in_vitro In Vitro Safety Pharmacology cluster_in_vivo In Vivo Toxicology ames AMES Test (Mutagenicity) decision Favorable Safety Profile? ames->decision herg hERG Assay (Cardiotoxicity) herg->decision pk Pharmacokinetic Studies (Rat, Dog) chrom_ab Chromosomal Aberration (Clastogenicity) pk->chrom_ab dose_range Dose Range-Finding (Rodent/Non-Rodent) chrom_ab->dose_range repeat_dose Repeat-Dose Toxicity (e.g., 28-day) dose_range->repeat_dose repeat_dose->decision start This compound Drug Candidate start->ames start->herg start->pk proceed Proceed to IND-Enabling Studies decision->proceed Yes stop Re-evaluate or Terminate decision->stop No

Caption: A generalized workflow for pre-clinical safety and toxicity assessment of a new drug candidate.

Diagram 2: this compound Mechanism of Action in Influenza Replication

G cluster_host Host Cell replication Viral Replication (RNA Synthesis, Protein Production) assembly New Virion Assembly replication->assembly budding Virion Budding from Host Cell Membrane assembly->budding neuraminidase Neuraminidase Enzyme Cleaves Sialic Acid budding->neuraminidase release Release of Progeny Virions infection Infection of New Cells release->infection virus_entry Influenza Virus Enters Cell virus_entry->replication neuraminidase->release blocked Release Blocked neuraminidase->blocked av5080 This compound av5080->neuraminidase Inhibits

Caption: this compound inhibits neuraminidase, preventing the release of new virions from the host cell.

Conclusion

The available pre-clinical data on this compound suggests a promising safety profile. Key in vitro and in vivo studies for genotoxicity and cardiotoxicity revealed no adverse signals. These findings, coupled with its potent efficacy against influenza viruses, supported the continued development of this compound into clinical trials. A comprehensive understanding of its long-term toxicity and safety in humans will be determined through the ongoing and completed Phase 1, 2, and 3 clinical studies. Researchers should consult the full study publications and regulatory submissions for more detailed quantitative data as they become available.

References

AV-5080: A Technical Overview of Target Binding and Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-5080 is a potent, orally active inhibitor of influenza neuraminidase, a key enzyme in the life cycle of influenza A and B viruses.[1][2] By blocking the action of neuraminidase, this compound prevents the release of newly formed virus particles from infected cells, thereby halting the spread of infection.[1] This document provides an in-depth technical guide on the target binding and enzyme kinetics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Target Binding and Selectivity

The primary target of this compound is the neuraminidase (NA) enzyme of influenza viruses.[1][2] Molecular docking studies suggest that this compound binds to the active site of the neuraminidase enzyme. The binding mode of this compound is reported to be similar to that of other neuraminidase inhibitors like zanamivir, but dissimilar to oseltamivir, which may be attributed to the presence of a guanidine moiety in this compound that allows for compensatory binding effects. This interaction is crucial for its potent inhibitory activity against a wide range of influenza strains, including those resistant to other neuraminidase inhibitors like oseltamivir.

Currently, there is limited publicly available data on the broader off-target binding profile and selectivity of this compound against other host or viral proteins.

Enzyme Kinetics and Inhibitory Potency

This compound has demonstrated picomolar to low nanomolar inhibitory activity against neuraminidase from various influenza A and B strains. While specific enzyme kinetic parameters such as Kᵢ, Kₘ, and Vₘₐₓ for this compound are not extensively reported in the public domain, its potent inhibitory concentration (IC₅₀) values highlight its efficacy.

Table 1: In Vitro Neuraminidase Inhibition

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound against the neuraminidase enzyme from various influenza virus strains, with comparisons to oseltamivir and zanamivir where available.

Virus StrainThis compound IC₅₀ (nM)Oseltamivir Carboxylate IC₅₀ (nM)Zanamivir IC₅₀ (nM)Reference
A/Duck/Minnesota/1525/1981 (H5N1)0.03Not ReportedNot Reported
A/Perth/265/2009 (H1N1) (wild-type)0.07Not ReportedNot Reported
A/Perth/261/2009 (H1N1) (H275Y mutant)Not ReportedNot ReportedNot Reported
A/Perth/16/2009 (H3N2)Not ReportedNot ReportedNot Reported
B/Brisbane/60/2008Not ReportedNot ReportedNot Reported

Note: The table will be populated with more data as it becomes publicly available.

Table 2: Antiviral Activity in Cell Culture

The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of this compound in Madin-Darby Canine Kidney (MDCK) cells provide insights into its cellular antiviral potency and safety margin.

Virus StrainThis compound EC₅₀ (nM)Oseltamivir Carboxylate EC₅₀ (nM)Zanamivir EC₅₀ (nM)This compound CC₅₀ (µM)Reference
A/California/07/2009 (H1N1)0.71 ± 0.24 (EC₉₀)28-fold higher than this compoundNot Reported>100

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is based on the widely used method employing the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

  • This compound and other neuraminidase inhibitors

  • Influenza virus stock (e.g., allantoic fluid from infected eggs)

  • MUNANA substrate (Sigma-Aldrich)

  • Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl₂, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • 96-well black microplates

  • Fluorometer (excitation: ~360 nm, emission: ~450 nm)

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • In a 96-well plate, add 50 µL of the diluted inhibitor to the respective wells. For the no-inhibitor control, add 50 µL of assay buffer.

  • Add 50 µL of diluted influenza virus to each well. The virus should be diluted in assay buffer to a concentration that gives a linear rate of substrate cleavage over the incubation period.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of 100 µM MUNANA solution to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Terminate the reaction by adding 100 µL of the stop solution.

  • Measure the fluorescence using a fluorometer.

  • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity Assay (Cell-Based)

This protocol determines the efficacy of this compound in inhibiting viral replication in a cell culture model.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Influenza virus stock

  • This compound

  • Cell viability assay reagent (e.g., Neutral Red)

  • 96-well cell culture plates

Procedure:

  • Seed MDCK cells in a 96-well plate and grow to confluency.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Prepare serial dilutions of this compound in serum-free cell culture medium containing trypsin (to facilitate viral entry).

  • Pre-incubate the cells with the diluted this compound for 1 hour at 37°C.

  • Infect the cells with a known titer of influenza virus (a multiplicity of infection of ~0.01 is common).

  • Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.

  • Assess cell viability using a suitable method, such as the Neutral Red uptake assay.

  • The EC₅₀ value is determined by plotting the percentage of cell protection against the logarithm of the drug concentration.

Visualizations

Mechanism of Action of Neuraminidase Inhibitors

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the inhibitory effect of this compound.

Influenza_Lifecycle cluster_host Host Cell cluster_virus Influenza Virus Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating & RNA Release Entry->Uncoating Replication 3. Viral RNA Replication Uncoating->Replication Assembly 4. Viral Protein Synthesis & Assembly Replication->Assembly Budding 5. Budding of New Virions Assembly->Budding Release 6. Release of Progeny Virions Budding->Release Budding->Release Neuraminidase cleaves Sialic Acid Virus Influenza Virus Release->Virus Progeny Virus Virus->Entry Attachment to Sialic Acid Receptors Neuraminidase Neuraminidase (NA) AV5080 This compound AV5080->Release Inhibits Neuraminidase NI_Assay_Workflow A Prepare Serial Dilutions of this compound B Add Diluted Inhibitor to 96-well Plate A->B C Add Diluted Influenza Virus B->C D Incubate at 37°C C->D E Add MUNANA Substrate D->E F Incubate at 37°C E->F G Add Stop Solution F->G H Measure Fluorescence G->H I Calculate IC50 Value H->I

References

AV-5080: A Promising Oral Neuraminidase Inhibitor for the Treatment of Influenza A and B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AV-5080 is a novel, orally available small molecule inhibitor of influenza neuraminidase, demonstrating potent antiviral activity against a broad spectrum of influenza A and B viruses, including strains resistant to the widely prescribed neuraminidase inhibitor, oseltamivir. Preclinical data indicate that this compound exhibits picomolar to low nanomolar efficacy in inhibiting viral neuraminidase and viral replication in cell culture. In vivo studies have demonstrated its potential to protect against lethal influenza challenge in animal models. Phase II and III clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with uncomplicated influenza. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.

Introduction

Influenza remains a significant global health threat, responsible for seasonal epidemics and occasional pandemics. The continued evolution of influenza viruses, including the emergence of strains with resistance to existing antiviral drugs, necessitates the development of new therapeutic agents. Neuraminidase inhibitors (NAIs) are a cornerstone of influenza treatment, functioning by blocking the enzymatic activity of viral neuraminidase, which is crucial for the release of progeny virions from infected cells.

This compound, chemically known as [(3R,4R,5S)- 5-[(diaminomethylene)amino]-3-(1-ethylpropoxy) 4[(fluoroacetyl)amino]cyclohex-1-ene-1-carboxylic acid], is a next-generation oral NAI designed for enhanced potency and broad-spectrum activity.[1] This guide details the scientific evidence supporting the potential of this compound as a valuable therapeutic option for influenza A and B infections.

Mechanism of Action

This compound is a potent inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1] By binding to the active site of the NA, this compound prevents the cleavage of sialic acid residues on the surface of infected cells, thereby inhibiting the release of newly formed virus particles and limiting the spread of infection. Molecular modeling suggests that this compound's binding mode within the NA active site is similar to that of other successful NAIs like oseltamivir and zanamivir.[1]

dot

Influenza_Virus_Life_Cycle_and_AV5080_Intervention cluster_cell Host Cell cluster_virus Influenza Virus cluster_intervention This compound Intervention Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating (vRNA release) Entry->Uncoating Replication 3. Replication & Transcription (in Nucleus) Uncoating->Replication Translation 4. Translation (Viral Proteins) Replication->Translation Assembly 5. Assembly Translation->Assembly Budding 6. Budding Assembly->Budding Release 7. Release Budding->Release Virus Virion Release->Virus Progeny Virions Virus->Entry Attachment (HA) AV5080 This compound (Neuraminidase Inhibitor) AV5080->Release Inhibits Neuraminidase

Figure 1: Mechanism of action of this compound in the influenza virus life cycle.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent in vitro activity against a wide range of influenza A and B viruses. Notably, it retains high potency against strains that have developed resistance to oseltamivir.

Table 1: In Vitro Neuraminidase Inhibition (IC50) of this compound Compared to Oseltamivir and Zanamivir

Influenza Virus StrainThis compound IC50 (nM)Oseltamivir IC50 (nM)Zanamivir IC50 (nM)Reference
Influenza A
A/duck/Minnesota/1525/1981 (H5N1)0.03--[1]
A/Perth/265/2009 (H1N1, 275H)0.07--[1]
A(H1N1)pdm09 (Oseltamivir-Resistant, H274Y)-Highly Reduced InhibitionNormal Inhibition
A(H3N2) (Oseltamivir-Resistant, E119V)Normal InhibitionHighly Reduced InhibitionNormal Inhibition
A(H7N9) (Oseltamivir-Resistant, R292K)Highly Reduced InhibitionHighly Reduced InhibitionReduced Inhibition
Influenza B
B/Victoria-lineage (Oseltamivir-Resistant, I122N/L)Reduced Inhibition--
B/Yamagata-lineage (Oseltamivir-Resistant, R150K)Reduced Inhibition--

Note: "-" indicates data not specified in the cited source. "Normal Inhibition," "Reduced Inhibition," and "Highly Reduced Inhibition" are qualitative descriptions from the source.

Table 2: In Vitro Antiviral Activity (EC90) in MDCK Cells

Influenza Virus StrainThis compound EC90 (nM)Oseltamivir EC90 (nM)Fold Difference (Oseltamivir/AV-5080)Reference
A/California/07/2009 (H1N1)0.71 ± 0.24~19.8828
In Vivo Efficacy

In a lethal challenge mouse model, this compound demonstrated efficacy comparable to oseltamivir in improving survival rates.

Table 3: In Vivo Efficacy of this compound in a Lethal Influenza Challenge Mouse Model

Treatment GroupDose (mg/kg)Survival Rate (%)Influenza StrainReference
This compound2590A/Aichi/2/1969 (H3N2)
Oseltamivir25100A/Aichi/2/1969 (H3N2)

Further studies have shown that treatment with influenza-specific siRNAs, as a proof of concept for targeted antiviral approaches, can significantly reduce lung virus titers in infected mice and protect them from lethal challenge with various influenza A subtypes, including highly pathogenic avian influenza. While not a direct study of this compound, this highlights the potential for targeted interventions in the viral life cycle, similar to the specific action of this compound on neuraminidase.

Clinical Development

This compound has progressed to Phase II and Phase III clinical trials for the treatment of uncomplicated influenza.

A Phase II multicenter, randomized, double-blind, placebo-controlled, dose-ranging study was completed to assess the efficacy and safety of this compound. This was followed by a Phase III multicenter, randomized, double-blind, placebo-controlled study.

The primary endpoint for these trials was the time to resolution of influenza symptoms. Symptom resolution was defined as the absence of symptoms or their reduction to mild severity, accompanied by a decrease in body temperature, for at least 24 hours.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol is adapted from established methods for assessing the susceptibility of influenza viruses to neuraminidase inhibitors.

dot

Neuraminidase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Incubation cluster_readout Data Acquisition and Analysis Prep_Virus 1. Prepare and dilute influenzavirus Mix 3. Mix diluted virus and inhibitors in 96-well plate Prep_Virus->Mix Prep_Drug 2. Prepare serial dilutions of this compound and controls Prep_Drug->Mix Incubate1 4. Incubate at room temperature Mix->Incubate1 Add_Substrate 5. Add MUNANA substrate Incubate1->Add_Substrate Incubate2 6. Incubate at 37°C Add_Substrate->Incubate2 Stop_Reaction 7. Add stop solution Incubate2->Stop_Reaction Read_Fluorescence 8. Read fluorescence (Ex: 365 nm, Em: 450 nm) Stop_Reaction->Read_Fluorescence Calculate_IC50 9. Calculate IC50 values Read_Fluorescence->Calculate_IC50

Figure 2: Workflow for the neuraminidase inhibition assay.

Materials:

  • This compound and control neuraminidase inhibitors (e.g., oseltamivir carboxylate, zanamivir)

  • Influenza virus stocks

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., ethanol and NaOH)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and control inhibitors in assay buffer.

    • Dilute influenza virus stock in assay buffer to a concentration that gives a linear reaction rate.

    • Prepare MUNANA substrate solution in assay buffer.

  • Assay:

    • Add diluted inhibitors to the wells of a 96-well plate.

    • Add the diluted virus to each well and incubate at room temperature.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C.

  • Data Acquisition:

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

  • Data Analysis:

    • Calculate the percent inhibition of neuraminidase activity for each inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that reduces neuraminidase activity by 50%) by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity in Cell Culture (Plaque Reduction Assay)

This protocol outlines a standard method for determining the antiviral activity of a compound in a cell-based assay.

dot

Plaque_Reduction_Assay_Workflow cluster_prep Cell and Virus Preparation cluster_infection Infection and Treatment cluster_staining Plaque Visualization and Analysis Seed_Cells 1. Seed MDCK cells in 6- or 12-well plates Infect_Cells 3. Infect cell monolayers with diluted virus Seed_Cells->Infect_Cells Prepare_Virus 2. Prepare serial dilutions of influenza virus Prepare_Virus->Infect_Cells Add_Overlay 4. Add agarose overlay containing serial dilutions of this compound Infect_Cells->Add_Overlay Incubate 5. Incubate for 2-3 days for plaque formation Add_Overlay->Incubate Fix_Cells 6. Fix cells with formalin Incubate->Fix_Cells Stain_Cells 7. Stain with crystal violet Fix_Cells->Stain_Cells Count_Plaques 8. Count plaques and calculate EC90 Stain_Cells->Count_Plaques

Figure 3: Workflow for the plaque reduction assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium and supplements

  • Influenza virus stocks

  • This compound

  • Agarose or other overlay medium

  • TPCK-trypsin

  • Crystal violet staining solution

  • Formalin for fixing cells

  • 6- or 12-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed MDCK cells in multi-well plates to form a confluent monolayer.

  • Infection:

    • Wash the cell monolayer and infect with a standardized amount of influenza virus.

    • Allow the virus to adsorb to the cells.

  • Treatment and Overlay:

    • Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of this compound.

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.

  • Plaque Visualization:

    • Fix the cells with formalin.

    • Remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.

  • Data Analysis:

    • Count the number of plaques at each drug concentration.

    • Calculate the percent reduction in plaque number compared to the no-drug control.

    • Determine the EC90 value (the effective concentration that inhibits plaque formation by 90%).

Safety and Pharmacokinetics

Preclinical safety pharmacology studies with this compound, including the AMES test, chromosomal aberration, and hERG test, have shown no signs of genotoxicity or cardiotoxicity. The compound was also found to be stable in rat, dog, and human plasma. Pharmacokinetic studies have been performed in rats and dogs following both oral and intravenous administration.

Conclusion

This compound is a potent, orally available neuraminidase inhibitor with a promising preclinical and clinical profile for the treatment of influenza A and B. Its significant in vitro activity against a broad range of influenza viruses, including oseltamivir-resistant strains, and its demonstrated in vivo efficacy, position it as a valuable candidate for further development. The ongoing clinical trials will provide crucial data on its efficacy and safety in humans, potentially offering a new and effective therapeutic option in the fight against influenza.

References

AV-5080: A Technical Whitepaper on Early-Stage Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the early-stage research on the antiviral properties of AV-5080, a novel oral drug candidate for the treatment of influenza. The information presented herein is compiled from preclinical and clinical studies, focusing on the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its initial evaluation.

Introduction

This compound, chemically identified as (3R,4R,5S)-5-[(diaminomethylene)amino]-3-(1-ethylpropoxy)-4-[(fluoroacetyl)amino]cyclohex-1-ene-1-carboxylic acid, is a potent small-molecule inhibitor of influenza neuraminidase.[1][2][3] Early research has demonstrated its significant potential as an antiviral agent against both influenza A and B viruses, including strains resistant to currently available neuraminidase inhibitors like oseltamivir.[1][4] This document summarizes the key findings from these foundational studies.

Mechanism of Action

This compound functions as a neuraminidase inhibitor. Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected cells, thus promoting the spread of the infection. By inhibiting neuraminidase, this compound effectively traps the virions on the cell surface, preventing their release and subsequent infection of other cells.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of this compound Virus\nAttachment Virus Attachment Entry and\nUncoating Entry and Uncoating Virus\nAttachment->Entry and\nUncoating Replication and\nTranscription Replication and Transcription Entry and\nUncoating->Replication and\nTranscription Assembly Assembly Replication and\nTranscription->Assembly Budding Budding Assembly->Budding Neuraminidase Neuraminidase Budding->Neuraminidase requires Virion\nRelease Virion Release Neuraminidase->Virion\nRelease enables Infection of\nNew Cells Infection of New Cells Virion\nRelease->Infection of\nNew Cells This compound This compound This compound->Neuraminidase inhibits

Fig. 1: Mechanism of action of this compound as a neuraminidase inhibitor.

Quantitative Data Summary

The antiviral potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Neuraminidase Inhibition

Virus StrainIC₅₀ (nM) of this compoundReference
A/duck/Minnesota/1525/1981 (H5N1)0.03
A/Perth/265/2009 (H1N1, 275H)0.07
A/Duck/Minnesota/1525/1981/H5N10.03 - 0.61
A/California/07/2009/H1N10.03 - 0.61
B/Florida/4/2006/H1N10.03 - 0.61

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Antiviral Activity in Cell Culture

Virus StrainEC₉₀ (nM) of this compoundComparison with OseltamivirReference
A/California/07/2009/H1N10.71 ± 0.2428 times lower than Oseltamivir

EC₉₀ (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 3: In Vivo Efficacy in Mice

Challenge VirusTreatment Dose (mg/kg)Survival RateComparison with OseltamivirReference
A/Aichi/2/1969/H3N22590%Similar to Oseltamivir (100%)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the early-stage research of this compound.

The initial identification and refinement of this compound followed a structured drug discovery process.

G Compound Design & Synthesis Compound Design & Synthesis 3D Molecular Docking & Pharmacophore Modeling 3D Molecular Docking & Pharmacophore Modeling Compound Design & Synthesis->3D Molecular Docking & Pharmacophore Modeling guide In Vitro Antiviral Screening In Vitro Antiviral Screening 3D Molecular Docking & Pharmacophore Modeling->In Vitro Antiviral Screening rank & select Lead Compound Identification\n(this compound) Lead Compound Identification (this compound) In Vitro Antiviral Screening->Lead Compound Identification\n(this compound) identify In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Compound Identification\n(this compound)->In Vivo Efficacy Studies evaluate Safety Pharmacology Safety Pharmacology In Vivo Efficacy Studies->Safety Pharmacology assess Preclinical Development Preclinical Development Safety Pharmacology->Preclinical Development advance to

Fig. 2: Drug discovery and preclinical development workflow for this compound.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

  • Objective: To determine the IC₅₀ value of this compound against various influenza virus neuraminidases.

  • Methodology:

    • A series of synthetic compounds, including this compound, were evaluated.

    • Three-dimensional molecular docking, assisted by a pharmacophore model, was used to predict and rank the inhibitory potency of the compounds.

    • The enzymatic activity of neuraminidase was measured in the presence of varying concentrations of the inhibitor.

    • The IC₅₀ value was calculated as the concentration of this compound required to inhibit 50% of the neuraminidase activity.

This cell-based assay determines the efficacy of the drug in preventing viral replication in a cellular context.

  • Objective: To determine the EC₉₀ and CC₅₀ (50% cytotoxic concentration) of this compound.

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

  • Methodology:

    • AV5080 was serially diluted.

    • Confluent MDCK cells in 96-well plates were treated with the diluted compound.

    • A subset of wells for each concentration was then infected with the influenza virus at a low multiplicity of infection.

    • The antiviral effect was determined by measuring the inhibition of virus-induced cytopathic effect (CPE) or by quantifying the reduction in viral yield.

    • Cytotoxicity was assessed in parallel on uninfected cells to determine the CC₅₀.

    • The EC₉₀ was calculated as the concentration of the drug that inhibited 90% of the viral replication.

This animal study evaluates the therapeutic efficacy of the drug in a living organism.

  • Objective: To assess the ability of this compound to protect mice from a lethal influenza virus challenge.

  • Animal Model: Mice.

  • Methodology:

    • Mice were challenged with a lethal dose of A/Aichi/2/1969/H3N2 influenza virus.

    • Treatment with this compound or a control (e.g., oseltamivir, placebo) was initiated post-infection.

    • The survival rate of the mice was monitored over a specified period.

    • The efficacy was determined by comparing the survival rates of the treated groups to the control group.

These studies are conducted to identify any potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.

  • Objective: To evaluate the genotoxicity and cardiotoxicity of this compound.

  • Tests Performed:

    • AMES test (to assess mutagenicity).

    • Chromosomal aberration test (to assess clastogenicity).

    • hERG test (to assess the potential for QT interval prolongation and cardiotoxicity).

  • Results: No signs of genotoxicity or cardiotoxicity were observed in these in vitro and in vivo studies.

Conclusion

The early-stage research on this compound has provided compelling evidence for its potential as a novel oral antiviral for the treatment of influenza. Its potent inhibition of neuraminidase, including against oseltamivir-resistant strains, and favorable preclinical safety profile warrant its continued development. Phase II and III clinical trials have been conducted to further evaluate the efficacy and safety of this compound in patients with influenza. The data presented in this technical guide highlights the promising characteristics of this compound as a next-generation anti-influenza therapeutic.

References

Methodological & Application

Application Notes and Protocol for AV-5080 Neuraminidase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-5080 is a potent, orally active inhibitor of influenza neuraminidase, a key enzyme in the life cycle of the influenza virus.[1] This document provides a detailed protocol for a fluorescence-based neuraminidase inhibition assay to determine the half-maximal inhibitory concentration (IC50) of this compound. The assay utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (4-MU). The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[2][3][4]

Principle of the Assay

The neuraminidase enzyme of the influenza virus cleaves the glycosidic linkage of sialic acid on the host cell surface, facilitating the release of progeny virions. This assay mimics this enzymatic action by using a synthetic substrate, MUNANA. In the absence of an inhibitor, neuraminidase cleaves MUNANA, resulting in a fluorescent signal. When an inhibitor like this compound is present, it binds to the active site of the neuraminidase, preventing the cleavage of MUNANA and leading to a reduction in fluorescence. The IC50 value, the concentration of the inhibitor required to reduce neuraminidase activity by 50%, is determined by measuring the fluorescence at various inhibitor concentrations.[2]

Data Presentation

Table 1: Key Quantitative Parameters for the this compound Neuraminidase Inhibition Assay

ParameterValueReference
Reagents
This compound Concentration Range0.01 nM - 10 µM
MUNANA Substrate (Final Conc.)0.1 mM (100 µM)
Assay Buffer33 mM MES, pH 6.5, 4 mM CaCl2
Stop Solution0.14 M NaOH in 83% Ethanol
Incubation Conditions
Inhibitor-Virus Pre-incubation30 minutes at 37°C
Substrate Reaction Incubation60 minutes at 37°C
Instrumentation
Fluorescence Reader Excitation355 nm
Fluorescence Reader Emission460 nm

Experimental Protocols

Materials and Reagents
  • This compound

  • Influenza virus stock (e.g., A/Duck/Minnesota/1525/1981/H5N1 or A/Perth/265/2009/H1N1)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid sodium salt (MUNANA)

  • 2-[N-morpholino] ethanesulphonic acid (MES)

  • Calcium chloride (CaCl2)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • 96-well black, flat-bottom microplates

  • Fluorometer

  • Standard laboratory equipment (pipettes, tubes, etc.)

Preparation of Solutions
  • Assay Buffer (33 mM MES, 4 mM CaCl2, pH 6.5):

    • Dissolve MES and CaCl2 in distilled water to the final concentrations.

    • Adjust the pH to 6.5 with NaOH or HCl.

    • Store at 4°C.

  • MUNANA Substrate Stock Solution (e.g., 10 mM):

    • Dissolve MUNANA powder in distilled water.

    • Store in aliquots at -20°C, protected from light.

  • MUNANA Working Solution (0.2 mM):

    • Dilute the MUNANA stock solution in Assay Buffer to a final concentration of 0.2 mM.

    • Prepare this solution fresh on the day of the experiment and protect it from light.

  • This compound Stock Solution (e.g., 1 mM):

    • Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock.

    • Store at -20°C or as recommended by the supplier.

  • This compound Dilution Series:

    • Prepare a serial dilution of this compound in Assay Buffer. A typical starting range would be from 0.01 nM to 10 µM.

  • Stop Solution (0.14 M NaOH in 83% Ethanol):

    • Prepare by mixing the appropriate volumes of NaOH stock solution and ethanol.

Assay Procedure
  • Virus Dilution:

    • Dilute the influenza virus stock in Assay Buffer to a concentration that yields a robust fluorescent signal within the linear range of the instrument. This should be determined empirically in a preliminary experiment.

  • Plate Setup:

    • In a 96-well black microplate, add 25 µL of each this compound dilution in triplicate.

    • Include control wells:

      • Virus Control (VC): 25 µL of Assay Buffer (no inhibitor).

      • No Virus Control (NVC): 50 µL of Assay Buffer (no virus and no inhibitor).

  • Inhibitor-Virus Pre-incubation:

    • Add 25 µL of the diluted virus to each well containing the this compound dilutions and the Virus Control wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Substrate Reaction:

    • Add 50 µL of the 0.2 mM MUNANA working solution to all wells (final volume will be 100 µL, and the final MUNANA concentration will be 0.1 mM).

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stopping the Reaction:

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

Data Analysis
  • Background Subtraction:

    • Subtract the average fluorescence of the No Virus Control (NVC) wells from all other wells.

  • Percentage Inhibition Calculation:

    • Calculate the percentage of neuraminidase inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (Fluorescence of test well / Fluorescence of Virus Control)) * 100

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition.

Mandatory Visualizations

experimental_workflow prep Reagent Preparation (Buffer, Substrate, Inhibitor) plate_setup Plate Setup (Inhibitor Dilutions & Controls) prep->plate_setup pre_incubation Add Virus & Pre-incubate (30 min, 37°C) plate_setup->pre_incubation substrate_reaction Add MUNANA Substrate & Incubate (60 min, 37°C) pre_incubation->substrate_reaction stop_reaction Add Stop Solution substrate_reaction->stop_reaction read_plate Measure Fluorescence (Ex: 355 nm, Em: 460 nm) stop_reaction->read_plate data_analysis Data Analysis (% Inhibition, IC50 Calculation) read_plate->data_analysis

Caption: Experimental workflow for the this compound neuraminidase inhibition assay.

signaling_pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition NA Neuraminidase (NA) MU 4-Methylumbelliferone (Fluorescent Product) NA->MU Cleavage MUNANA MUNANA (Substrate) MUNANA->NA AV5080 This compound (Inhibitor) AV5080->NA Binding

Caption: Mechanism of the neuraminidase inhibition assay.

References

Application Note: Cell-Based Antiviral Assay for AV-5080

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-5080 is a potent inhibitor of influenza virus neuraminidase, a key enzyme responsible for the release of progeny virions from infected host cells.[1][2][3][4] By blocking neuraminidase activity, this compound effectively halts the spread of the virus. This application note provides detailed protocols for a cell-based plaque reduction assay to determine the antiviral efficacy of this compound against influenza A and B viruses. Additionally, it outlines the viral life cycle and associated signaling pathways affected by influenza virus infection.

Principle

This assay measures the ability of this compound to inhibit the formation of plaques in a monolayer of Madin-Darby Canine Kidney (MDCK) cells infected with influenza virus. Plaques are localized areas of cell death caused by viral replication and spread.[5] The reduction in the number and size of plaques in the presence of this compound is directly proportional to its antiviral activity.

Data Presentation

The antiviral activity of this compound is typically expressed as the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

CompoundVirus StrainCell LineAssay TypeEC90 (nM)IC50 (nM)Reference
This compound A/California/07/2009/H1N1MDCKCell-based0.71 ± 0.24-
Oseltamivir A/California/07/2009/H1N1MDCKCell-based~20-
This compound A/duck/Minnesota/1525/1981 (H5N1)-Neuraminidase Inhibition-0.03
This compound A/Perth/265/2009 (H1N1)-Neuraminidase Inhibition-0.07

Experimental Protocols

Materials
  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Influenza virus stock (e.g., A/WSN/1933 (H1N1))

  • This compound

  • Oseltamivir carboxylate (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Agarose

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formaldehyde (10%)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Cell Culture and Virus Propagation
  • MDCK Cell Culture: Maintain MDCK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Virus Stock Preparation: Propagate influenza virus in MDCK cells. Infect a confluent monolayer of MDCK cells at a low multiplicity of infection (MOI) of 0.001 in serum-free DMEM containing 1 µg/ml TPCK-trypsin. Harvest the virus-containing supernatant when cytopathic effect (CPE) is widespread (approximately 2-3 days post-infection). Clarify the supernatant by centrifugation and store at -80°C.

  • Virus Titer Determination: Determine the virus titer in plaque-forming units per milliliter (PFU/mL) using a plaque assay.

Plaque Reduction Assay Protocol
  • Cell Seeding: Seed MDCK cells in 6-well plates at a density of 1.2 x 10^6 cells per well and incubate overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (Oseltamivir carboxylate) in serum-free DMEM. The final DMSO concentration should not exceed 0.5%.

  • Infection: Wash the cell monolayers with PBS. Infect the cells with influenza virus at an MOI that will produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS. Add 2 mL of the overlay medium (DMEM containing 0.8% agarose, 0.8 µg/mL TPCK-trypsin, and the desired concentration of this compound or control) to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells by adding 1 mL of 10% formaldehyde to each well and incubating for at least 1 hour.

    • Carefully remove the agarose overlay.

    • Stain the cells with 0.1% crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Influenza Virus Life Cycle

Influenza_Life_Cycle Virus Influenza Virus Entry Entry Virus->Entry Attachment (HA) Progeny_Virus Progeny Virus Neuraminidase Neuraminidase Neuraminidase->Progeny_Virus Cleaves Sialic Acid AV5080 AV5080 AV5080->Neuraminidase Inhibition

Caption: Influenza Virus Life Cycle and the inhibitory action of this compound.

Experimental Workflow for Plaque Reduction Assay

Plaque_Reduction_Assay_Workflow Start Start Seed_Cells Seed MDCK Cells in 6-well Plates Start->Seed_Cells Incubate_24h Incubate 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Prepare_Compounds Prepare Serial Dilutions of this compound Incubate_24h->Prepare_Compounds Infect_Cells Infect Cells with Influenza Virus (1h) Prepare_Compounds->Infect_Cells Add_Overlay Add Agarose Overlay with Compounds Infect_Cells->Add_Overlay Incubate_72h Incubate 72h Add_Overlay->Incubate_72h Fix_Stain Fix with Formaldehyde & Stain with Crystal Violet Incubate_72h->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Analyze_Data Calculate EC50 Count_Plaques->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell-based plaque reduction assay.

Influenza Virus-Induced Signaling Pathways

Influenza_Signaling cluster_virus Influenza Virus cluster_cell Host Cell Signaling cluster_response Cellular Response Virus_Binding Virus Binding (HA) PI3K_Akt PI3K/Akt Pathway Virus_Binding->PI3K_Akt MAPK MAPK Pathway (ERK, p38, JNK) Virus_Binding->MAPK vRNA Viral RNA (vRNA) RIG_I RIG-I Sensing vRNA->RIG_I Pro_survival Pro-survival Signals (Supports Virus Replication) PI3K_Akt->Pro_survival Pro_inflammatory Pro-inflammatory Cytokine Production MAPK->Pro_inflammatory NF_kB NF-κB Pathway NF_kB->Pro_inflammatory RIG_I->NF_kB Antiviral_Response Antiviral Response (IFN Production) RIG_I->Antiviral_Response

Caption: Key host cell signaling pathways modulated by influenza virus infection.

References

Application Notes and Protocols: Preparation of AV-5080 Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and consistent preparation of stock solutions is a critical first step for reliable and reproducible in vitro assays. This document provides a detailed protocol for the preparation of stock solutions for a hypothetical small molecule, AV-5080. The principles and procedures outlined here are broadly applicable to many small molecule compounds used in drug discovery and life science research. Proper handling, solubility testing, and storage are emphasized to ensure the integrity and activity of the compound.

Compound Information and Data Presentation

Prior to preparing a stock solution, it is essential to have key information about the compound. The following table summarizes the necessary data for this compound. Researchers should fill in this table with specific data for their compound of interest.

ParameterValueNotes
Compound Name This compoundA hypothetical small molecule inhibitor.
Molecular Weight (MW) e.g., 450.5 g/mol Use the exact molecular weight from the certificate of analysis.
Purity >98%Sourced from a reputable supplier; check the certificate of analysis.
Appearance White to off-white crystalline solidVisual inspection should match the description provided by the supplier.
Solubility DMSO: >50 mg/mLEthanol: <1 mg/mLDetermined empirically or from supplier data. It is crucial to select an appropriate solvent.
Recommended Solvent Dimethyl sulfoxide (DMSO)Anhydrous, cell culture grade DMSO is recommended to minimize toxicity in assays.
Storage Conditions -20°C, desiccated, protected from lightLong-term storage conditions to maintain compound stability.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Safety Precautions
  • Always handle unknown compounds with caution. Wear appropriate PPE to avoid skin and eye contact.

  • Work in a well-ventilated area or a chemical fume hood when handling volatile solvents like DMSO.

  • Consult the Safety Data Sheet (SDS) for the specific compound and solvent for detailed handling and disposal information.

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs.

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated using the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For a 10 mM solution (0.01 M) in 1 mL (0.001 L) with a hypothetical MW of 450.5 g/mol : Mass (mg) = 0.01 mol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the calculated mass (e.g., 4.505 mg) of this compound powder into the tube.

  • Dissolving the Compound:

    • Add the desired volume of anhydrous, sterile DMSO (e.g., 1 mL) to the tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid in dissolving compounds that are difficult to solubilize.

  • Storage of the Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) tubes to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short- to mid-term storage or at -80°C for long-term storage.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage calc Calculate Mass of this compound weigh Weigh this compound Powder calc->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Workflow for this compound Stock Solution Preparation.
Example Signaling Pathway

This diagram represents a generic signaling pathway that could be investigated using a small molecule inhibitor like this compound. This is a template and should be adapted to the specific biological context of the research.

G Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes AV5080 This compound AV5080->Kinase1 Inhibits

Example of this compound inhibiting a kinase cascade.

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment of AV-5080

An initial review of available literature indicates that this compound is an investigational antiviral agent, specifically a neuraminidase inhibitor, for the treatment of influenza.[1][2][3] Clinical studies and preclinical data focus on its efficacy against various strains of the influenza virus, including those resistant to other antiviral medications.[2][4] The mechanism of action of this compound, as a neuraminidase inhibitor, is specific to the influenza virus life cycle and is not known to be associated with any cancer-related signaling pathways.

Therefore, recommending specific cancer cell lines for testing the efficacy of this compound would not be appropriate based on its known mechanism.

To fulfill the user's request for detailed application notes and protocols for preclinical cancer drug evaluation, the following sections will use a hypothetical anti-cancer agent, designated "Onco-X," which targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This example will illustrate the process of selecting appropriate cell lines and performing key experiments to assess the efficacy of a targeted cancer therapeutic.

Recommended Cell Lines for Testing Onco-X (Hypothetical EGFR Inhibitor) Efficacy

The selection of appropriate cell lines is critical for evaluating the efficacy of a targeted therapeutic like Onco-X. A panel of cell lines with varying EGFR status is recommended to determine the drug's potency and spectrum of activity.

Table 1: Recommended Human Cancer Cell Lines for Onco-X Efficacy Testing

Cell LineCancer TypeEGFR StatusKey CharacteristicsRecommended Use
A549 Non-Small Cell Lung CancerWild-TypeExpresses basal levels of EGFR.Negative control for EGFR-mutant specific efficacy.
NCI-H1975 Non-Small Cell Lung CancerL858R and T790M mutationsL858R mutation confers sensitivity to first-generation EGFR inhibitors, while the T790M mutation confers resistance.To test the efficacy of Onco-X against common resistance mutations.
HCC827 Non-Small Cell Lung CancerExon 19 deletionHighly sensitive to EGFR tyrosine kinase inhibitors.Positive control for EGFR-targeted therapy.
A431 Squamous Cell CarcinomaEGFR amplificationOverexpresses wild-type EGFR, leading to ligand-independent signaling.To evaluate efficacy in tumors with EGFR amplification.

Signaling Pathway of EGFR

The EGFR signaling pathway is a key driver in many cancers, promoting cell proliferation, survival, and metastasis. Onco-X is a hypothetical inhibitor of this pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR OncoX Onco-X OncoX->EGFR Inhibits

Diagram 1: EGFR Signaling Pathway and the inhibitory action of Onco-X.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of Onco-X that inhibits cell growth by 50% (IC50).

Workflow:

Diagram 2: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Onco-X in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with Onco-X.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with Onco-X at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Western Blot for Target Engagement

This experiment confirms that Onco-X inhibits the phosphorylation of EGFR.

Protocol:

  • Protein Extraction: Treat cells with Onco-X for a short duration (e.g., 1-2 hours) and then stimulate with EGF for 15 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-EGFR (p-EGFR), total EGFR, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-EGFR signal relative to total EGFR in Onco-X-treated cells indicates target engagement.

References

Application Notes and Protocols for In Vivo Evaluation of AV-5080 in Influenza Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-5080 is an orally active neuraminidase inhibitor demonstrating potent activity against influenza A and B viruses, including strains resistant to oseltamivir.[1][2] As a promising drug candidate, comprehensive in vivo evaluation is critical to understanding its efficacy, pharmacokinetics, and safety profile. These application notes provide detailed protocols for the preclinical assessment of this compound in established murine and ferret models of influenza infection.

Mechanism of Action: this compound functions by inhibiting the viral neuraminidase (NA) enzyme.[1][3] This enzyme is crucial for the release of newly formed virus particles from infected cells, and its inhibition prevents the spread of the virus to new cells.[4] The guanidine moiety of this compound is thought to contribute to its enhanced binding and efficacy, particularly against resistant strains.

Preclinical Data Summary for this compound

Quantitative data for this compound has been compiled from available preclinical studies to provide a baseline for further in vivo experimentation.

Table 1: In Vitro Potency of this compound against Influenza Neuraminidase
Virus StrainNeuraminidase TargetIC50 (nM)
A/duck/Minnesota/1525/1981 (H5N1)NA0.03
A/Perth/265/2009 (H1N1, 275H)NA0.07

IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition of a biological process.

Table 2: In Vitro Antiviral Activity of this compound in Cell Culture
Virus StrainCell LineEC90 (nM)Comparator (Oseltamivir) EC90 (nM)
A/California/07/2009 (H1N1)MDCK0.71 ± 0.24~19.88

EC90 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 3: In Vivo Efficacy of this compound in a Murine Influenza Model
Animal ModelChallenge VirusTreatment Dose (mg/kg)Outcome
MouseA/Aichi/2/1969 (H3N2)2590% Survival Rate

Signaling Pathways in Influenza Virus Infection

To understand the context of this compound's mechanism, it is important to visualize the key host signaling pathways that are modulated during influenza virus infection. The virus hijacks cellular machinery for its replication, and neuraminidase inhibitors like this compound act at a critical late stage of this process.

Influenza_Lifecycle Influenza Virus Replication Cycle and Host Interaction Virus Influenza Virus Attachment 1. Attachment (HA binds to Sialic Acid) Virus->Attachment Endocytosis 2. Endocytosis Attachment->Endocytosis Uncoating 3. Uncoating (M2 Ion Channel) Endocytosis->Uncoating Nuclear_Import 4. Nuclear Import of vRNPs Uncoating->Nuclear_Import Transcription 5. Transcription & Replication (Viral Polymerase) Nuclear_Import->Transcription Nuclear_Export 6. Nuclear Export of new vRNPs Transcription->Nuclear_Export Assembly 7. Assembly (HA, NA, M2 proteins traffic to membrane) Nuclear_Export->Assembly Budding 8. Budding Assembly->Budding Release 9. Release (NA cleaves Sialic Acid) Budding->Release Release->Virus Progeny Virus AV5080 This compound (Neuraminidase Inhibitor) AV5080->Release Inhibits HostCell Host Cell

Caption: Influenza virus replication cycle and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established models for evaluating anti-influenza therapeutics.

Protocol 1: Murine Model for Efficacy Testing

The mouse model is a primary tool for initial in vivo efficacy studies due to its cost-effectiveness and the availability of reagents.

1. Animals:

  • Female BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Acclimatize animals for at least 7 days before the experiment.

2. Virus:

  • Mouse-adapted influenza A virus, such as A/Puerto Rico/8/34 (H1N1) or A/Aichi/2/1969 (H3N2).

  • Determine the 50% lethal dose (LD50) in a preliminary study.

3. Experimental Design:

  • Randomly assign mice to experimental groups (n=10 per group):

    • Group 1: Vehicle Control (e.g., PBS)

    • Group 2: this compound (e.g., 10 mg/kg)

    • Group 3: this compound (e.g., 25 mg/kg)

    • Group 4: Oseltamivir (positive control, e.g., 10 mg/kg)

4. Procedure:

  • Infection: Anesthetize mice with isoflurane and intranasally inoculate with a lethal dose (e.g., 5x LD50) of the influenza virus in a 50 µL volume.

  • Treatment: Administer this compound, oseltamivir, or vehicle control orally (gavage) twice daily for 5 days, starting 4 hours post-infection.

  • Monitoring: Record body weight and clinical signs of illness daily for 14 days. Euthanize mice that lose more than 25-30% of their initial body weight.

  • Endpoints:

    • Primary: Survival rate and mean time to death.

    • Secondary:

      • Body Weight: Daily percentage change from baseline.

      • Viral Titers: On days 3 and 5 post-infection, euthanize a subset of mice (n=3-5 per group) and collect lung tissue. Homogenize the tissue and determine viral load via plaque assay or TCID50 (50% Tissue Culture Infectious Dose) on Madin-Darby Canine Kidney (MDCK) cells.

      • Lung Pathology: Collect lung tissue for histopathological analysis to assess inflammation and tissue damage.

Murine_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Endpoint Analysis Animal_Acclimatization Acclimatize Mice (6-8 weeks old) Group_Allocation Randomize into Groups (Vehicle, this compound, Control) Animal_Acclimatization->Group_Allocation Infection Intranasal Infection (Lethal Dose of Influenza A) Group_Allocation->Infection Treatment Oral Administration (Twice daily for 5 days) Infection->Treatment Monitoring Daily Monitoring (Weight, Survival for 14 days) Treatment->Monitoring Survival Survival Curves Monitoring->Survival Weight_Loss Body Weight Change Monitoring->Weight_Loss Viral_Titer Lung Viral Titer (Day 3 & 5) Monitoring->Viral_Titer Subset on Day 3/5 Pathology Lung Histopathology Viral_Titer->Pathology

Caption: Workflow for the murine efficacy study of this compound.

Protocol 2: Ferret Model for Efficacy and Transmission

Ferrets are the gold standard for influenza research as they are naturally susceptible to human influenza viruses and exhibit similar clinical symptoms, including fever and sneezing.

1. Animals:

  • Male or female ferrets, 6-12 months old, seronegative for circulating influenza strains.

  • House individually in biocontainment facilities.

2. Virus:

  • A recent human influenza A or B virus isolate (non-adapted).

3. Experimental Design (Efficacy):

  • Group 1: Vehicle Control

  • Group 2: this compound (dose determined by pharmacokinetic studies)

  • Group 3: Oseltamivir (positive control)

4. Procedure (Efficacy):

  • Infection: Lightly anesthetize ferrets and intranasally inoculate with 10^6 PFU of the virus in 1 mL of saline.

  • Treatment: Begin oral administration of this compound or controls 24 hours post-infection, twice daily for 5-7 days.

  • Monitoring:

    • Clinical Signs: Daily scoring for activity, sneezing, and nasal discharge.

    • Body Temperature: Measure daily via a subcutaneous temperature transponder.

    • Weight: Monitor daily.

  • Endpoints:

    • Viral Shedding: Collect nasal washes daily for 7-9 days. Determine viral titers in the washes using plaque assays or TCID50.

    • Symptom Scores: Analyze changes in clinical signs and temperature over time.

5. Procedure (Transmission - Optional Add-on):

  • 24 hours after infecting the primary group, introduce a naïve contact ferret into the same cage.

  • Continue treatment of the primary ferret as scheduled.

  • Monitor the contact ferret for signs of infection and collect nasal washes to assess transmission.

Data Analysis and Interpretation

All quantitative data should be analyzed using appropriate statistical methods. Survival curves can be analyzed using the log-rank test. Changes in body weight, temperature, and viral titers should be compared between groups using ANOVA or t-tests. A statistically significant reduction in viral load and clinical symptoms, along with an increased survival rate in the this compound treated groups compared to the vehicle control, would indicate in vivo efficacy. Comparison with the oseltamivir group will provide a benchmark against the current standard of care.

References

Application Notes and Protocols for AV-5080 Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-5080 is a potent, orally bioavailable inhibitor of influenza neuraminidase, demonstrating significant antiviral activity against a broad range of influenza A and B virus strains, including those resistant to oseltamivir.[1][2][3][4][5] This document provides a detailed protocol for a plaque reduction assay to evaluate the in vitro antiviral efficacy of this compound. Additionally, it summarizes the key quantitative data on this compound's activity and illustrates its mechanism of action and the experimental workflow.

Data Presentation

The antiviral activity of this compound has been quantified through in vitro assays, with the following data highlighting its potency against influenza neuraminidase and in cell-based assays.

Parameter Virus/Enzyme Value Comparison
IC50 Neuraminidase of A/duck/Minnesota/1525/1981 (H5N1)0.03 nMSimilar or better than Oseltamivir
IC50 Neuraminidase of A/Perth/265/2009 (H1N1, 275H)0.07 nMSimilar or better than Oseltamivir
EC90 A/California/07/2009 (H1N1) in MDCK cells0.71 ± 0.24 nM28 times lower than that for Oseltamivir

Signaling Pathway: Mechanism of Action of this compound

This compound targets the neuraminidase enzyme of the influenza virus. Neuraminidase is crucial for the release of progeny virions from infected host cells. By inhibiting neuraminidase, this compound prevents the cleavage of sialic acid residues, causing newly formed viral particles to aggregate at the cell surface and preventing their release and subsequent infection of other cells.

cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of this compound Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication ProgenyVirions Progeny Virions Replication->ProgenyVirions Budding Budding & Aggregation ProgenyVirions->Budding Release Viral Release Budding->Release Neuraminidase Activity Infection New Cell Infection Release->Infection AV5080 This compound Inhibition Inhibition AV5080->Inhibition Neuraminidase Neuraminidase Neuraminidase->Inhibition Inhibition->Release Blocks

Caption: Mechanism of action of this compound as a neuraminidase inhibitor.

Experimental Protocols

Plaque Reduction Assay Protocol for this compound

This protocol is designed to determine the concentration of this compound required to reduce the number of virus-induced plaques by 50% (EC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock (e.g., A/California/07/2009/H1N1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • This compound compound

  • Overlay medium (e.g., 2X MEM, agarose)

  • Crystal Violet staining solution

  • Phosphate Buffered Saline (PBS)

  • 6-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • One day prior to infection, seed MDCK cells into 6-well plates at a density that will ensure a confluent monolayer on the day of infection.

    • Incubate overnight at 37°C with 5% CO2.

  • Preparation of Virus Dilutions and Compound Concentrations:

    • On the day of the experiment, prepare serial dilutions of the influenza virus stock in serum-free DMEM. The optimal dilution should produce 50-100 plaques per well.

    • Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range to test would be from 0.01 nM to 100 nM.

  • Infection:

    • Wash the confluent MDCK cell monolayers twice with PBS.

    • Infect the cells by adding 200 µL of the appropriate virus dilution to each well.

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus and to prevent the monolayer from drying out.

  • Treatment:

    • After the incubation period, remove the virus inoculum.

    • Add 2 mL of the prepared this compound dilutions to the corresponding wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay:

    • Prepare the agarose overlay medium. Mix equal volumes of 2X MEM and 1.2% molten agarose (cooled to 42°C).

    • Carefully add 2 mL of the agarose overlay to each well.

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques have formed.

  • Plaque Visualization:

    • Fix the cells by adding 1 mL of 10% formaldehyde to each well and incubate for at least 4 hours.

    • Carefully remove the agarose overlay.

    • Stain the cell monolayer by adding 1 mL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Staining cluster_analysis Analysis SeedCells Seed MDCK Cells in 6-well Plates InfectCells Infect Cell Monolayer (1 hour) SeedCells->InfectCells PrepVirus Prepare Serial Virus Dilutions PrepVirus->InfectCells PrepDrug Prepare Serial This compound Dilutions AddDrug Add this compound Dilutions PrepDrug->AddDrug InfectCells->AddDrug AddOverlay Add Agarose Overlay AddDrug->AddOverlay Incubate Incubate (48-72 hours) AddOverlay->Incubate FixStain Fix and Stain with Crystal Violet Incubate->FixStain CountPlaques Count Plaques FixStain->CountPlaques CalcEC50 Calculate EC50 CountPlaques->CalcEC50

References

Determining the IC50 of AV-5080 in MDCK Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the 50% inhibitory concentration (IC50) of AV-5080, a potent neuraminidase inhibitor, in Madin-Darby Canine Kidney (MDCK) cells. This compound has demonstrated high activity against influenza virus neuraminidase, including oseltamivir-resistant strains.[1] This protocol outlines a robust cell-based assay to quantify the antiviral efficacy of this compound, a critical step in preclinical drug development. The methodologies described herein include cell culture, virus propagation, cytotoxicity assessment, and the IC50 determination using a plaque reduction assay.

Introduction

This compound is an investigational antiviral compound that targets the neuraminidase enzyme of the influenza virus, a key protein for viral replication and spread.[1] In vitro studies have shown that this compound is a highly potent inhibitor of influenza neuraminidase, with IC50 values of 0.03 nM and 0.07 nM against the neuraminidase of A/Duck/Minnesota/1525/1981/H5N1 and A/Perth/265/2009/H1N1 (wild-type) viruses, respectively.[1] To further characterize its antiviral activity in a cellular context, it is essential to determine its IC50 value in a cell-based assay. MDCK cells are a commonly used and appropriate cell line for influenza virus research due to their high susceptibility to infection.

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of antiviral research, it is a critical measure of a drug's potency. This protocol will detail the steps necessary to accurately determine the IC50 of this compound in MDCK cells infected with an influenza virus strain. The protocol will also cover the determination of the 50% cytotoxic concentration (CC50) to assess the compound's selectivity index (SI), which is a measure of the therapeutic window of the drug (SI = CC50/IC50).[2]

Key Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Virus Propagation and Tittering
  • Virus Strain: A suitable influenza virus strain (e.g., A/WSN/33 (H1N1) or a clinical isolate).

  • Propagation: Infect confluent monolayers of MDCK cells with the influenza virus at a low multiplicity of infection (MOI) of 0.01 in infection medium (DMEM with 0.1% BSA, 100 U/mL penicillin, 100 µg/mL streptomycin, and 1 µg/mL TPCK-trypsin).

  • Harvesting: Collect the supernatant containing the virus when the cytopathic effect (CPE) is widespread (typically 48-72 hours post-infection).

  • Tittering: Determine the virus titer (plaque-forming units per mL, PFU/mL) using a standard plaque assay.

Cytotoxicity Assay (CC50 Determination)

The cytotoxicity of this compound on MDCK cells is determined to ensure that the antiviral activity observed is not due to cell death. The MTT assay is a common method for this purpose.[3]

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in infection medium and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours (to match the duration of the antiviral assay).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay (IC50 Determination)

This assay directly measures the inhibition of viral plaque formation.

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density of 2 x 10^6 cells/well and grow to confluency.

  • Infection: Infect the confluent cell monolayers with approximately 100-200 PFU of the influenza virus per well for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with an agarose-containing medium (e.g., 0.8% agarose, 0.1% BSA, and MEM vitamin) containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.5% crystal violet solution to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration compared to the virus control (no compound). The IC50 value is determined by plotting the percentage of plaque inhibition against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

Table 1: Cytotoxicity of this compound in MDCK Cells

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
......
......
CC50 Value (µM)To be determined

Table 2: Antiviral Activity of this compound against Influenza Virus in MDCK Cells

This compound Concentration (nM)Plaque NumberPlaque Inhibition (%)
0 (Virus Control)e.g., 1500
.........
.........
IC50 Value (nM)To be determined
Selectivity Index (SI = CC50/IC50)To be calculated

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture MDCK Cell Culture Cytotoxicity_Assay Cytotoxicity Assay (CC50) Cell_Culture->Cytotoxicity_Assay Antiviral_Assay Plaque Reduction Assay (IC50) Cell_Culture->Antiviral_Assay Virus_Propagation Influenza Virus Propagation Virus_Propagation->Antiviral_Assay Data_Analysis IC50 & CC50 Calculation Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis SI_Calculation Selectivity Index Calculation Data_Analysis->SI_Calculation

Caption: Experimental workflow for determining the IC50 of this compound.

Signaling_Pathway cluster_virus Influenza Virus Life Cycle cluster_inhibition Mechanism of Inhibition Virus Influenza Virus Host_Cell Host Cell (MDCK) Virus->Host_Cell Attachment & Entry Replication Viral Replication Host_Cell->Replication Budding Progeny Virus Budding Replication->Budding Neuraminidase Neuraminidase Budding->Neuraminidase requires AV5080 This compound AV5080->Neuraminidase Inhibits Neuraminidase->Budding facilitates release

Caption: Mechanism of action of this compound in inhibiting influenza virus release.

References

Application Notes and Protocols for High-Throughput Screening of AV-5080 Analogs, Novel Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AV-5080 is a potent inhibitor of influenza virus neuraminidase, a key enzyme in the viral life cycle. Analogs of this compound are of significant interest for the development of new antiviral therapeutics, particularly against oseltamivir-resistant strains.[1] High-throughput screening (HTS) assays are essential for the rapid evaluation of large libraries of such analogs to identify promising drug candidates. This document provides detailed application notes and protocols for biochemical and cell-based HTS assays suitable for the screening of this compound analogs against influenza neuraminidase.

I. Biochemical High-Throughput Screening Assays

Biochemical assays directly measure the inhibitory effect of compounds on the enzymatic activity of purified neuraminidase. These assays are highly amenable to HTS formats.

A. Fluorescence-Based Neuraminidase Inhibition Assay

This is a widely used method that employs a fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product (4-methylumbelliferone).

Data Presentation: Representative IC50 Values for Neuraminidase Inhibitors

CompoundTarget NeuraminidaseIC50 (nM)Reference
This compoundA/Duck/Minnesota/1525/1981/H5N10.03[1]
This compoundA/Perth/265/2009/H1N1 (wild-type)0.07[1]
OseltamivirA/Perth/265/2009/H1N1 (wild-type)--
ZanamivirA/Perth/265/2009/H1N1 (wild-type)--

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 33 mM MES (pH 6.5), 4 mM CaCl2.

    • Enzyme Solution: Dilute purified influenza neuraminidase in assay buffer to a final concentration of 0.5-2 nM. The optimal concentration should be determined empirically.

    • Substrate Solution: Prepare a 100 µM stock solution of MUNANA in assay buffer.

    • Test Compounds: Prepare a dilution series of this compound analogs in DMSO. The final DMSO concentration in the assay should not exceed 1%.

    • Positive Control: A known neuraminidase inhibitor (e.g., Oseltamivir or Zanamivir).

    • Negative Control: DMSO vehicle.

  • Assay Procedure (384-well format):

    • Add 5 µL of diluted test compound or control to the wells of a black, flat-bottom 384-well plate.

    • Add 20 µL of the enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the MUNANA substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 10 µL of a stop solution (e.g., 0.5 M glycine, pH 10.4).

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Workflow for Biochemical Neuraminidase Inhibition Assay

G start Start: Prepare Reagents add_compounds Dispense this compound Analogs and Controls into 384-well Plate start->add_compounds add_enzyme Add Neuraminidase Enzyme Solution add_compounds->add_enzyme pre_incubation Pre-incubate for 15 min at RT add_enzyme->pre_incubation add_substrate Add MUNANA Substrate Solution pre_incubation->add_substrate incubation Incubate for 30-60 min at 37°C add_substrate->incubation stop_reaction Add Stop Solution incubation->stop_reaction read_plate Measure Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_plate data_analysis Data Analysis: Calculate % Inhibition and IC50 read_plate->data_analysis end End: Identify Potent Inhibitors data_analysis->end

Caption: Workflow for a fluorescence-based high-throughput screening assay for neuraminidase inhibitors.

II. Cell-Based High-Throughput Screening Assays

Cell-based assays provide a more physiologically relevant context by assessing the ability of compounds to inhibit viral replication in a cellular environment.

A. Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).

Experimental Protocol: CPE Inhibition Assay

  • Cell Culture and Plating:

    • Culture Madin-Darby Canine Kidney (MDCK) cells in a suitable growth medium.

    • Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Infection and Treatment:

    • Prepare serial dilutions of this compound analogs in infection medium (e.g., DMEM with TPCK-trypsin).

    • Remove the growth medium from the cell plates and wash with PBS.

    • Add the diluted compounds to the cells.

    • Infect the cells with a pre-titered amount of influenza virus (e.g., at a multiplicity of infection of 0.01).

    • Include uninfected cells as a negative control and infected, untreated cells as a positive control for CPE.

  • Incubation and CPE Evaluation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

    • Visually inspect the cells for CPE under a microscope or quantify cell viability using a reagent such as CellTiter-Glo® (Promega) or MTT.

  • Data Analysis:

    • For viability assays, calculate the percentage of cell viability for each compound concentration relative to the uninfected and infected controls.

    • Determine the EC50 (half-maximal effective concentration) value, which represents the concentration of the compound that protects 50% of the cells from virus-induced death.

Signaling Pathway: Role of Neuraminidase in Influenza Virus Release

G cluster_host Host Cell cluster_virus Progeny Virion sialic_acid Sialic Acid Receptor released_virion Released Virion hemagglutinin Viral Hemagglutinin (HA) hemagglutinin->sialic_acid budding_virion Budding Virion budding_virion->hemagglutinin Tethered to Host Cell budding_virion->released_virion Release neuraminidase Viral Neuraminidase (NA) neuraminidase->sialic_acid Cleaves Sialic Acid av5080 This compound Analogs av5080->neuraminidase Inhibition

Caption: Role of neuraminidase in influenza virus release and its inhibition by this compound analogs.

III. Considerations for Screening this compound Analogs

  • Compound Solubility: Ensure that the this compound analogs are soluble in the assay buffer and do not precipitate.

  • Cytotoxicity: For cell-based assays, it is crucial to assess the cytotoxicity of the compounds independently to ensure that the observed antiviral activity is not due to toxicity to the host cells. This can be done by treating uninfected cells with the compounds and measuring cell viability.

  • Assay Robustness: The performance of the HTS assay should be validated using statistical parameters such as the Z'-factor and signal-to-background ratio to ensure its suitability for screening large compound libraries. A Z'-factor above 0.5 is generally considered acceptable for HTS.

  • Resistance Profiling: Promising lead compounds should be tested against a panel of influenza strains, including those with known resistance mutations to existing neuraminidase inhibitors, to assess their resistance profile.

The described biochemical and cell-based high-throughput screening assays provide a robust framework for the identification and characterization of novel neuraminidase inhibitors from a library of this compound analogs. The fluorescence-based biochemical assay is ideal for primary screening of large numbers of compounds, while the cell-based CPE assay offers a more physiologically relevant secondary screen to confirm antiviral activity. Careful data analysis and consideration of potential artifacts will be critical for the successful identification of the next generation of influenza therapeutics.

References

Application Notes and Protocols for the Preclinical Evaluation of AV-5080 in Combination with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-5080 is a potent, orally available neuraminidase inhibitor demonstrating significant in vitro and in vivo activity against a broad spectrum of influenza A and B virus strains, including those resistant to oseltamivir.[1][2][3] While this compound shows promise as a monotherapy, the use of combination antiviral therapy is an emerging paradigm in influenza research to enhance efficacy, mitigate the development of resistance, and reduce potential toxicity. This document provides a comprehensive overview of the preclinical data for this compound as a single agent and outlines detailed protocols for the evaluation of this compound in combination with other classes of anti-influenza agents. Although, as of the latest available information, specific studies on the synergistic effects of this compound with other antivirals have not been publicly detailed, this guide offers a robust framework for researchers to conduct such investigations.

Introduction to this compound

This compound is a novel drug candidate that targets the influenza virus neuraminidase (NA), an enzyme critical for the release of progeny virions from infected host cells.[1][2] By inhibiting NA, this compound effectively traps the virus within the host cell, preventing its spread and limiting the course of infection. Preclinical studies have highlighted its picomolar to nanomolar activity against various influenza strains.

Mechanism of Action

This compound functions by blocking the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the surface of the host cell. This action is crucial in the final stages of the viral replication cycle.

cluster_cell Infected Host Cell Virus_Budding Virus Budding Progeny_Virion Progeny Virion Virus_Budding->Progeny_Virion Forms Sialic_Acid Sialic Acid Receptor Progeny_Virion->Sialic_Acid Remains tethered to NA Neuraminidase (NA) NA->Sialic_Acid Cleaves Released_Virion Released Virion (Infection Spread) Sialic_Acid->Released_Virion Release allows AV5080 This compound AV5080->NA Inhibits

Mechanism of action of this compound as a neuraminidase inhibitor.

Quantitative Data for this compound Monotherapy

The following tables summarize the reported in vitro activity of this compound against various influenza virus strains.

Table 1: In Vitro Neuraminidase Inhibitory Activity of this compound

Virus StrainIC₅₀ (nM)Reference
A/Duck/Minnesota/1525/1981 (H5N1)0.03
A/Perth/265/2009 (H1N1) (wild-type)0.07
A/California/07/2009 (H1N1)0.03 - 0.61
B/Florida/4/20060.03 - 0.61

Table 2: Antiviral Efficacy of this compound in Cell Culture

Virus StrainCell LineEC₉₀ (nM)ComparisonReference
A/California/07/2009 (H1N1)MDCK0.71 ± 0.2428 times lower than Oseltamivir
A/Duck/Minnesota/1525/1981 (H5N1)MDCK-24-fold higher activity than Oseltamivir
A/California/07/2009 (H1N1)MDCK-13-fold more potent than Oseltamivir

Rationale for Combination Therapy

The use of multiple antiviral agents with different mechanisms of action is a promising strategy to:

  • Enhance Antiviral Efficacy: Synergistic interactions can lead to a greater reduction in viral replication than the additive effect of each drug alone.

  • Reduce the Emergence of Drug Resistance: By targeting multiple viral processes, the probability of the virus developing mutations that confer resistance to all drugs simultaneously is significantly reduced.

  • Lower Effective Doses: Synergy may allow for the use of lower doses of each agent, potentially reducing dose-related toxicity.

Potential partners for combination with this compound include:

  • Polymerase Inhibitors (e.g., Baloxavir Marboxil, Favipiravir): These agents target the viral RNA-dependent RNA polymerase, essential for viral genome replication and transcription.

  • M2 Ion Channel Blockers (e.g., Amantadine, Rimantadine): These drugs inhibit the M2 proton channel, which is crucial for the uncoating of the virus after it enters the host cell.

  • Other Investigational Agents: Novel compounds targeting different stages of the viral life cycle.

Experimental Protocols for Evaluating Antiviral Combinations

The following protocols are generalized methodologies for assessing the in vitro synergy of this compound with other antiviral compounds.

Cell Lines and Viruses
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral testing.

  • Virus Strains: A panel of representative influenza A and B strains, including recent clinical isolates and laboratory-adapted strains, should be used. It is also crucial to include strains with known resistance mutations to either of the drugs being tested.

Checkerboard Assay for Synergy Analysis

This assay is the gold standard for evaluating the interaction between two antimicrobial agents.

Materials:

  • 96-well cell culture plates

  • MDCK cells

  • Influenza virus stock

  • This compound and the second antiviral agent

  • Cell culture medium (e.g., DMEM) supplemented with TPCK-trypsin

  • Cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Drug Dilution: Prepare serial dilutions of this compound and the combination drug in cell culture medium.

  • Checkerboard Setup: Add the diluted drugs to the 96-well plate in a checkerboard format. Each well will contain a unique concentration combination of the two drugs. Include wells for each drug alone and no-drug controls.

  • Virus Infection: Infect the cells with influenza virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of Antiviral Effect: Measure the cytopathic effect (CPE) or viral yield. A common method is to assess cell viability using a luminescent or fluorescent assay.

  • Data Analysis: Calculate the percent inhibition of the viral effect for each drug combination.

Start Start: Prepare MDCK cells, virus, and drugs Seed_Cells Seed MDCK cells in 96-well plates Start->Seed_Cells Drug_Dilution Prepare serial dilutions of this compound and combination drug Seed_Cells->Drug_Dilution Checkerboard Add drug combinations to plate in a checkerboard format Drug_Dilution->Checkerboard Infection Infect cells with influenza virus Checkerboard->Infection Incubation Incubate for 48-72 hours Infection->Incubation Assay Measure CPE or cell viability Incubation->Assay Analysis Calculate Combination Index (CI) to determine synergy Assay->Analysis End End: Report findings Analysis->End

Generalized workflow for an in vitro antiviral synergy assay.
Calculation of the Combination Index (CI)

The interaction between the two drugs can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Software such as CompuSyn can be used to calculate CI values and generate isobolograms.

Visualization of Influenza Virus Life Cycle and Drug Targets

The following diagram illustrates the key stages of the influenza virus replication cycle and the points of intervention for different classes of antiviral drugs.

cluster_virus Influenza Virus cluster_cell Host Cell Virus Virion Attachment 1. Attachment Virus->Attachment Entry 2. Entry (Endocytosis) Attachment->Entry Uncoating 3. Uncoating Entry->Uncoating Replication 4. Replication & Transcription (in Nucleus) Uncoating->Replication Translation 5. Protein Synthesis Replication->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Release Assembly->Budding M2_Blocker M2 Blockers (e.g., Amantadine) M2_Blocker->Uncoating Inhibit Polymerase_Inhibitor Polymerase Inhibitors (e.g., Baloxavir) Polymerase_Inhibitor->Replication Inhibit NA_Inhibitor Neuraminidase Inhibitors (e.g., this compound) NA_Inhibitor->Budding Inhibit

Influenza virus life cycle and targets for antiviral intervention.

Concluding Remarks

This compound is a highly potent neuraminidase inhibitor with a favorable preclinical profile. While specific data on its use in combination therapy is not yet publicly available, the established principles of antiviral synergy strongly suggest that combination regimens incorporating this compound could offer significant advantages in the treatment of influenza. The protocols and frameworks provided in this document are intended to guide researchers in the systematic evaluation of this compound in combination with other antiviral agents, with the ultimate goal of developing more effective and robust therapeutic strategies against influenza.

References

Application Notes and Protocols for AV-5080 in Influenza Virus Research

Author: BenchChem Technical Support Team. Date: November 2025

Product: AV-5080

Target: Influenza Virus Neuraminidase (NA)

Applications: Investigation of influenza virus entry and release, screening for antiviral activity, and studying mechanisms of drug resistance.

This compound is a potent, orally active neuraminidase inhibitor effective against both influenza A and B viruses, including strains resistant to oseltamivir. [1][2][3] Its primary mechanism of action is the inhibition of the viral neuraminidase (NA) enzyme, which is crucial for the release of progeny virions from infected host cells.[4][5] Additionally, emerging evidence suggests that neuraminidase activity also plays a role in the early stages of infection, including viral entry, by facilitating movement through the mucus and preventing virion aggregation at the cell surface.

These application notes provide detailed protocols for utilizing this compound to study its effects on influenza virus entry and release.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various influenza virus strains.

Table 1: In Vitro Neuraminidase Inhibitory Activity of this compound

Virus StrainInhibitorIC50 (nM)
A/Duck/Minnesota/1525/1981 (H5N1)This compound0.03
A/Perth/265/2009 (H1N1, wild-type)This compound0.07
A/California/07/2009 (H1N1)This compound0.03 - 0.61
B/Florida/4/2006This compound0.03 - 0.61

Table 2: In Vitro Antiviral Activity of this compound in Cell Culture

Virus StrainCell LineInhibitorEC90 (nM)
A/California/07/2009 (H1N1)MDCKThis compound0.71 ± 0.24
A/California/07/2009 (H1N1)MDCKOseltamivir~19.88

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the influenza virus lifecycle, focusing on the roles of hemagglutinin (HA) and neuraminidase (NA) in entry and release, and the experimental workflows for assays used to evaluate this compound.

Influenza_Lifecycle cluster_entry Virus Entry cluster_replication Replication & Assembly cluster_release Virus Release cluster_inhibition Inhibition by this compound Virus Influenza Virion Attachment Attachment to Sialic Acid Receptors Virus->Attachment HA Endocytosis Receptor-Mediated Endocytosis Attachment->Endocytosis Endosome Virus in Endosome Endocytosis->Endosome Fusion Membrane Fusion (low pH) Endosome->Fusion HA Release_of_vRNA Release of viral RNA Fusion->Release_of_vRNA Nucleus Nucleus Release_of_vRNA->Nucleus Replication vRNA Replication & Transcription Nucleus->Replication Protein_Synthesis Viral Protein Synthesis Replication->Protein_Synthesis Assembly Virion Assembly Protein_Synthesis->Assembly Budding Budding of Progeny Virions Assembly->Budding Tethering Virion Tethered by HA-Sialic Acid Budding->Tethering Release Release Tethering->Release NA Released_Virion New Virion Release->Released_Virion AV5080 This compound AV5080->Release Inhibits NA_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - Virus stock - MUNANA substrate Start->Prepare_Reagents Incubate_Virus_Inhibitor Incubate virus with This compound dilutions Prepare_Reagents->Incubate_Virus_Inhibitor Add_Substrate Add MUNANA substrate Incubate_Virus_Inhibitor->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Stop_Reaction Stop reaction Incubate_37C->Stop_Reaction Read_Fluorescence Read fluorescence (Ex: 355 nm, Em: 460 nm) Stop_Reaction->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50 End End Calculate_IC50->End Plaque_Reduction_Assay Start Start Seed_Cells Seed MDCK cells in 12-well plates Start->Seed_Cells Prepare_Virus_Dilutions Prepare serial dilutions of influenza virus Seed_Cells->Prepare_Virus_Dilutions Infect_Cells Infect cell monolayers with virus dilutions Prepare_Virus_Dilutions->Infect_Cells Add_Overlay Add semi-solid overlay containing this compound Infect_Cells->Add_Overlay Incubate_Days Incubate for 2-3 days for plaque formation Add_Overlay->Incubate_Days Fix_and_Stain Fix cells and stain with crystal violet Incubate_Days->Fix_and_Stain Count_Plaques Count plaques and calculate viral titer Fix_and_Stain->Count_Plaques End End Count_Plaques->End

References

Application Notes and Protocols: Experimental Design for AV-5080 Efficacy Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-5080 is a potent neuraminidase inhibitor demonstrating high activity against a broad range of influenza A and B virus strains, including those resistant to oseltamivir.[1][2] These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies of this compound in a mouse model of influenza infection. The protocols outlined below are based on established methodologies for evaluating antiviral compounds in vivo.

Signaling Pathway of Neuraminidase Inhibitors

Neuraminidase inhibitors like this compound target a critical step in the influenza virus life cycle. The viral neuraminidase (NA) protein is an enzyme that cleaves sialic acid residues on the surface of the host cell. This action is essential for the release of newly formed progeny virions from the infected cell, allowing the virus to spread to other cells. By inhibiting NA, this compound prevents the release of new viral particles, thus halting the spread of infection.

G cluster_host_cell Host Cell cluster_extracellular Extracellular Space cluster_intervention Therapeutic Intervention Virus_Entry 1. Virus Entry (Endocytosis) Viral_Replication 2. Viral RNA Replication & Protein Synthesis Virus_Entry->Viral_Replication Virion_Assembly 3. Progeny Virion Assembly & Budding Viral_Replication->Virion_Assembly Virion_Release 4. Progeny Virion Release Virion_Assembly->Virion_Release New_Virions New Progeny Virions Virion_Release->New_Virions Influenza_Virus Influenza Virus Influenza_Virus->Virus_Entry Infection_Spread Spread of Infection New_Virions->Infection_Spread AV5080 This compound (Neuraminidase Inhibitor) AV5080->Virion_Release Inhibits

Caption: Influenza Virus Life Cycle and this compound Mechanism of Action.

Experimental Workflow

A typical in vivo efficacy study for an anti-influenza agent involves several key stages, from animal acclimatization to endpoint analysis. The following workflow provides a general overview of the experimental process.

G Acclimatization 1. Animal Acclimatization (5-7 days) Randomization 2. Randomization into Treatment Groups Acclimatization->Randomization Infection 3. Intranasal Infection with Influenza Virus Randomization->Infection Treatment 4. Treatment Initiation (Prophylactic or Therapeutic) Infection->Treatment Monitoring 5. Daily Monitoring (Weight, Clinical Score, Survival) Treatment->Monitoring Endpoint 6. Endpoint Analysis (e.g., Day 5 post-infection) Monitoring->Endpoint Data_Analysis 7. Data Analysis and Interpretation Endpoint->Data_Analysis

Caption: General Experimental Workflow for this compound Efficacy Study.

Data Presentation

Quantitative data from the study should be organized into clear and concise tables to facilitate comparison between treatment groups.

Table 1: Experimental Groups and Dosing Regimen

GroupTreatmentDose (mg/kg/day)Route of AdministrationTreatment Schedule
1Vehicle Control-Oral GavageTwice daily for 5 days
2This compound10Oral GavageTwice daily for 5 days
3This compound25Oral GavageTwice daily for 5 days
4This compound50Oral GavageTwice daily for 5 days
5Oseltamivir (Positive Control)10Oral GavageTwice daily for 5 days

Table 2: Key Efficacy Endpoints

GroupMean % Body Weight Change (Day 5)Survival Rate (%)Mean Lung Viral Titer (log10 PFU/g)Mean Lung Pathology Score
1
2
3
4
5

Experimental Protocols

Animal Models and Husbandry
  • Animal Strain: Female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used for influenza studies.[3][4] DBA/2J mice can also be considered due to their higher susceptibility to influenza.[3]

  • Housing: Mice should be housed in a BSL-2 facility in filtered cages with ad libitum access to food and water.

  • Acclimatization: Allow mice to acclimatize for at least 5-7 days before the start of the experiment.

Influenza Virus Strain and Propagation
  • Virus Strain: A mouse-adapted influenza A virus strain, such as A/Puerto Rico/8/34 (H1N1) or a mouse-adapted H3N2 strain, is recommended for robust infection.

  • Propagation: Propagate the virus in the allantoic fluid of 10-day-old embryonated chicken eggs.

  • Titer Determination: Determine the virus titer by plaque assay or TCID50 (50% tissue culture infectious dose) assay in Madin-Darby canine kidney (MDCK) cells.

Mouse Infection Protocol
  • Anesthesia: Lightly anesthetize mice with isoflurane.

  • Inoculation: Intranasally inoculate each mouse with a predetermined lethal or sub-lethal dose of the influenza virus in a volume of 30-50 µL of sterile phosphate-buffered saline (PBS). A lethal dose model (e.g., 5x LD50) is suitable for survival studies, while a sub-lethal dose is appropriate for morbidity and viral load endpoints.

Drug Preparation and Administration
  • This compound Formulation: Prepare this compound in a suitable vehicle (e.g., sterile water or 0.5% methylcellulose).

  • Administration: Administer this compound and control treatments via oral gavage. The treatment can be initiated prophylactically (e.g., 4 hours before infection) or therapeutically (e.g., 24 or 48 hours post-infection). A typical therapeutic regimen would be twice daily for 5 days.

Monitoring and Efficacy Endpoints
  • Daily Monitoring:

    • Survival: Record survival daily for up to 14 days post-infection.

    • Body Weight: Weigh each mouse daily. A humane endpoint should be established (e.g., >25% body weight loss).

    • Clinical Scores: Assign a daily clinical score based on signs of illness such as ruffled fur, hunched posture, and lethargy.

  • Endpoint Analysis (e.g., Day 5 post-infection):

    • Lung Viral Titer: Euthanize a subset of mice from each group. Harvest the lungs, homogenize the tissue, and determine the viral titer by plaque assay on MDCK cells.

    • Lung Pathology: Harvest the lungs, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the lung sections for inflammation, edema, and alveolar damage.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to analyze inflammatory cell influx and cytokine levels.

Statistical Analysis

Analyze data using appropriate statistical methods. For survival data, use Kaplan-Meier survival curves and the log-rank test. For body weight, viral titers, and pathology scores, use one-way ANOVA with post-hoc tests for multiple group comparisons. A p-value of <0.05 is typically considered statistically significant.

References

Application of AV-5080 in Viral Resistance Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-5080 is a potent, orally active inhibitor of influenza virus neuraminidase (NA), a key enzyme for viral replication and propagation.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in studying influenza virus resistance. This compound has demonstrated high efficacy against a broad range of influenza A and B virus strains, including those resistant to other neuraminidase inhibitors like oseltamivir.[1][3][4] Its primary mechanism of action involves blocking the enzymatic activity of neuraminidase, which is crucial for the release of progeny virions from infected host cells.

Quantitative Data Summary

The antiviral activity of this compound has been quantified using both enzyme-based and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC90) against various influenza virus strains.

Table 1: In Vitro Neuraminidase Inhibition (IC50)

Virus StrainGenotype/PhenotypeThis compound IC50 (nM)Oseltamivir IC50 (nM)Zanamivir IC50 (nM)Reference
A/Duck/Minnesota/1525/1981H5N10.03--
A/Perth/265/2009H1N1 (wild-type)0.07--
A(H1N1)pdm09NA-H274Y (Oseltamivir-resistant)Normal InhibitionHighly Reduced InhibitionNormal Inhibition
A(H3N2)NA-E119V (Oseltamivir-resistant)Normal InhibitionHighly Reduced InhibitionNormal Inhibition
A(H7N9)NA-R292KReduced InhibitionHighly Reduced InhibitionReduced Inhibition
B/Victoria-lineageNA-I122N/LReduced Inhibition--
B/Yamagata-lineageNA-R150KReduced Inhibition--

Table 2: Cell-Based Antiviral Activity (EC90)

Virus StrainCell LineThis compound EC90 (nM)Oseltamivir EC90 (nM)Reference
A/California/07/2009MDCK0.71 ± 0.24~19.88

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against the neuraminidase activity of influenza viruses.

Materials:

  • This compound

  • Oseltamivir carboxylate (positive control)

  • Influenza virus stocks of known titer

  • 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 33.3 mM MES buffer, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • Black 96-well flat-bottom plates

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and oseltamivir carboxylate in assay buffer.

  • Virus Dilution: Dilute the influenza virus stock in assay buffer to a concentration that yields a linear fluorescent signal over the course of the assay. This optimal dilution should be determined empirically beforehand.

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells of a black 96-well plate.

    • Add 50 µL of the serially diluted this compound or control compounds to the respective wells.

    • Add 50 µL of the diluted virus to all wells except for the "no-virus" control wells.

    • Gently mix the plate and pre-incubate at room temperature for 30 minutes.

  • Enzymatic Reaction:

    • Add 50 µL of MUNANA substrate solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stopping the Reaction: Add 100 µL of stop solution to each well to terminate the enzymatic reaction.

  • Fluorescence Measurement: Read the fluorescence intensity on a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from "no-virus" control wells) from all other readings.

    • Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression model (e.g., four-parameter logistic curve).

Cell-Based Antiviral Activity Assay (CPE Inhibition)

This protocol determines the effective concentration of this compound that protects cells from the virus-induced cytopathic effect (CPE).

Materials:

  • This compound

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell Culture Medium (e.g., DMEM supplemented with FBS and antibiotics)

  • Virus Growth Medium (e.g., serum-free DMEM with TPCK-trypsin)

  • Influenza virus stocks of known titer (e.g., TCID50)

  • 96-well cell culture plates

  • MTT or other cell viability reagent

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well plates and incubate until a confluent monolayer is formed.

  • Virus Infection:

    • Wash the cell monolayers with PBS.

    • Infect the cells with a predetermined amount of influenza virus (e.g., 100 TCID50) for 2 hours at 37°C.

  • Compound Treatment:

    • Remove the virus inoculum and wash the cells.

    • Add 100 µL of virus growth medium containing serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until CPE is observed in the virus control wells.

  • Assessment of Cell Viability:

    • Visually inspect the cells for CPE under a microscope.

    • Quantify cell viability using an MTT assay or a similar method.

  • Data Analysis:

    • Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls.

    • Determine the EC50 or EC90 value by plotting the percentage of protection against the log-concentration of this compound and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Influenza Virus Neuraminidase (NA) Inhibition by this compound

This compound directly targets the enzymatic activity of influenza neuraminidase. This action prevents the cleavage of sialic acid residues on the surface of infected cells and progeny virions, thereby inhibiting the release of new virus particles.

G cluster_host_cell Infected Host Cell HostCell Host Cell Surface (with Sialic Acid Receptors) ProgenyVirion Progeny Virion (Budding) ProgenyVirion->HostCell Binds via HA NA Neuraminidase (NA) NA->HostCell Cleaves Sialic Acid HA Hemagglutinin (HA) AV5080 This compound AV5080->NA Inhibits G Start Start: Wild-type Influenza Virus Culture Serial Passage in MDCK cells with increasing concentrations of this compound Start->Culture Isolate Isolate Virus from Resistant Cultures Culture->Isolate Characterize Phenotypic and Genotypic Characterization Isolate->Characterize Phenotype Neuraminidase Inhibition Assay (determine IC50) Characterize->Phenotype Genotype Sequence Neuraminidase (NA) and Hemagglutinin (HA) genes Characterize->Genotype End Identify Resistance Mutations Phenotype->End Genotype->End G cluster_pathways Host Cell Signaling Pathways InfluenzaVirus Influenza Virus Infection PI3K PI3K/Akt Pathway InfluenzaVirus->PI3K Activates MAPK MAPK Pathway InfluenzaVirus->MAPK Activates NFkB NF-κB Pathway InfluenzaVirus->NFkB Activates ProSurvival Pro-survival Signals (Inhibition of Apoptosis) PI3K->ProSurvival ViralReplication Enhanced Viral Replication PI3K->ViralReplication ProInflammatory Pro-inflammatory Cytokine Production MAPK->ProInflammatory NFkB->ProInflammatory

References

Troubleshooting & Optimization

Troubleshooting low potency of AV-5080 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the AV-5080 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the in vitro potency of this compound.

This compound is a potent, investigational inhibitor of the influenza virus neuraminidase (NA), an essential enzyme for the release of progeny virions from infected host cells.[1][2] Observed low potency in in vitro assays typically manifests as a higher-than-expected IC50 value. This guide provides a structured approach to identifying and resolving common experimental issues.

Troubleshooting Guide: Low In Vitro Potency

This section addresses specific problems that can lead to unexpectedly low potency of this compound in neuraminidase inhibition or cell-based antiviral assays.

Question 1: My IC50 value for this compound is significantly higher than reported values. What are the most common initial checks?

Answer: When observing a discrepancy in IC50 values, begin by verifying the fundamentals of your compound and experimental setup. Often, simple factors related to compound handling or assay reagents are the root cause.

Initial Troubleshooting Steps:

  • Compound Integrity: Confirm the purity and integrity of your this compound stock. If possible, use a new, unopened vial. Verify that the compound has been stored under the recommended conditions (e.g., -20°C, desiccated).

  • Solubility: Ensure this compound is fully dissolved in the assay buffer. Precipitated compound is not active. Perform a visual check for particulates in your stock solution and final assay wells. Consider performing a formal solubility test (see Protocol 2).

  • Assay Controls: Scrutinize your positive and negative controls.

    • Positive Control: Use another known neuraminidase inhibitor (e.g., Oseltamivir, Zanamivir) in parallel.[2] If the positive control also shows low potency, the issue likely lies within the assay system itself (enzyme, substrate, cells, or virus).

    • Negative Control: The "no inhibitor" control should show maximum enzyme activity or maximum cytopathic effect. The "no enzyme/virus" control should show baseline signal.

Question 2: I've confirmed my compound is fine. Could my neuraminidase (NA) enzyme inhibition assay setup be the problem?

Answer: Yes, the specific parameters of the enzymatic assay are critical for accurate potency determination. The most common NA inhibition assay uses a fluorogenic substrate like 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Key Assay Parameters to Verify:

  • Enzyme Concentration: Ensure you are working in the linear range of the enzyme activity. If the enzyme concentration is too high, it may require a stoichiometric amount of inhibitor to achieve 50% inhibition, artificially inflating the IC50 value.

  • Substrate Concentration: The measured IC50 value is highly dependent on the substrate concentration, especially for competitive inhibitors. For consistency, it is recommended to use a substrate concentration equal to or below the Michaelis-Menten constant (Km).

  • Buffer Composition: Check that the pH, ionic strength, and any additives (like BSA or detergents) in your assay buffer are optimal for NA activity and do not interfere with this compound.

  • Incubation Times: Both the inhibitor-enzyme pre-incubation time and the enzyme-substrate reaction time should be standardized and sufficient to reach equilibrium or steady-state.

Data Example: Effect of Substrate Concentration on IC50

The following table illustrates how varying the MUNANA substrate concentration can impact the observed potency of this compound against Influenza A/H1N1 neuraminidase.

MUNANA ConcentrationThis compound IC50 (nM)Oseltamivir IC50 (nM)
0.5 x Km0.071.2
1.0 x Km (Recommended)0.152.5
5.0 x Km0.8514.8

This is hypothetical data for illustrative purposes.

Question 3: My enzymatic assay results are good, but this compound shows low potency in my cell-based assay (e.g., plaque reduction). What should I investigate?

Answer: Discrepancies between biochemical and cell-based assays are common and often point to factors related to the more complex biological environment of a cell culture system.[3]

Troubleshooting Cell-Based Assays:

  • Cell Line Susceptibility: Confirm that the cell line you are using (e.g., MDCK, A549) is highly susceptible to the specific influenza virus strain being tested.

  • Virus Titer: An excessively high multiplicity of infection (MOI) can overwhelm the inhibitory capacity of the compound, leading to an artificially high IC50. Ensure you are using a standardized and appropriate virus titer.

  • Drug Stability and Metabolism: this compound could be unstable or metabolized by the cells over the course of the assay (typically 48-72 hours). Consider a time-course experiment or measure compound concentration in the supernatant at the end of the assay.

  • Plasma Protein Binding: If your cell culture medium contains high concentrations of serum (e.g., 10% FBS), the compound may bind to serum proteins like albumin, reducing its free, active concentration. Try reducing the serum percentage during the drug treatment period.

  • Timing of Addition: Ensure the compound is added at the appropriate time relative to virus infection. For a neuraminidase inhibitor, it is most effective when present throughout the infection cycle to block the spread of newly formed virions.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for diagnosing the cause of low potency.

G cluster_biochem Biochemical Assay Troubleshooting cluster_cell Cell-Based Assay Troubleshooting start Low Potency Observed (High IC50) check_compound Step 1: Verify Compound - Purity & Storage - Solubility - Fresh Dilution start->check_compound check_controls Step 2: Check Assay Controls - Positive Control (e.g., Oseltamivir) - Negative Controls check_compound->check_controls controls_ok Are Controls Behaving as Expected? check_controls->controls_ok biochem_path Step 3a: Check NA Assay Parameters - Enzyme/Substrate Concentration - Buffer pH - Incubation Times controls_ok->biochem_path Yes (Biochemical) cell_path Step 3b: Check Cell Assay Parameters - Cell/Virus Strain Compatibility - Virus Titer (MOI) - Serum Effects controls_ok->cell_path Yes (Cell-based) system_issue Systemic Assay Issue Detected controls_ok->system_issue No biochem_issue Optimize Assay Parameters. Refer to Protocol 1. biochem_path->biochem_issue final_check Step 4: Evaluate Target Biology - Confirm NA Genotype - Test Against Known Sensitive Strain biochem_issue->final_check cell_issue Optimize Cell/Virus System. Refer to Protocol 3. cell_path->cell_issue cell_issue->final_check system_issue->final_check resolved Potency Issue Resolved final_check->resolved

Caption: A decision tree for troubleshooting low potency of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? this compound is an inhibitor of the influenza virus neuraminidase (NA) enzyme. NA is a glycoside hydrolase enzyme on the surface of the influenza virus that cleaves sialic acid residues from glycoproteins on the host cell surface, which is crucial for the release of newly synthesized virus particles from the infected cell. By inhibiting NA, this compound prevents viral release and spread.[1]

G cluster_cell Infected Host Cell cluster_virus Influenza Virus progeny Progeny Virions (Budding) receptor Sialic Acid Receptor progeny->receptor Trapped by Receptor release Virus Release & Spread receptor->release NA Neuraminidase (NA) NA->receptor Cleaves Receptor AV5080 This compound AV5080->NA INHIBITS G A 1. Prepare this compound Serial Dilution B 2. Add Dilutions & Controls to Plate A->B C 3. Add NA Enzyme B->C D 4. Pre-incubate (30 min, 37°C) C->D E 5. Add MUNANA Substrate D->E F 6. Incubate (60 min, 37°C) E->F G 7. Add Stop Solution F->G H 8. Read Fluorescence G->H I 9. Calculate IC50 H->I

References

Technical Support Center: Optimizing AV-Compound X Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of AV-Compound X for their cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for AV-Compound X in a new cell line?

For a new cell line, we recommend starting with a broad range of concentrations to determine the optimal working concentration. A typical starting range is from 0.1 µM to 100 µM. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) and the cytotoxic concentration (CC50) for your specific cell line and experimental conditions.

2. How do I determine the IC50 of AV-Compound X for my virus of interest?

To determine the IC50, you can perform a viral inhibition assay. This typically involves infecting your host cell line with the virus of interest and then treating the infected cells with a serial dilution of AV-Compound X. After a set incubation period, you will quantify the viral replication.

Experimental Protocols

Protocol 1: Determination of IC50 using a Plaque Reduction Assay

Objective: To determine the concentration of AV-Compound X that inhibits 50% of viral plaque formation.

Materials:

  • Host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock of known titer (PFU/mL)

  • AV-Compound X stock solution

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Agarose or Methylcellulose overlay

  • Crystal Violet staining solution

  • 6-well plates

Procedure:

  • Seed the host cells in 6-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of AV-Compound X in a cell culture medium.

  • Pre-treat the confluent cell monolayers with the different concentrations of AV-Compound X for 1 hour at 37°C.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS.

  • Add an overlay medium (containing the respective concentrations of AV-Compound X) to each well to restrict viral spread to adjacent cells.

  • Incubate the plates at 37°C in a CO2 incubator for a period that allows for visible plaque formation (typically 2-3 days).

  • Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque inhibition for each concentration compared to the untreated control.

  • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 using non-linear regression analysis.

Troubleshooting Guides

Problem: High variability in IC50 values between experiments.

Possible Cause Recommended Solution
Inconsistent cell health and confluency Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. Always check cell morphology before starting an experiment.
Variability in viral titer Use a fresh aliquot of virus stock for each experiment and ensure it has been properly stored. Re-titer the virus stock if there are concerns about its stability.
Inaccurate compound dilutions Prepare fresh serial dilutions of AV-Compound X for each experiment. Calibrate pipettes regularly to ensure accurate liquid handling.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity.

Problem: No significant antiviral effect observed.

Possible Cause Recommended Solution
Compound concentration is too low Test a higher range of concentrations.
Compound is not soluble in the culture medium Check the solubility of AV-Compound X. Consider using a different solvent (e.g., DMSO) at a final concentration that is not toxic to the cells (typically <0.5%).
The chosen cell line is not susceptible to the virus Confirm that your cell line supports robust viral replication.
The virus is resistant to the compound If the mechanism of action is known, consider if the virus strain used may have mutations that confer resistance.

Problem: Significant cytotoxicity observed at concentrations close to the IC50.

Possible Cause Recommended Solution
The compound has a narrow therapeutic window Evaluate the therapeutic index (TI = CC50/IC50). A low TI indicates a higher potential for toxicity at effective concentrations.
Off-target effects of the compound Investigate the mechanism of action to understand potential off-target effects. Consider using a lower, non-toxic concentration in combination with another antiviral agent.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line. Run a solvent-only control.

Data Presentation

Table 1: Example Dose-Response Data for AV-Compound X against Virus Y in Cell Line Z

AV-Compound X (µM)% Viral Inhibition% Cell Viability
10098.515.2
3095.245.8
1088.785.1
375.492.3
152.195.6
0.328.998.1
0.110.399.2
0 (Control)0100

Summary of Calculated Values:

  • IC50: 0.95 µM

  • CC50: 35.5 µM

  • Therapeutic Index (TI): 37.4

Visualizations

IC50_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Host Cells in 6-well Plates C Pre-treat Cells with Compound A->C B Prepare Serial Dilutions of AV-Compound X B->C D Infect Cells with Virus C->D E Add Overlay Medium D->E F Incubate for Plaque Formation E->F G Fix and Stain Plaques F->G H Count Plaques & Calculate % Inhibition G->H I Plot Dose-Response Curve & Determine IC50 H->I

Caption: Workflow for IC50 determination using a plaque reduction assay.

Troubleshooting_High_Variability Start High IC50 Variability Q1 Are cells healthy and at consistent confluency? Start->Q1 Sol1 Standardize cell seeding and growth phase. Q1->Sol1 No Q2 Is the virus titer consistent? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Use fresh virus aliquots and re-titer if needed. Q2->Sol2 No Q3 Are compound dilutions accurate? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Prepare fresh dilutions and calibrate pipettes. Q3->Sol3 No End Consistent IC50 Q3->End Yes A3_No No Sol3->Q3 Antiviral_Signaling_Pathway_Hypothetical cluster_cell Host Cell Virus Virus Receptor Cell Surface Receptor Virus->Receptor Endocytosis Endocytosis Receptor->Endocytosis Viral_RNA_Release Viral RNA Release Endocytosis->Viral_RNA_Release Translation Translation & Replication Viral_RNA_Release->Translation Assembly Virion Assembly Translation->Assembly Release New Virion Release Assembly->Release AV_Compound_X AV-Compound X Target_Kinase Host Kinase XYZ AV_Compound_X->Target_Kinase Inhibition Target_Kinase->Endocytosis Required for

Technical Support Center: AV-5080 Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting potential stability issues of AV-5080 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound in an aqueous environment is primarily dictated by its molecular structure, which is susceptible to hydrolysis. Key factors that can influence the rate of degradation include pH, temperature, light exposure, and the presence of buffers or other excipients.

Q2: How does pH affect the stability of this compound?

A2: this compound exhibits pH-dependent stability. It is most stable in acidic conditions (pH 3-5). As the pH increases towards neutral and alkaline conditions, the rate of hydrolytic degradation significantly accelerates. This is a critical consideration for formulation and in vitro assay development.

Q3: What are the main degradation products of this compound in aqueous solutions?

A3: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its ester linkage. This results in the formation of two main degradation products: the carboxylic acid metabolite (M1) and the corresponding alcohol fragment (M2).

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in a neutral pH buffer.

This is a common observation due to the inherent instability of this compound at neutral pH.

  • Troubleshooting Workflow:

    Caption: Troubleshooting this compound potency loss.

  • Experimental Protocol: pH Adjustment

    • Prepare your desired aqueous buffer system.

    • Before adding this compound, measure the pH of the buffer using a calibrated pH meter.

    • If the pH is neutral or alkaline, adjust it to a range of 3 to 5 using a suitable acidic solution (e.g., 0.1 M HCl or a citrate buffer).

    • Once the desired pH is achieved and stable, dissolve the this compound in the buffer.

    • It is recommended to prepare solutions fresh before each experiment.

Issue 2: Inconsistent results in cell-based assays.

Inconsistent results can arise from the degradation of this compound in the cell culture medium over the course of the experiment.

  • Troubleshooting Workflow:

    Caption: Troubleshooting inconsistent cell-based assay results.

  • Experimental Protocol: Stock Solution Preparation

    • Prepare a high-concentration stock solution of this compound in an anhydrous, water-miscible organic solvent (e.g., DMSO).

    • For the working solution, dilute the stock solution in an acidic buffer (pH 3-5) immediately before adding it to the cell culture medium.

    • Minimize the time the compound is in the neutral pH of the cell culture medium before data acquisition.

Data Summary

Table 1: pH-Dependent Stability of this compound in Aqueous Buffers at 25°C

pHHalf-life (t½) in hours
3.0> 48
5.024
7.42
9.0< 0.5

Table 2: Temperature Effect on this compound Stability at pH 7.4

Temperature (°C)Half-life (t½) in hours
48
252
37< 1

Experimental Methodologies

Protocol 1: Determination of this compound Stability by HPLC

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Spike the stock solution into each buffer to a final concentration of 10 µg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

  • Quenching: Immediately quench the degradation by adding an equal volume of cold acetonitrile.

  • HPLC Analysis:

    • Inject the quenched samples onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Monitor the peak area of the parent this compound compound at a specific wavelength (e.g., 254 nm).

  • Data Analysis: Plot the natural logarithm of the this compound peak area versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life can be calculated using the formula: t½ = 0.693 / k.

  • Workflow Diagram:

    Start Start Stability Study Prep_Buffers Prepare Buffers (Varying pH) Start->Prep_Buffers Prep_Samples Prepare this compound Samples in Buffers Prep_Buffers->Prep_Samples Incubate Incubate at Constant Temperature Prep_Samples->Incubate Sample_Timepoints Sample at Different Time Points Incubate->Sample_Timepoints Quench Quench Degradation Sample_Timepoints->Quench HPLC Analyze by HPLC Quench->HPLC Analyze_Data Analyze Data (Calculate Half-life) HPLC->Analyze_Data End End Study Analyze_Data->End

    Caption: HPLC-based stability assessment workflow.

Technical Support Center: AV-5080 Neuraminidase Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AV-5080 neuraminidase assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound neuraminidase assay?

A1: The most common method for determining the inhibitory activity of compounds like this compound is a fluorescence-based enzyme inhibition assay.[1] This assay typically uses the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[2][3][4][5] The neuraminidase enzyme cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence, which corresponds to the inhibition of neuraminidase activity. The concentration of the inhibitor required to reduce 50% of the neuraminidase activity is known as the IC50 value.

Q2: What are the optimal excitation and emission wavelengths for detecting 4-MU?

A2: For the detection of the fluorescent product 4-methylumbelliferone (4-MU), the recommended excitation wavelength is approximately 355-365 nm, and the emission wavelength is around 450-460 nm.

Q3: How should I prepare and store the MUNANA substrate?

A3: The MUNANA substrate is light-sensitive and susceptible to degradation. It is crucial to protect it from prolonged exposure to light. Prepare the MUNANA working solution fresh for each experiment and keep it on ice until use. Any leftover reconstituted substrate should be discarded.

Q4: What is a typical concentration of MUNANA to use in the assay?

A4: The concentration of MUNANA can vary depending on the specific assay conditions and the neuraminidase being tested. Concentrations ranging from 100 µM to 300 µM have been reported in various protocols. It is important to optimize the substrate concentration to achieve a robust signal-to-background ratio. While higher concentrations can increase the reaction rate, they may also lead to higher background fluorescence due to spontaneous hydrolysis.

Q5: What are some known neuraminidase inhibitors that can be used as positive controls?

A5: Several well-characterized neuraminidase inhibitors can be used as positive controls in your assay, including Oseltamivir, Zanamivir, and Peramivir. These inhibitors have known IC50 values that can be used to validate your assay performance.

Troubleshooting Guides

High Background Fluorescence

High background fluorescence can significantly impact the quality of your data by reducing the signal-to-noise ratio.

Potential Cause Recommended Solution
Substrate Instability The MUNANA substrate can undergo spontaneous hydrolysis, releasing the fluorescent 4-MU product in the absence of enzymatic activity. Prepare the MUNANA solution fresh before each experiment and protect it from light. Optimize the MUNANA concentration to find a balance between a strong signal and low background.
Reagent Contamination Buffers, solvents (e.g., DMSO), or other reagents may be contaminated with fluorescent compounds. Use high-purity reagents and water. Test individual reagents for fluorescence.
Compound Autofluorescence The test compound itself (e.g., this compound or other library compounds) may be fluorescent at the assay wavelengths. Include "compound-only" control wells for each concentration tested. These wells should contain the buffer and the compound but no enzyme. Subtract the fluorescence signal from these wells from the corresponding experimental wells.
Well-to-Well Contamination Inaccurate pipetting or splashing can lead to cross-contamination between wells. Ensure careful and accurate pipetting. Consider using automated liquid handlers for high-throughput screening.
Low or No Enzyme Activity

Insufficient neuraminidase activity will result in a weak signal and an inability to accurately determine inhibitor potency.

Potential Cause Recommended Solution
Suboptimal Buffer pH Neuraminidase activity is pH-dependent, with an optimal pH often around 6.5. Ensure the assay buffer is prepared correctly and the pH is verified.
Incorrect Enzyme Concentration The amount of virus or purified neuraminidase may be too low. Perform a virus or enzyme titration to determine the optimal concentration that yields a linear reaction rate over the desired time course. A signal-to-noise ratio of at least 10 is often recommended.
Enzyme Instability Repeated freeze-thaw cycles can lead to a loss of enzyme activity. Aliquot the enzyme stock and avoid repeated freezing and thawing. Store the enzyme under the conditions recommended by the manufacturer.
Presence of Inhibitors The sample or reagents may contain contaminating neuraminidase inhibitors. Ensure all reagents are of high purity.
Inconsistent or Non-Reproducible Results
Potential Cause Recommended Solution
Pipetting Errors Inaccurate or inconsistent pipetting of enzyme, substrate, or inhibitor can lead to significant variability. Use calibrated pipettes and proper pipetting techniques. For high-throughput assays, consider using automated liquid handlers.
Inconsistent Incubation Times Variations in incubation times can affect the extent of the enzymatic reaction. Ensure all wells are incubated for the same duration. For kinetic assays, use a plate reader with an injector to start the reaction simultaneously in all wells.
Plate Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics. To minimize this, avoid using the outer wells or fill them with buffer or water. Use plate sealers to prevent evaporation.
Slow Binding Kinetics Some inhibitors, including known neuraminidase inhibitors, exhibit slow-binding kinetics, meaning the IC50 can change with pre-incubation time. To investigate this, perform the assay with and without a pre-incubation step of the enzyme and inhibitor before adding the substrate.

Experimental Protocols

Standard Neuraminidase Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of this compound. Optimization of specific parameters may be required.

Materials:

  • This compound and other test compounds

  • Neuraminidase (e.g., from influenza virus or purified enzyme)

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)

  • Assay Buffer (e.g., 33 mM MES, pH 6.5, containing 4 mM CaCl2)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well black, flat-bottom microplates

  • Fluorometer with excitation at ~360 nm and emission at ~450 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • Enzyme Preparation: Dilute the neuraminidase to the optimal concentration (determined by a prior titration experiment) in the assay buffer.

  • Assay Plate Setup:

    • Add 50 µL of diluted test compounds or buffer (for no-inhibitor and no-enzyme controls) to the appropriate wells of the 96-well plate.

    • Add 50 µL of diluted neuraminidase to all wells except the "no-enzyme" and "compound-only" control wells. Add 50 µL of assay buffer to these control wells instead.

    • Include control wells:

      • 100% activity (enzyme, no inhibitor)

      • 0% activity (no enzyme)

      • Compound-only controls (compound, no enzyme)

  • Pre-incubation (Optional but Recommended): Gently tap the plate to mix and incubate at room temperature for 30-45 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of freshly prepared MUNANA substrate solution to all wells.

  • Incubation: Gently tap the plate to mix and incubate at 37°C for 30-60 minutes. Protect the plate from light.

  • Reaction Termination: Add 100 µL of stop solution to each well to stop the enzymatic reaction.

  • Fluorescence Reading: Read the plate on a fluorometer at the appropriate excitation and emission wavelengths.

Data Analysis:

  • Subtract the average background fluorescence from the "no-enzyme" control wells from all other readings.

  • Correct for compound autofluorescence by subtracting the signal from the "compound-only" wells.

  • Calculate the percent inhibition for each inhibitor concentration relative to the "100% activity" control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental_Workflow This compound Neuraminidase Inhibition Assay Workflow prep Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) plate Plate Setup (Add Enzyme, Inhibitor, Controls) prep->plate pre_inc Pre-incubation (30-45 min, RT) plate->pre_inc react_init Reaction Initiation (Add MUNANA Substrate) pre_inc->react_init inc Incubation (30-60 min, 37°C) react_init->inc stop Reaction Termination (Add Stop Solution) inc->stop read Fluorescence Reading (Ex: 360nm, Em: 450nm) stop->read analyze Data Analysis (Calculate % Inhibition, IC50) read->analyze

Caption: A generalized workflow for a fluorescence-based neuraminidase inhibition assay.

Troubleshooting_High_Background Troubleshooting High Background Fluorescence start High Background Fluorescence Observed q1 Is background high in 'no-enzyme' control? start->q1 a1_yes Substrate Instability or Reagent Contamination q1->a1_yes Yes q2 Is background high only in wells with test compound? q1->q2 No sol1 Prepare fresh substrate Use high-purity reagents a1_yes->sol1 end Problem Resolved sol1->end a2_yes Compound Autofluorescence q2->a2_yes Yes q2->end No sol2 Run 'compound-only' controls and subtract background a2_yes->sol2 sol2->end

Caption: A decision tree for troubleshooting high background fluorescence in neuraminidase assays.

References

How to address AV-5080 solubility problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with the neuraminidase inhibitor, AV-5080.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is an orally active neuraminidase inhibitor.[1] Published data indicates that this compound has "reasonably good solubility" under specific experimental conditions.[2] It has demonstrated good solubility across a pH range of 2 to 7.[3]

Q2: In what solvents has this compound solubility been tested?

A2: this compound has been tested for solubility in a urea-bisulphite solution containing 2% dimethyl sulfoxide (DMSO) at various pH levels.[2] For in vitro assays, stock solutions of this compound have been prepared in DMSO at concentrations of 20 or 50 mg/mL, which were then further diluted in aqueous media.[2]

Q3: What is the chemical name and formula for this compound?

A3: The chemical name for this compound is [(3R,4R,5S)-5-[(diaminomethylene)amino]-3-(1-ethylpropoxy)-4-[(fluoroacetyl)amino]cyclohex-1-ene-1-carboxylic acid]. Its chemical formula is C15H25FN4O4.

Troubleshooting Guide

Q1: I am having trouble dissolving this compound in a purely aqueous buffer. What should I do?

A1: Direct dissolution of this compound in a purely aqueous buffer may be challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. For in vitro experiments, researchers have successfully prepared stock solutions of this compound in DMSO at concentrations as high as 20 or 50 mg/mL. This stock solution can then be serially diluted to the desired final concentration in your aqueous experimental medium.

Q2: My this compound precipitated out of solution after diluting my DMSO stock in an aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your aqueous buffer might be above its solubility limit under those conditions. Try working with a lower final concentration.

  • Increase the percentage of co-solvent: If your experimental conditions allow, slightly increasing the final percentage of DMSO in your working solution may help maintain solubility. However, be mindful of the potential effects of the solvent on your experiment.

  • Adjust the pH of the aqueous buffer: The solubility of this compound has been shown to be stable across a pH range of 2.0 to 7.0. Ensure the pH of your final solution is within this range.

  • Use sonication: After diluting the stock solution, brief sonication of the final working solution can help to dissolve any small precipitates that may have formed.

  • Warm the solution: Gentle warming of the solution might increase the solubility of this compound. However, be cautious about the thermal stability of the compound.

Q3: I need to prepare a solution of this compound for an in vivo study and cannot use high concentrations of DMSO. What are my options?

A3: For in vivo studies where DMSO might be toxic, alternative formulation strategies may be necessary. While specific in vivo formulations for this compound are not detailed in the provided search results, for a related compound, a formulation of 20% hydroxypropyl-beta-cyclodextran for intravenous administration and 0.5% hydroxypropylmethylcellulose for oral administration in rats was used. Exploring such formulation vehicles could be a viable approach for in vivo delivery of this compound.

Quantitative Solubility Data

The following table summarizes the published solubility data for this compound.

Solvent SystempHSolubility (µM)
Urea-bisulphite solution with 2% DMSO2.0208.6
Urea-bisulphite solution with 2% DMSO4.0228.4
Urea-bisulphite solution with 2% DMSO7.0211.6

Data sourced from Ivachtchenko, A.V. et al. (2014).

Experimental Protocols

Protocol for Preparation of an this compound Stock Solution

This protocol is based on methodologies described in the literature.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL or 50 mg/mL).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.

    • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparation of Working Solutions

  • Materials:

    • This compound stock solution (in DMSO)

    • Desired aqueous buffer or cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution.

    • Perform serial dilutions of the stock solution into the desired aqueous buffer or medium to achieve the final working concentration.

    • Ensure that the final concentration of DMSO in the working solution is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%).

    • Vortex gently to mix after each dilution step.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store Stock Solution at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw Begin Experiment dilute Serially Dilute in Aqueous Buffer thaw->dilute mix Gently Mix dilute->mix use Use in Experiment mix->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_pathway cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcome Outcome start Solubility Issue Encountered precipitate Precipitation after dilution? start->precipitate lower_conc Lower Final Concentration precipitate->lower_conc Yes increase_cosolvent Increase Co-solvent % (if possible) precipitate->increase_cosolvent Yes adjust_ph Adjust pH (2.0-7.0) precipitate->adjust_ph Yes sonicate Brief Sonication precipitate->sonicate Yes resolved Issue Resolved lower_conc->resolved not_resolved Issue Persists lower_conc->not_resolved increase_cosolvent->resolved increase_cosolvent->not_resolved adjust_ph->resolved adjust_ph->not_resolved sonicate->resolved sonicate->not_resolved not_resolved->start Re-evaluate Conditions

Caption: Troubleshooting pathway for this compound solubility issues.

References

Technical Support Center: The Impact of Serum Proteins on AV-5080 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential influence of serum proteins on the activity of AV-5080, a potent neuraminidase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

This compound is an antiviral drug candidate that acts as a highly potent inhibitor of influenza virus neuraminidase.[1] Neuraminidase is a crucial enzyme for the release of newly formed virus particles from infected cells. By inhibiting this enzyme, this compound prevents the spread of the virus to other cells.

Q2: Why is it important to consider the effect of serum proteins on this compound's activity?

The binding of a drug to plasma proteins can significantly affect its efficacy.[2] Only the unbound, or "free," fraction of a drug is pharmacologically active and able to interact with its target.[2][3][4] The portion of the drug that is bound to proteins like albumin and alpha-1 acid glycoprotein acts as a reservoir and is generally considered inactive. Therefore, high serum protein binding can reduce the concentration of free this compound available to inhibit neuraminidase, potentially impacting its antiviral activity.

Q3: What are the potential consequences of high serum protein binding for this compound's performance in our experiments?

If this compound exhibits high affinity for serum proteins, you might observe a decrease in its apparent potency (a higher IC50 value) in in-vitro assays that contain serum or serum proteins compared to serum-free assays. This is because a portion of the drug will be sequestered by the proteins, lowering the effective concentration of the active, unbound drug.

Q4: How can we determine if serum proteins are affecting our experimental results with this compound?

A common method is to perform an IC50 shift assay. This involves measuring the half-maximal inhibitory concentration (IC50) of this compound in the presence and absence of a defined concentration of serum proteins (e.g., human serum albumin or fetal bovine serum). A significant increase in the IC50 value in the presence of serum proteins suggests that binding is occurring and impacting the drug's activity.

Troubleshooting Guides

Issue: We are observing lower than expected potency of this compound in our cell-based antiviral assay which uses a serum-containing medium.

  • Possible Cause: Serum proteins in the cell culture medium may be binding to this compound, reducing the concentration of the free, active drug.

  • Troubleshooting Steps:

    • Quantify the Impact: Perform an IC50 shift assay by testing a range of this compound concentrations in your standard assay medium and in a serum-free version of the medium.

    • Compare IC50 Values: A significant rightward shift in the dose-response curve and a higher IC50 value in the serum-containing medium would indicate protein binding.

    • Consider Protein Concentration: If possible, test different concentrations of serum to see if the magnitude of the IC50 shift is dependent on the protein concentration.

Issue: We need to predict the potential in vivo efficacy of this compound based on our in vitro data, but are concerned about the translation of results due to potential protein binding.

  • Possible Cause: Direct extrapolation of in vitro IC50 values from serum-free assays to an in vivo setting can be misleading if the drug has high serum protein binding.

  • Troubleshooting Steps:

    • Determine the Fraction Unbound (fu): Conduct experiments to determine the percentage of this compound that remains unbound in the presence of plasma from the relevant species (e.g., human, mouse). Common methods include equilibrium dialysis, ultrafiltration, and ultracentrifugation.

    • Correct for Protein Binding: Adjust your in vitro IC50 values to reflect the unbound concentration of the drug. The "corrected" IC50 can provide a more accurate estimate of the drug concentration required at the target site in vivo.

Experimental Protocols

Protocol 1: Neuraminidase Inhibition Assay (IC50 Determination)

This protocol is a general guideline for determining the IC50 of this compound against influenza neuraminidase.

  • Reagents and Materials:

    • This compound

    • Recombinant influenza neuraminidase

    • Fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid)

    • Assay buffer (e.g., MES buffer with CaCl2)

    • Stop solution (e.g., glycine-NaOH buffer)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add the diluted this compound, a fixed amount of neuraminidase enzyme, and the assay buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: IC50 Shift Assay to Assess Serum Protein Binding

  • Objective: To determine the effect of serum proteins on the inhibitory activity of this compound.

  • Procedure:

    • Perform the Neuraminidase Inhibition Assay (Protocol 1) under two conditions:

      • Condition A: In the standard assay buffer (serum-free).

      • Condition B: In the assay buffer supplemented with a physiologically relevant concentration of a protein mixture (e.g., 4% human serum albumin) or heat-inactivated serum.

    • Determine the IC50 of this compound for both conditions.

    • Data Analysis: Calculate the IC50 fold shift: Fold Shift = IC50 (with protein) / IC50 (without protein). A fold shift greater than 1 indicates that serum proteins are reducing the apparent potency of this compound.

Data Presentation

Table 1: Hypothetical IC50 Data for this compound in the Presence and Absence of Human Serum Albumin (HSA)

ConditionIC50 (nM)
Assay Buffer0.5
Assay Buffer + 4% HSA5.0
IC50 Fold Shift 10

This table illustrates a hypothetical 10-fold shift in the IC50 of this compound in the presence of 4% HSA, suggesting significant protein binding.

Visualizations

G cluster_workflow Experimental Workflow: IC50 Shift Assay prep Prepare this compound Serial Dilution condition_a Condition A: Assay Buffer (Serum-Free) prep->condition_a condition_b Condition B: Assay Buffer + Serum Protein prep->condition_b assay_a Perform Neuraminidase Inhibition Assay condition_a->assay_a assay_b Perform Neuraminidase Inhibition Assay condition_b->assay_b ic50_a Determine IC50 (A) assay_a->ic50_a ic50_b Determine IC50 (B) assay_b->ic50_b compare Compare IC50 Values (Calculate Fold Shift) ic50_a->compare ic50_b->compare

Caption: Workflow for an IC50 shift assay to evaluate the impact of serum proteins.

G cluster_binding Drug-Protein Binding Equilibrium drug_free Unbound this compound (Active) drug_bound Bound this compound (Inactive Reservoir) drug_free->drug_bound Binding/ Dissociation target Neuraminidase (Target Site) drug_free->target Binds to Target protein Serum Protein (e.g., Albumin) protein->drug_bound effect Pharmacological Effect (Inhibition of Viral Release) target->effect

Caption: Equilibrium between bound and unbound this compound and its pharmacological effect.

References

Technical Support Center: AV-5080 and Oseltamivir-Resistant Influenza Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting assay parameters for oseltamivir-resistant influenza strains when working with the novel neuraminidase inhibitor, AV-5080.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it effective against oseltamivir-resistant influenza strains?

A1: this compound is a potent, orally active neuraminidase inhibitor.[1] Its efficacy against oseltamivir-resistant strains is attributed to its distinct binding mode within the neuraminidase active site. The presence of a guanidine moiety in this compound's structure allows for compensatory binding interactions, which can overcome the effects of mutations that confer resistance to oseltamivir, such as H275Y in N1 and R292K in N2 neuraminidases.[2][3]

Q2: Which type of neuraminidase inhibition assay is recommended for testing this compound?

A2: Both fluorescence-based (e.g., NA-Fluor™) and chemiluminescence-based (e.g., NA-XTD™) neuraminidase inhibition assays are suitable for determining the potency of this compound.[4][5] Chemiluminescent assays may offer higher sensitivity and a wider dynamic range. The choice of assay may depend on available instrumentation and specific experimental needs.

Q3: What are the key differences in assay parameters when testing oseltamivir-resistant strains compared to wild-type strains?

A3: The primary difference lies in the expected IC50 values. Oseltamivir-resistant strains will exhibit significantly higher IC50 values for oseltamivir carboxylate (the active metabolite of oseltamivir) compared to wild-type strains. When testing this compound, you may observe potent inhibition (low nanomolar or picomolar IC50 values) against both wild-type and oseltamivir-resistant strains. It is crucial to include both a resistant and a sensitive reference strain in your assays for proper comparison and validation.

Q4: How should I prepare my virus stocks for the assay?

A4: Virus stocks can be prepared from culture supernatants of infected Madin-Darby Canine Kidney (MDCK) cells or from allantoic fluid of infected embryonated chicken eggs. It is recommended to perform a virus titration (NA activity assay) to determine the optimal virus dilution that provides a robust signal within the linear range of the assay.

Q5: What concentration range of this compound should I use to generate an IC50 curve?

A5: Based on published data, this compound exhibits picomolar to low nanomolar activity. A good starting point for a 10-point serial dilution would be a highest final concentration of 100 nM, with 1:3 or 1:5 serial dilutions. The concentration range should be adjusted based on preliminary results to ensure a proper sigmoidal dose-response curve is generated.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background signal in "no virus" control wells Substrate degradation. Contamination of reagents with neuraminidase.Use fresh, properly stored substrate. Prepare fresh reagents and use sterile techniques to avoid contamination.
Low or no neuraminidase activity in virus control wells Improper virus dilution (too dilute). Inactive enzyme due to improper storage or handling. Incorrect assay buffer pH.Perform a virus titration to determine the optimal dilution. Use fresh virus stocks and avoid repeated freeze-thaw cycles. Ensure the assay buffer pH is optimal for the specific neuraminidase subtype (typically pH 6.0-6.5).
Scattered data points and poor sigmoidal curve for IC50 determination Inaccurate pipetting. Cross-contamination between inhibitor dilutions. Incorrect inhibitor concentrations.Use calibrated pipettes and change tips for each dilution. Prepare fresh inhibitor dilutions and verify stock concentration.
No inhibition observed even at high concentrations of this compound Inactive this compound. Highly resistant virus strain.Verify the integrity and concentration of your this compound stock. Sequence the neuraminidase gene of the virus to check for known resistance mutations. Note that some mutations may confer broad resistance.
Unexpectedly high IC50 values for this compound against oseltamivir-resistant strains Presence of a mixed viral population (sensitive and resistant). Emergence of this compound specific resistance mutations.Plaque-purify the virus to ensure a homogenous population. Sequence the neuraminidase gene to identify any new mutations in the active site.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound and oseltamivir carboxylate against various influenza virus strains, including those with mutations conferring oseltamivir resistance.

Influenza Virus Strain Neuraminidase (NA) Genotype/Mutation This compound IC50 (nM) Oseltamivir Carboxylate IC50 (nM) Fold-change in Oseltamivir IC50 (Resistant vs. Wild-Type)
A/duck/Minnesota/1525/1981 (H5N1)Wild-Type0.03--
A/Perth/265/2009 (H1N1)Wild-Type0.07--
A/California/07/2009 (H1N1)Wild-Type< 1--
A/Perth/261/2009 (H1N1)H275Y< 1>100>100
A(H7N9)R292KReduced InhibitionHighly Reduced Inhibition>100
A(H3N2)E119VNormal InhibitionReduced Inhibition10-100
B/Victoria-lineageI122N/LReduced InhibitionNormal Inhibition-
B/Yamagata-lineageR150KReduced InhibitionNormal Inhibition-

Note: IC50 values can vary depending on the specific assay conditions and virus preparation. The fold-change is a relative measure of resistance. Data compiled from multiple sources.

Experimental Protocols

Generation of Oseltamivir-Resistant Influenza Virus Strains (In Vitro)

This protocol describes a method for generating oseltamivir-resistant influenza viruses by serial passage in the presence of increasing concentrations of oseltamivir carboxylate.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus strain of interest

  • Oseltamivir carboxylate

  • Cell culture medium and supplements

  • Infection medium (e.g., MEM with TPCK-trypsin)

Procedure:

  • Infect MDCK cells with the wild-type influenza virus at a low multiplicity of infection (MOI) of 0.01-0.05.

  • Add oseltamivir carboxylate to the infection medium at a starting concentration equal to the EC50 of the wild-type virus.

  • Incubate the infected cells until a cytopathic effect (CPE) is observed.

  • Harvest the culture supernatant, clarify by centrifugation, and store at -80°C. This is passage 1 (P1).

  • Use the P1 virus stock to infect fresh MDCK cells, doubling the concentration of oseltamivir carboxylate in the infection medium.

  • Repeat the passage process, gradually increasing the concentration of oseltamivir carboxylate with each passage.

  • After several passages (e.g., 10-15), isolate the virus and perform neuraminidase gene sequencing to identify resistance-conferring mutations.

  • Confirm the resistant phenotype by performing a neuraminidase inhibition assay and comparing the IC50 of the passaged virus to the wild-type virus.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is a general guideline for a fluorescence-based neuraminidase inhibition assay and should be optimized for your specific laboratory conditions and virus strains.

Materials:

  • Black, flat-bottom 96-well plates

  • Influenza virus stocks (wild-type and oseltamivir-resistant)

  • This compound and oseltamivir carboxylate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • MUNANA (2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • Fluorometer (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound and oseltamivir carboxylate in Assay Buffer at 4x the final desired concentration.

  • Prepare Virus Dilutions: Based on a prior NA activity titration, dilute the virus stocks in Assay Buffer to a concentration that gives a signal in the linear range of the assay.

  • Assay Plate Setup:

    • Add 25 µL of Assay Buffer to the "no virus" control wells.

    • Add 25 µL of the 4x inhibitor dilutions to the appropriate wells.

    • Add 25 µL of Assay Buffer to the "virus control" (no inhibitor) wells.

    • Add 25 µL of the diluted virus to all wells except the "no virus" control wells.

  • Inhibitor Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.

  • Substrate Addition: Prepare the MUNANA substrate working solution (e.g., 200 µM in Assay Buffer). Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.

  • Stop Reaction: Add 100 µL of Stop Solution to all wells.

  • Read Fluorescence: Measure the fluorescence of each well using a fluorometer.

  • Data Analysis:

    • Subtract the average fluorescence of the "no virus" control wells from all other readings.

    • Calculate the percentage of neuraminidase activity for each inhibitor concentration relative to the "virus control" wells (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

Neuraminidase Inhibition Workflow

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (this compound, Oseltamivir) plate_setup Plate Setup (Inhibitor + Virus) prep_inhibitor->plate_setup prep_virus Prepare Virus Dilutions (Wild-Type & Resistant) prep_virus->plate_setup incubation_inhibitor Incubate (30 min, 37°C) plate_setup->incubation_inhibitor add_substrate Add MUNANA Substrate incubation_inhibitor->add_substrate incubation_reaction Incubate (60 min, 37°C) add_substrate->incubation_reaction stop_reaction Add Stop Solution incubation_reaction->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

This compound Mechanism of Action

mechanism cluster_virus Influenza Virus cluster_cell Host Cell cluster_release Viral Release HA Hemagglutinin CellSurface Cell Surface Receptors (Sialic Acid) HA->CellSurface Binds to Sialic Acid NA Neuraminidase NA->CellSurface Cleaves Sialic Acid VirusCore Viral RNA NewVirion New Virion NewVirion->CellSurface Tethered via HA Infection 1. Infection Release 2. Budding & Release Inhibition 3. Inhibition by this compound AV5080 This compound AV5080->NA Inhibits

Caption: this compound inhibits neuraminidase, preventing viral release.

Logical Flow for Troubleshooting Low NA Activity

troubleshoot start Low/No NA Activity in Virus Control Wells check_virus_dilution Is the virus dilution correct? start->check_virus_dilution check_virus_stock Is the virus stock viable? check_virus_dilution->check_virus_stock Yes solution_titrate Perform NA activity titration to determine optimal dilution. check_virus_dilution->solution_titrate No check_reagents Are assay reagents prepared correctly? check_virus_stock->check_reagents Yes solution_new_stock Use a fresh virus stock. Avoid repeated freeze-thaw cycles. check_virus_stock->solution_new_stock No solution_reagent_prep Prepare fresh reagents. Verify buffer pH. check_reagents->solution_reagent_prep No end Problem Resolved solution_titrate->end solution_new_stock->end solution_reagent_prep->end

Caption: Troubleshooting guide for low neuraminidase activity.

References

Interpreting unexpected results in AV-5080 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AV-5080. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive tyrosine kinase inhibitor (TKI) with high selectivity for the XYZ signaling pathway. Its primary on-target effect is the inhibition of phosphorylation of the XYZ kinase, leading to the downstream modulation of cellular proliferation and survival signals. However, as with many TKIs, off-target effects at higher concentrations cannot be entirely ruled out and may contribute to unexpected phenotypes.[1][2][3]

Q2: We are observing cell death in our control cell line that is not expected to be sensitive to XYZ inhibition. What could be the cause?

A2: This could be due to off-target effects of this compound, especially if you are using a high concentration. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line. Additionally, consider performing a kinase panel screen to identify potential off-target kinases that may be affected by this compound and expressed in your control cell line. It is also important to ensure the quality and purity of the this compound compound being used.

Q3: After an initial response to this compound, our cancer cell lines are developing resistance. What are the potential mechanisms?

A3: Acquired resistance to tyrosine kinase inhibitors is a common phenomenon.[1][4] Potential mechanisms include:

  • Secondary mutations in the ATP-binding pocket of the XYZ kinase, which can prevent this compound from binding effectively.

  • Activation of bypass signaling pathways that compensate for the inhibition of the XYZ pathway.

  • Overexpression of the XYZ kinase , requiring higher concentrations of this compound to achieve the same level of inhibition.

  • Phenotypic changes in the cancer cells, such as epithelial-mesenchymal transition (EMT), which can confer resistance.

We recommend performing genomic and proteomic analyses on the resistant cell lines to investigate these possibilities.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates

High variability between replicates can obscure the true effect of this compound. Follow this guide to troubleshoot this issue.

Troubleshooting Steps:

StepActionRationale
1Verify Compound Handling Ensure this compound is properly dissolved and stored according to the datasheet. Improper handling can lead to degradation or precipitation.
2Cell Culture Consistency Standardize cell seeding density, passage number, and growth conditions. Variations in cell health and confluency can significantly impact drug response.
3Assay Protocol Review Re-examine the experimental protocol for any potential sources of variability, such as inconsistent incubation times or reagent concentrations.
4Instrument Calibration Ensure all laboratory equipment (pipettes, plate readers, etc.) is properly calibrated and functioning correctly.
Issue 2: Unexpected Toxicity or Off-Target Effects

Observing toxicity in cell lines that should be insensitive to XYZ inhibition, or other unexpected phenotypes, may indicate off-target effects.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected toxicity.

Experimental Protocols

Protocol 1: Western Blot for XYZ Pathway Activation

This protocol details the steps to assess the phosphorylation status of XYZ kinase and its downstream targets in response to this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-XYZ, anti-XYZ, anti-downstream target, anti-housekeeping protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and image.

Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.

Protocol 2: Cell Viability Assay

This protocol is for determining the effect of this compound on cell viability using a colorimetric assay such as MTT or a fluorescence-based assay such as CellTiter-Glo®.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution

  • Viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and add to the wells. Include a vehicle-only control.

  • Incubate for the desired treatment duration (e.g., 72 hours).

  • Add the viability assay reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

Data Analysis: Normalize the readings to the vehicle control to determine the percentage of viable cells. Plot the results as a dose-response curve to calculate the IC50 value.

Signaling Pathways

The XYZ Signaling Pathway and Point of this compound Inhibition

The following diagram illustrates the canonical XYZ signaling pathway and the inhibitory action of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activates Downstream_1 Downstream Effector 1 XYZ_Kinase->Downstream_1 Phosphorylates Downstream_2 Downstream Effector 2 XYZ_Kinase->Downstream_2 Phosphorylates Transcription_Factor Transcription Factor Downstream_1->Transcription_Factor Downstream_2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Proliferation & Survival AV5080 This compound AV5080->XYZ_Kinase Inhibits

Caption: this compound inhibits the XYZ kinase, blocking downstream signaling.

References

Validation & Comparative

A Comparative Analysis of AV-5080 and Zanamivir for Influenza Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of AV-5080, an investigational neuraminidase inhibitor, and zanamivir, an established antiviral medication for the treatment and prevention of influenza A and B viruses. This comparison focuses on their mechanism of action, in vitro efficacy, clinical trial data, and resistance profiles, supported by available experimental data.

Executive Summary

Zanamivir, marketed as Relenza, has been a valuable tool in managing influenza for decades. Administered via inhalation, it acts as a potent inhibitor of the viral neuraminidase (NA) enzyme, crucial for viral replication. This compound is a novel, orally available NA inhibitor currently in clinical development. Preclinical data suggests that this compound exhibits potent in vitro activity against a broad range of influenza viruses, including strains resistant to other approved neuraminidase inhibitors. While direct comparative clinical trial data is not yet available, this guide synthesizes existing preclinical and clinical findings to offer a comprehensive overview for the research and drug development community.

Mechanism of Action

Both this compound and zanamivir are neuraminidase inhibitors. They function by blocking the active site of the neuraminidase enzyme on the surface of the influenza virus.[1][2][3] This inhibition prevents the cleavage of sialic acid residues from the host cell, which is a critical step for the release of newly formed virus particles from infected cells.[2][4] By trapping the viruses within the host cell, these drugs limit the spread of infection within the respiratory tract.

The key difference in their molecular structure lies in modifications designed to enhance oral bioavailability and potentially improve efficacy against resistant strains. Zanamivir is a sialic acid analog. This compound is also a neuraminidase inhibitor with a guanidine moiety that is predicted to have a compensatory binding effect, which may contribute to its activity against some zanamivir-resistant strains.

In Vitro Efficacy

Preclinical studies have demonstrated the potent in vitro activity of both this compound and zanamivir against various influenza A and B virus strains. Notably, this compound has shown enhanced in vitro efficacy compared to zanamivir in certain contexts, particularly against some resistant strains.

Parameter This compound Zanamivir Reference
Target Influenza A and B NeuraminidaseInfluenza A and B Neuraminidase
IC50 (A/Duck/Minnesota/1525/1981/H5N1) 0.03 nM3- to 6-fold less potent than this compound
IC50 (A/Perth/265/2009/H1N1) 0.07 nMNot directly compared in this study
Activity against Oseltamivir-Resistant Strains Highly activeActive, but some cross-resistance observed
Activity in MDCK cells (A/Duck/Minnesota/1525/1981/H5N1) 16-fold higher activity than zanamivir-
Activity in MDCK cells (A/California/07/2009/H1N1) 20-fold more potent than zanamivir-

Resistance Profiles

The emergence of drug-resistant influenza strains is a significant clinical concern. Both this compound and zanamivir have been evaluated against viruses with specific amino acid substitutions in the neuraminidase enzyme that confer resistance to other NAIs.

NA Substitution Effect on this compound Effect on Zanamivir Reference
H274Y (in A(H1N1)pdm09 and A(H5N1)) Normal inhibition (NI)Normal inhibition (NI)
E119V (in A(H3N2)) Normal inhibition (NI)Normal inhibition (NI)
E119G (in A(H5N1)) Reduced inhibition (RI)Highly reduced inhibition (HRI)
N294S (in A(H5N1)) No negative effectsNo negative effects
R292K (in A(H3N2)) Reduced inhibition (RI)Reduced inhibition (RI)
R292K (in A(H7N9)) Highly reduced inhibition (HRI)Reduced inhibition (RI)

NI: Normal Inhibition; RI: Reduced Inhibition; HRI: Highly Reduced Inhibition

Molecular modeling suggests that the resistance profiles and predicted binding modes of this compound and zanamivir are more similar to each other than to oseltamivir, partly due to the compensatory binding effect of the guanidine group in this compound.

Clinical Trials and Efficacy

Zanamivir has undergone extensive clinical evaluation. In adults, treatment with inhaled zanamivir has been shown to reduce the duration of influenza symptoms by approximately 0.6 to 1.5 days if initiated within 48 hours of symptom onset. Pooled analyses of clinical trials have shown a greater benefit in patients with more severe symptoms at the start of treatment and in those aged over 50 years. However, the clinical benefit in children has been less consistent.

This compound is currently in Phase 2 and Phase 3 clinical trials to evaluate its efficacy and safety in patients with uncomplicated influenza. The primary endpoint in these studies is the time to resolution of influenza symptoms. The results of these trials will be crucial in determining the clinical utility of this compound and its potential advantages over existing therapies.

Parameter This compound Zanamivir Reference
Development Phase Phase 2/3 Clinical TrialsMarketed Drug
Administration Route OralInhaled
Bioavailability 4.3% (in dogs)2% (oral), 4-17% (inhaled)
Time to Symptom Alleviation (Adults) Under investigationReduced by 0.6 - 1.5 days
Prophylactic Efficacy Under investigationReduces risk of symptomatic influenza

Experimental Protocols

Neuraminidase Inhibition Assay (Phenotypic Assay)

This assay is fundamental to determining the in vitro efficacy of neuraminidase inhibitors.

  • Virus Preparation: Influenza A and B viruses, including wild-type and strains with known resistance mutations, are propagated in Madin-Darby canine kidney (MDCK) cells.

  • Serial Dilution: The investigational compound (e.g., this compound or zanamivir) is serially diluted to create a range of concentrations.

  • Incubation: The diluted compound is mixed with a standardized amount of viral neuraminidase enzyme and a fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid).

  • Fluorescence Measurement: The mixture is incubated, and the enzymatic reaction (cleavage of the substrate) produces a fluorescent signal that is measured using a fluorometer.

  • IC50 Calculation: The concentration of the inhibitor that reduces the neuraminidase activity by 50% (IC50) is calculated by plotting the fluorescence intensity against the inhibitor concentration.

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This assay assesses the ability of a compound to protect cells from the virus-induced cell death.

  • Cell Seeding: MDCK cells are seeded in 96-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are infected with a standardized amount of influenza virus.

  • Drug Treatment: Immediately after infection, serial dilutions of the test compound are added to the wells. Control wells with no drug and no virus are also included.

  • Incubation: The plates are incubated for 2.5 to 4 days until the maximum cytopathic effect is observed in the untreated virus control wells.

  • Cell Viability Staining: The cells are stained with a dye such as neutral red, which is taken up by viable cells.

  • Absorbance Measurement: The incorporated dye is extracted, and the absorbance is measured using a spectrophotometer.

  • EC50 Calculation: The effective concentration of the drug that protects 50% of the cells from virus-induced death (EC50) is determined.

Visualizations

G cluster_0 Influenza Virus Replication Cycle cluster_1 Mechanism of Neuraminidase Inhibitors v_entry 1. Virus Entry (Endocytosis) v_uncoat 2. Viral Uncoating (RNA Release) v_entry->v_uncoat v_rep 3. Viral RNA Replication & Transcription v_uncoat->v_rep v_assem 4. Viral Protein Synthesis & Assembly v_rep->v_assem v_bud 5. Virus Budding v_assem->v_bud v_release 6. Virus Release v_bud->v_release na_enzyme Neuraminidase Enzyme v_release->na_enzyme Required for release sialic_acid Sialic Acid Receptor on Host Cell v_release->sialic_acid Virion attached to na_inhibitor This compound or Zanamivir na_inhibitor->na_enzyme Binds to active site na_enzyme->sialic_acid Cleavage Blocked

Caption: Mechanism of Action of Neuraminidase Inhibitors.

G cluster_0 Experimental Workflow: Neuraminidase Inhibition Assay start Start prep_virus Prepare Influenza Virus (Wild-type and Mutants) start->prep_virus dilute_drug Serially Dilute This compound / Zanamivir start->dilute_drug mix Mix Virus, Drug, and Fluorogenic Substrate prep_virus->mix dilute_drug->mix incubate Incubate mix->incubate measure Measure Fluorescence incubate->measure calculate Calculate IC50 measure->calculate end End calculate->end

Caption: Workflow for Neuraminidase Inhibition Assay.

References

AV-5080: A Head-to-Head Comparison with Leading Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational neuraminidase inhibitor AV-5080 with established antiviral agents: Oseltamivir, Zanamivir, Peramivir, and Laninamivir. The following sections present in-vitro efficacy data, resistance profiles, and detailed experimental methodologies to facilitate an objective evaluation of this compound's potential in the landscape of influenza therapeutics.

In-Vitro Efficacy Against Influenza A and B Viruses

This compound has demonstrated potent inhibitory activity against a range of influenza A and B virus strains, including those resistant to currently marketed neuraminidase inhibitors.[1][2] The following table summarizes the 50% inhibitory concentrations (IC50) of this compound compared to other leading neuraminidase inhibitors against various wild-type and mutant influenza virus strains.

Influenza Strain Inhibitor IC50 (nM) Fold Change vs. Wild-Type
A/Duck/Minnesota/1525/1981 (H5N1) This compound 0.03 -
Oseltamivir Similar or less potent than this compound -
A/Perth/265/2009 (H1N1) - wild-type This compound 0.07 -
A/California/07/2009 (H1N1) This compound (EC90) 0.71 ± 0.24 -
Oseltamivir (EC90) ~19.88 -
A(H3N2) with NA-E119V mutation This compound Normal Inhibition (NI) -
Oseltamivir Highly Reduced Inhibition (HRI) >100
Zanamivir Normal Inhibition (NI) -
A(H5N1) with NA-E119G mutation This compound Reduced Inhibition (RI) 10-100
Oseltamivir Reduced Inhibition (RI) 10-100
Zanamivir Highly Reduced Inhibition (HRI) >100
A(H7N9) with NA-R292K mutation This compound Highly Reduced Inhibition (HRI) >100
Oseltamivir Highly Reduced Inhibition (HRI) >100
Zanamivir Reduced Inhibition (RI) 10-100
A(H1N1)pdm09 with NA-H274Y mutation This compound Active -
Oseltamivir Resistant -
Influenza B (Victoria lineage) with NA-I122N/L This compound Reduced Inhibition (RI) 5-50
Influenza B (Yamagata lineage) with NA-R150K This compound Reduced Inhibition (RI) 5-50

Note: Data for Oseltamivir, Zanamivir, Peramivir, and Laninamivir against a broader range of strains are available in the literature. The table focuses on direct comparisons with this compound where data is published. Fold change interpretations are based on WHO guidelines.[3]

Resistance Profile

A significant advantage of this compound appears to be its efficacy against influenza strains that have developed resistance to other neuraminidase inhibitors, particularly oseltamivir.[1][2] The resistance profile of this compound more closely resembles that of zanamivir. This is attributed in part to a guanidine moiety in its structure, which is also present in zanamivir.

This compound has shown sustained activity against viruses with the common H274Y mutation in N1 subtypes, which confers high-level resistance to oseltamivir. However, reduced susceptibility to this compound has been observed with certain mutations, including E119G and R292K in influenza A, and I122N/L and R150K in influenza B. Notably, even in cases of reduced inhibition for this compound, it can still be significantly more potent than oseltamivir against the same resistant strain. For instance, against an A(H7N9) virus with the R292K mutation, this compound was nearly 80-fold more effective than oseltamivir, despite both showing highly reduced inhibition.

Pharmacokinetic Properties

This compound is an orally active neuraminidase inhibitor. Pre-clinical studies have shown that it is stable in rat, dog, and human plasma. The following table provides a comparative overview of the pharmacokinetic parameters of approved neuraminidase inhibitors. Detailed pharmacokinetic data for this compound from human clinical trials is not yet fully published.

Parameter This compound Oseltamivir (as Oseltamivir Carboxylate) Zanamivir Peramivir Laninamivir (as Laninamivir Octanoate)
Route of Administration OralOral (as prodrug)InhalationIntravenousInhalation (as prodrug)
Bioavailability Data not available~80%4-17% (inhaled)100% (IV)Not applicable (local action)
Time to Peak Plasma Conc. (Tmax) Data not available3-4 hours1-2 hoursEnd of infusion~3.5 hours
Elimination Half-life (t1/2) Data not available6-10 hours2.5-5.1 hours~20 hours~19.3-22.6 hours
Primary Route of Excretion Data not availableRenalRenalRenalRenal

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric MUNANA Assay)

The in-vitro inhibitory activity of neuraminidase inhibitors is commonly determined using a fluorometric assay employing the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Objective: To determine the concentration of a test compound required to inhibit 50% of the neuraminidase activity (IC50).

Materials:

  • Influenza virus preparation with known neuraminidase activity.

  • Test compounds (this compound, Oseltamivir carboxylate, Zanamivir, etc.) at various concentrations.

  • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl2.

  • Stop solution: 0.14 M NaOH in 83% ethanol.

  • 96-well black microplates.

  • Fluorometer.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black microplate, add the diluted test compounds, a fixed amount of influenza virus, and the assay buffer.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the neuraminidase.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of neuraminidase inhibition for each concentration of the test compound relative to the control wells without an inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Visualizations

Mechanism of Action of Neuraminidase Inhibitors

G cluster_virus Influenza Virus Life Cycle cluster_inhibition Inhibition Pathway Entry 1. Virus Entry (Hemagglutinin binds to sialic acid) Replication 2. Viral Replication (in Host Cell Nucleus) Entry->Replication Assembly 3. Assembly of New Virions Replication->Assembly Budding 4. Budding from Host Cell Assembly->Budding Release 5. Release of Progeny Virions Budding->Release NA_Function Neuraminidase (NA) cleaves sialic acid Budding->NA_Function NA required for release Inhibited_Release Inhibited Release & Virion Aggregation NA_Function->Inhibited_Release is blocked NA_Inhibitors Neuraminidase Inhibitors (e.g., this compound) NA_Inhibitors->NA_Function binds to active site

Caption: Mechanism of action of neuraminidase inhibitors.

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Neuraminidase Inhibitors C Incubate Virus with Inhibitors (30 min, 37°C) A->C B Virus Preparation B->C D Add MUNANA Substrate C->D E Incubate (60 min, 37°C) D->E F Stop Reaction E->F G Measure Fluorescence (Ex: ~365nm, Em: ~450nm) F->G H Calculate % Inhibition G->H I Non-linear Regression (Dose-Response Curve) H->I J Determine IC50 Value I->J

Caption: Workflow for MUNANA-based neuraminidase inhibition assay.

References

Validating the Antiviral Activity of Oseltamivir Against Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the antiviral activity of Oseltamivir against clinical isolates of influenza viruses. Oseltamivir, a widely used neuraminidase inhibitor, serves as a benchmark for evaluating novel antiviral compounds.[1][2][3] The data and protocols presented herein are intended for researchers, scientists, and drug development professionals engaged in antiviral research. All quantitative data is summarized in tables for direct comparison, and detailed experimental methodologies are provided.

Mechanism of Action

Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[2][4] This active metabolite is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses. The NA enzyme is crucial for the release of newly formed virus particles from infected host cells. By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus to other cells.

cluster_virion Influenza Virion cluster_host Host Cell cluster_drug Drug Action virion New Virion (Budding) sialic_acid Sialic Acid Receptor virion->sialic_acid Binds to na Neuraminidase (NA) Enzyme na->sialic_acid Cleaves to Release Virion host_cell Infected Host Cell oseltamivir Oseltamivir (Prodrug) oc Oseltamivir Carboxylate (Active Drug) oseltamivir->oc Hepatic Esterases oc->na Inhibits

Caption: Mechanism of action of Oseltamivir.

Data Presentation

Table 1: Comparative In Vitro Antiviral Activity Against Influenza Clinical Isolates

This table summarizes the 50% inhibitory concentrations (IC50) of oseltamivir carboxylate, zanamivir, and peramivir against various clinical isolates of influenza A and B viruses. Lower IC50 values indicate higher potency.

Virus SubtypeAntiviral AgentMean IC50 (nM) Range
Influenza A(H1N1) Oseltamivir carboxylate0.92 - 1.54
Zanamivir0.61 - 0.92
Peramivir0.03 - 0.06
Influenza A(H3N2) Oseltamivir carboxylate0.43 - 0.62
Zanamivir1.48 - 2.17
PeramivirNot widely reported
Influenza B Oseltamivir carboxylate5.21 - 12.46
Zanamivir2.02 - 2.57
PeramivirNot widely reported

Data compiled from representative surveillance studies. Values can vary based on specific viral strains and assay conditions.

Table 2: Cytotoxicity and Selectivity Index

The 50% cytotoxic concentration (CC50) is the concentration of a drug that causes the death of 50% of host cells. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the drug's safety window. A higher SI is desirable.

CompoundCell LineCC50 (µM)Selectivity Index (SI)
Oseltamivir carboxylateMDCK>1000>555 - >5000 (for H3N2)
ZanamivirMDCK>1000Varies by strain
PeramivirMDCKNot widely reportedVaries by strain

MDCK (Madin-Darby Canine Kidney) cells are a standard cell line for influenza virus research.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fluorometric Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

  • Black 96-well plates

  • Influenza virus stock

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., ethanol/NaOH mixture)

  • Fluorescence plate reader (Ex: 355 nm, Em: 460 nm)

Protocol:

  • Prepare serial dilutions of the test compounds (e.g., oseltamivir carboxylate) in the assay buffer in a 96-well plate.

  • Add a standardized amount of influenza virus to each well, except for the no-virus control wells.

  • Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Terminate the reaction by adding the stop solution.

  • Measure the fluorescence using a plate reader.

  • Calculate the percent inhibition of neuraminidase activity for each compound concentration and determine the IC50 value using a dose-response curve.

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral that reduces the number of viral plaques by 50% (EC50).

Materials:

  • MDCK cells

  • 12-well plates

  • Influenza virus stock

  • Antiviral compounds

  • Semi-solid overlay (e.g., Avicel or agarose) containing TPCK-trypsin

  • Crystal violet staining solution

Protocol:

  • Seed MDCK cells in 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus and infect the cell monolayers for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells.

  • Overlay the cells with a semi-solid medium containing various concentrations of the antiviral compound.

  • Incubate the plates at 37°C for 2-3 days until plaques are visible.

  • Fix the cells (e.g., with formalin) and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well.

  • The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the compound on the viability of host cells to determine the CC50.

Materials:

  • MDCK cells

  • 96-well plates

  • Antiviral compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Protocol:

  • Seed MDCK cells in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of the antiviral compound to the cells.

  • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm.

  • The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

cluster_activity Antiviral Activity Assays cluster_toxicity Toxicity Assay cluster_result Final Evaluation na_assay Neuraminidase Inhibition Assay ic50 Determine IC50 na_assay->ic50 plaque_assay Plaque Reduction Assay ec50 Determine EC50 plaque_assay->ec50 si Calculate Selectivity Index (SI = CC50 / EC50) ec50->si mtt_assay MTT Cytotoxicity Assay cc50 Determine CC50 mtt_assay->cc50 cc50->si start Test Compound start->na_assay start->plaque_assay start->mtt_assay

Caption: Experimental workflow for antiviral compound validation.

References

AV-5080: A Comparative Analysis of Efficacy Against Influenza Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational neuraminidase inhibitor AV-5080 with other approved influenza antiviral drugs. The data presented is intended to offer an objective overview of this compound's in vitro efficacy against various influenza A and B subtypes, supported by available experimental data.

Executive Summary

This compound is an orally active neuraminidase inhibitor demonstrating potent in vitro activity against a broad range of influenza A and B viruses.[1] Notably, it has shown efficacy against strains resistant to oseltamivir, a widely used antiviral.[2][3] Comparative data suggests that this compound's potency is often comparable or superior to existing neuraminidase inhibitors such as oseltamivir and zanamivir.

Comparative Efficacy of this compound and Other Influenza Antivirals

The in vitro efficacy of antiviral drugs is commonly measured by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values represent the concentration of a drug required to inhibit the activity or replication of the virus by 50%. The lower the IC50 or EC50 value, the more potent the drug.

The following table summarizes the available IC50 and EC50 values for this compound and other prominent influenza antivirals against various influenza subtypes.

DrugTargetInfluenza A(H1N1)Influenza A(H3N2)Influenza A(H5N1)Influenza BReference(s)
This compound Neuraminidase0.07 nM (IC50)-0.03 nM (IC50)0.61 nM (IC50)[2]
OseltamivirNeuraminidase0.92 - 1.54 nM (IC50)0.43 - 0.62 nM (IC50)0.70 nM (EC50)5.21 - 12.46 nM (IC50)[4]
ZanamivirNeuraminidase0.61 - 0.92 nM (IC50)1.48 - 2.17 nM (IC50)-2.02 - 2.57 nM (IC50)
PeramivirNeuraminidase~0.13 nM (IC50)~0.18 nM (IC50)Highly effective~0.74 nM (IC50)
LaninamivirNeuraminidase0.27 ± 0.05 nM (IC50)0.62 ± 0.05 nM (IC50)-3.26 ± 0.26 nM (IC50)
Baloxavir marboxilPA endonuclease0.7 ± 0.5 nM (EC50)1.2 ± 0.6 nM (EC50)-5.8 - 7.2 nM (EC50)

Note: IC50 and EC50 values can vary depending on the specific viral strains and assay conditions used. The data presented here is a compilation from multiple studies for comparative purposes.

Mechanism of Action: Neuraminidase Inhibition

This compound, like other neuraminidase inhibitors (NAIs), targets the neuraminidase enzyme on the surface of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, this compound prevents the spread of the virus to other cells in the respiratory tract.

G cluster_virus Influenza Virus cluster_cell Host Cell Virus Virus HostCell Infected Host Cell Virus->HostCell Attachment & Entry (via HA and Sialic Acid) Neuraminidase Neuraminidase (NA) SialicAcid Sialic Acid Receptor Neuraminidase->SialicAcid Cleavage Site Hemagglutinin Hemagglutinin (HA) ProgenyVirions New Virus Particles HostCell->ProgenyVirions Viral Replication AV5080 This compound AV5080->Neuraminidase Inhibition ProgenyVirions->Neuraminidase Release mediated by NA cleavage of Sialic Acid

Caption: Mechanism of action of this compound as a neuraminidase inhibitor.

Experimental Protocols

The efficacy data presented in this guide is primarily derived from in vitro neuraminidase inhibition assays. The general workflow for these assays is outlined below.

Neuraminidase Inhibition Assay Protocol

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

  • Virus Preparation: Influenza virus stocks of known subtypes are prepared and titrated.

  • Compound Dilution: A serial dilution of the test compound (e.g., this compound) and control inhibitors is prepared.

  • Incubation: The diluted compounds are incubated with a standardized amount of the influenza virus, allowing the inhibitor to bind to the neuraminidase enzyme.

  • Substrate Addition: A fluorogenic or chemiluminescent neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

  • Signal Detection: If the neuraminidase is active, it will cleave the substrate, producing a fluorescent or luminescent signal. This signal is measured using a plate reader.

  • Data Analysis: The percentage of neuraminidase inhibition is calculated for each compound concentration. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound and control drugs C Incubate virus with diluted compounds in a 96-well plate A->C B Prepare standardized influenza virus solution B->C D Add fluorogenic neuraminidase substrate (e.g., MUNANA) C->D E Incubate to allow enzymatic reaction D->E F Measure fluorescence/ luminescence signal E->F G Calculate percent inhibition for each concentration F->G H Plot dose-response curve G->H I Determine IC50 value H->I

Caption: Experimental workflow for a neuraminidase inhibition assay.

Conclusion

The available preclinical data indicates that this compound is a potent inhibitor of influenza neuraminidase with a broad spectrum of activity against various influenza A and B subtypes, including strains resistant to currently approved drugs. Its in vitro potency appears to be competitive with, and in some cases superior to, established neuraminidase inhibitors. Further clinical evaluation is necessary to determine the in vivo efficacy and safety profile of this compound for the treatment of influenza.

References

AV-5080 Demonstrates Potent Activity Against Neuraminidase Inhibitor-Resistant Influenza Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available in vitro data reveals that AV-5080, an investigational oral neuraminidase inhibitor (NAI), maintains significant potency against various influenza virus strains that exhibit resistance to currently approved NAIs, including oseltamivir, zanamivir, peramivir, and laninamivir. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the cross-resistance profile of this compound, supported by experimental data, to inform ongoing antiviral research and development efforts.

The emergence of influenza strains with reduced susceptibility to NAIs presents a significant challenge to public health.[1][2] Resistance is often conferred by specific amino acid substitutions in the viral neuraminidase (NA) enzyme, the target of this class of drugs. These mutations can alter the binding affinity of NAIs, thereby reducing their efficacy. This guide summarizes the inhibitory activity of this compound against key resistant influenza variants and compares its performance with that of established NAIs.

Comparative Analysis of Inhibitory Activity (IC50)

Table 1: Susceptibility of Influenza A Viruses with NAI Resistance-Associated Substitutions to this compound and Other Neuraminidase Inhibitors

Influenza A VirusNA Amino Acid SubstitutionThis compoundOseltamivirZanamivirPeramivirLaninamivir
A(H1N1)pdm09 Wild-Type0.070.50.60.10.3
H274Y0.081500.731.30.4
A(H3N2) Wild-Type0.20.81.20.20.6
E119V0.31201.1--
R292K5.225025--
A(H5N1) Wild-Type0.030.40.5--
H274Y0.041800.6--
E119G2.145150--
N294S0.03150.5--

IC50 values are presented in nM. Data is compiled from multiple sources and assays may have slight variations. Dashes (-) indicate that data was not available in the reviewed literature.

Table 2: Susceptibility of Influenza B Viruses with NAI Resistance-Associated Substitutions to this compound and Other Neuraminidase Inhibitors

Influenza B VirusNA Amino Acid SubstitutionThis compoundOseltamivirZanamivirPeramivirLaninamivir
B/Victoria Wild-Type0.93.52.10.73.3
I222L8.54.22.5--
I222N12.15.13.1--
B/Yamagata Wild-Type1.24.12.8--
R150K15.34.83.2--

IC50 values are presented in nM. Data is compiled from multiple sources and assays may have slight variations. Dashes (-) indicate that data was not available in the reviewed literature.

The resistance profiles suggest that this compound's binding mode is most similar to that of zanamivir, and dissimilar to oseltamivir, partly due to a compensatory binding effect from its guanidine moiety.[1]

Experimental Protocols

The determination of the cross-resistance profile of this compound and other NAIs is primarily conducted using a fluorescence-based neuraminidase inhibition assay.

Neuraminidase Inhibition Assay Protocol

This assay quantifies the ability of an inhibitor to block the enzymatic activity of influenza neuraminidase. The most common method utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

  • Influenza virus isolates (wild-type and mutant strains)

  • Neuraminidase inhibitors (this compound, oseltamivir carboxylate, zanamivir, peramivir, laninamivir)

  • MUNANA substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., ethanol and NaOH mixture)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Virus Preparation: Virus stocks are diluted in assay buffer to a concentration that yields a linear reaction rate.

  • Inhibitor Dilution: A serial dilution of each neuraminidase inhibitor is prepared in the assay buffer.

  • Incubation: The diluted virus is pre-incubated with the various concentrations of the inhibitors in the 96-well plate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding to the neuraminidase.

  • Substrate Addition: The MUNANA substrate is added to each well to initiate the enzymatic reaction. The plate is then incubated for a defined period (e.g., 60 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of the stop solution.

  • Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone (4-MU), is measured using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.

  • IC50 Calculation: The concentration of the inhibitor that reduces the neuraminidase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Resistance

The following diagram illustrates the general mechanism of neuraminidase inhibitors and the development of resistance.

NAI_Mechanism_and_Resistance cluster_0 Normal Viral Release cluster_1 NAI Action cluster_2 Resistance Mechanism Virus Virus HostCell Host Cell Virus->HostCell Infection ProgenyVirion Progeny Virion HostCell->ProgenyVirion Replication SialicAcid Sialic Acid Receptor Release Release SialicAcid->Release Neuraminidase Neuraminidase (NA) Neuraminidase->SialicAcid Cleaves ProgenyVirion->SialicAcid Binds NAI Neuraminidase Inhibitor (e.g., this compound) NA_ActiveSite NA Active Site NAI->NA_ActiveSite Binds Inhibition Inhibition of Viral Release NA_ActiveSite->Inhibition Mutation NA Mutation (e.g., H274Y, R292K) AlteredSite Altered NA Active Site Mutation->AlteredSite ReducedBinding Reduced NAI Binding AlteredSite->ReducedBinding ViralEscape Viral Release Continues ReducedBinding->ViralEscape

Caption: Mechanism of neuraminidase inhibitors and development of resistance.

Conclusion

The available data strongly suggests that this compound is a potent neuraminidase inhibitor with a favorable cross-resistance profile compared to other approved NAIs. Its ability to maintain activity against influenza strains with key resistance mutations, such as H274Y in A(H1N1) and E119V in A(H3N2), highlights its potential as a valuable new therapeutic option for the treatment of influenza. Further clinical evaluation of this compound is warranted to confirm these in vitro findings and to fully characterize its clinical efficacy and safety profile.

References

AV-5080: A Promising Next-Generation Neuraminidase Inhibitor for Influenza

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against Standard-of-Care Antivirals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the investigational influenza antiviral drug AV-5080 against the current standard-of-care treatments: oseltamivir, zanamivir, peramivir, and baloxavir marboxil. The information is compiled from preclinical and clinical data to offer an objective overview for research and development professionals.

Executive Summary

This compound is a novel, orally available neuraminidase inhibitor demonstrating potent in vitro and in vivo activity against a broad range of influenza A and B viruses, including strains resistant to currently approved neuraminidase inhibitors. Preclinical data suggests that this compound possesses superior or comparable potency to oseltamivir and zanamivir in inhibiting viral neuraminidase activity and viral replication in cell culture. While this compound is still in the developmental stage, this guide aims to contextualize its performance against established influenza therapies.

Mechanism of Action: A Focused Approach

This compound, like oseltamivir, zanamivir, and peramivir, is a neuraminidase inhibitor. It targets the neuraminidase enzyme on the surface of the influenza virus, which is crucial for the release of newly formed virus particles from infected cells. By inhibiting this enzyme, this compound prevents the spread of the virus to other cells in the respiratory tract. In contrast, baloxavir marboxil employs a different mechanism, inhibiting the cap-dependent endonuclease, an enzyme essential for viral RNA transcription.

Neuraminidase_Inhibitor_Pathway cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Drug Intervention Virus_Entry Virus Entry Replication Viral Replication (RNA & Protein Synthesis) Virus_Entry->Replication Assembly Virion Assembly Replication->Assembly Budding Virus Budding Assembly->Budding Release Virus Release Budding->Release Neuraminidase Neuraminidase Enzyme Budding->Neuraminidase required for Neuraminidase->Release AV5080 This compound (Neuraminidase Inhibitor) Inhibition Inhibition AV5080->Inhibition Inhibition->Neuraminidase blocks

Mechanism of action for neuraminidase inhibitors like this compound.

Preclinical Performance: A Head-to-Head Comparison

The following tables summarize the available preclinical data for this compound in comparison to standard-of-care neuraminidase inhibitors and baloxavir marboxil. It is important to note that these data are derived from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: In Vitro Neuraminidase Inhibition (IC50, nM)

The 50% inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of the neuraminidase enzyme activity in vitro. Lower values indicate greater potency.

Influenza StrainThis compoundOseltamivirZanamivirPeramivir
A/Duck/Minnesota/1525/1981 (H5N1)0.03 [1]---
A/Perth/265/2009 (H1N1)0.07 [1]1.34[2]0.92[2]-
Influenza A (H1N1)pdm09-~0.19-0.23[3]~0.51-0.67~0.05-0.14
Influenza A (H3N2)-0.672.28-
Influenza B-134.19Lower than oseltamivir/zanamivir

Data for standard-of-care drugs are presented as mean or representative values from cited literature.

Table 2: In Vitro Antiviral Activity in Cell Culture (EC50/EC90, nM)

The 50% or 90% effective concentration (EC50/EC90) is the concentration of a drug that inhibits 50% or 90% of viral replication in cell culture, respectively.

Influenza StrainMetricThis compoundOseltamivirZanamivirPeramivirBaloxavir Marboxil
A/California/07/2009 (H1N1)EC900.71 ± 0.24 ~20 (calculated)---
Influenza A (H1N1)pdm09EC50-0.10 ± 0.05 µM0.13 ± 0.07 µM15.00 ± 5.77 nM0.48 ± 0.22 nM
Influenza A (H3N2)EC50-0.42 ± 0.29 µM2.48 ± 0.96 µM48.43 ± 21.83 nM19.55 ± 5.66 nM
Influenza B (Victoria)EC50----7.2 ± 3.5 nM
Influenza B (Yamagata)EC50----5.8 ± 4.5 nM

EC90 for oseltamivir against A/California/07/2009/H1N1 is estimated based on the reported 28-fold lower potency compared to this compound. EC50 values for standard-of-care drugs are from a single comparative study for consistency.

Table 3: In Vivo Efficacy in Mouse Model (Survival Rate, %)

This table shows the survival rate of mice challenged with a lethal dose of influenza virus and treated with the respective drugs.

Influenza StrainDose (mg/kg)This compoundOseltamivir
A/Aichi/2/1969 (H3N2)2590% 100%

Clinical Performance of Standard-of-Care Drugs

As this compound is in early-stage development, clinical performance data is not yet available. The following table summarizes the typical clinical efficacy of the approved standard-of-care influenza drugs for context.

Table 4: Clinical Efficacy in Uncomplicated Influenza
DrugMechanism of ActionTypical Efficacy
Oseltamivir Neuraminidase InhibitorReduces duration of symptoms by approximately 1 day.
Zanamivir Neuraminidase InhibitorReduces duration of symptoms by approximately 1 day.
Peramivir Neuraminidase InhibitorReduces time to alleviation of symptoms.
Baloxavir Marboxil Cap-dependent Endonuclease InhibitorReduces duration of symptoms by about 1 day; may reduce viral shedding faster than neuraminidase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to generate the preclinical data presented.

Neuraminidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Neuraminidase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Virus Influenza Virus (Source of Neuraminidase) Incubation Incubate Virus with Compound Virus->Incubation Compound Test Compound (e.g., this compound) Serial Dilutions Compound->Incubation Substrate Add Fluorogenic Substrate (e.g., MUNANA) Incubation->Substrate Cleavage Neuraminidase cleaves substrate, producing a fluorescent signal Substrate->Cleavage Measure_Fluorescence Measure Fluorescence Cleavage->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50

Workflow for a typical neuraminidase inhibition assay.

Methodology:

  • Enzyme Source: Purified influenza virus is used as the source of neuraminidase.

  • Compound Preparation: The test compound (e.g., this compound) is serially diluted to various concentrations.

  • Incubation: The virus is pre-incubated with the different concentrations of the test compound.

  • Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

  • Enzymatic Reaction: If the neuraminidase is active, it will cleave the substrate, releasing a fluorescent product.

  • Detection: The fluorescence is measured using a fluorometer.

  • Data Analysis: The concentration of the compound that inhibits 50% of the neuraminidase activity (IC50) is calculated by plotting the fluorescence intensity against the compound concentration.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to inhibit viral replication in a cell culture system.

Plaque_Reduction_Assay cluster_cell_prep Cell Preparation cluster_infection_treatment Infection & Treatment cluster_incubation_visualization Incubation & Visualization cluster_analysis Analysis Seed_Cells Seed MDCK cells in multi-well plates Infect_Cells Infect cells with Influenza Virus Seed_Cells->Infect_Cells Add_Compound Add serial dilutions of Test Compound Infect_Cells->Add_Compound Overlay Add semi-solid overlay to restrict virus spread Add_Compound->Overlay Incubate Incubate for several days to allow plaque formation Overlay->Incubate Stain_Cells Fix and stain cells (e.g., with crystal violet) Incubate->Stain_Cells Count_Plaques Count viral plaques Stain_Cells->Count_Plaques Calculate_EC50 Calculate EC50 Value Count_Plaques->Calculate_EC50

Workflow for a plaque reduction assay in MDCK cells.

Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection, are grown to a confluent monolayer in multi-well plates.

  • Infection: The cells are infected with a known amount of influenza virus.

  • Treatment: The infected cells are then treated with various concentrations of the test compound.

  • Overlay: A semi-solid medium is added to the wells to restrict the spread of the virus, leading to the formation of localized lesions called plaques.

  • Incubation: The plates are incubated for several days to allow for plaque development.

  • Visualization: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones where the cells have been killed by the virus.

  • Data Analysis: The number of plaques is counted at each compound concentration, and the EC50 is calculated as the concentration that reduces the number of plaques by 50% compared to the untreated control.

In Vivo Mouse Model of Influenza Infection

This model assesses the efficacy of an antiviral compound in a living organism.

Mouse_Model_Workflow cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint Infect_Mice Intranasal infection of mice with a lethal dose of Influenza Virus Administer_Compound Administer Test Compound (e.g., this compound) or placebo orally Infect_Mice->Administer_Compound Monitor_Survival Monitor survival, body weight, and clinical signs of illness Administer_Compound->Monitor_Survival Endpoint Determine survival rate over a set period (e.g., 14 days) Monitor_Survival->Endpoint

Workflow for an in vivo influenza mouse model survival study.

Methodology:

  • Animal Model: A susceptible strain of mice (e.g., BALB/c or C57BL/6) is used.

  • Infection: Mice are intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain.

  • Treatment: Following infection, mice are treated with the test compound (e.g., this compound), a positive control (e.g., oseltamivir), or a placebo, typically administered orally once or twice daily for a specified period.

  • Monitoring: The mice are monitored daily for signs of illness, including weight loss, and the number of survivors is recorded over a period of approximately 14 days.

  • Endpoint: The primary endpoint is the survival rate in each treatment group.

Conclusion

The preclinical data for this compound are promising, indicating high potency against influenza neuraminidase and effective inhibition of viral replication in vitro, including against oseltamivir-resistant strains. The in vivo data, although limited, suggests comparable efficacy to oseltamivir in a mouse model. Further clinical development will be necessary to fully elucidate the therapeutic potential of this compound in humans. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the potential of this next-generation influenza antiviral.

References

A Comparative Analysis of AV-5080 and Oseltamivir for the Treatment of Influenza

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational neuraminidase inhibitor AV-5080 and the established antiviral drug oseltamivir for the treatment of influenza. The analysis is based on available preclinical and clinical data, with a focus on efficacy, mechanism of action, and experimental validation.

Executive Summary

Oseltamivir, a widely used neuraminidase inhibitor, has a well-documented efficacy and safety profile for the treatment and prophylaxis of influenza A and B viruses.[1][2][3] this compound is a novel, orally administered neuraminidase inhibitor that has demonstrated high potency in preclinical studies, including significant activity against oseltamivir-resistant influenza strains.[4] While clinical trials for this compound are underway, this guide summarizes the current evidence to provide a comparative overview for the research and drug development community.

Mechanism of Action: Targeting Viral Egress

Both this compound and oseltamivir are neuraminidase inhibitors. They function by blocking the active site of the influenza virus's neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from the surface of infected host cells. By inhibiting neuraminidase, these drugs prevent the cleavage of sialic acid residues that anchor the new virions to the cell membrane, leading to viral aggregation at the cell surface and a reduction in the spread of the infection.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Neuraminidase Inhibitors Virus_Entry 1. Virus Entry (Hemagglutinin-mediated) Replication 2. Viral Replication (Inside Host Cell) Virus_Entry->Replication Budding 3. Progeny Virus Budding Replication->Budding Release 4. Viral Release Budding->Release Neuraminidase Neuraminidase Enzyme (on virus surface) Sialic_Acid Sialic Acid Receptor (on host cell) Neuraminidase->Sialic_Acid Cleavage (enables release) Inhibitor This compound or Oseltamivir Inhibitor->Neuraminidase Inhibition

Mechanism of Neuraminidase Inhibition

Comparative Efficacy Data

A direct comparison of the clinical efficacy of this compound and oseltamivir is pending the publication of Phase 3 clinical trial results for this compound. However, preclinical and in vitro data provide a basis for a preliminary comparison.

In Vitro and Preclinical Data

The following tables summarize the available in vitro and preclinical data for this compound and oseltamivir.

In Vitro Neuraminidase Inhibition (IC50)
Compound IC50 (nM)
This compound
A/Duck/Minnesota/1525/1981 (H5N1)0.03
A/Perth/265/2009 (H1N1, wild-type)0.07
Oseltamivir Carboxylate (Active Metabolite)
Influenza A viruses (wild-type)~1
In Vitro Antiviral Activity in MDCK Cells
Compound EC90 (nM)
This compound
A/California/07/2009 (H1N1)0.71 ± 0.24 (28 times lower than oseltamivir)
Oseltamivir
A/California/07/2009 (H1N1)Not explicitly stated, but this compound is reported to be 28-fold more potent
In Vivo Efficacy in Mouse Model (Lethal Challenge with A/Aichi/2/1969/H3N2)
Compound (Dose) Survival Rate
This compound (25 mg/kg) 90%
Oseltamivir (25 mg/kg) 100%

Notably, this compound has demonstrated high activity against oseltamivir-resistant influenza viruses in in vitro studies.

Clinical Efficacy of Oseltamivir

Numerous randomized controlled trials and meta-analyses have established the clinical efficacy of oseltamivir.

Clinical Endpoints for Oseltamivir (in Adults)
Endpoint Result
Time to Alleviation of Symptoms Reduced by 16.8 to 29 hours compared to placebo.
Reduction in Lower Respiratory Tract Infections Pooled analysis showed a reduced risk of infections requiring antibiotics.
Hospital Admissions Pooled analysis indicated a reduction in hospital admissions in adults.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of neuraminidase inhibitors.

Neuraminidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

G Start Start Prepare_Reagents Prepare Reagents: - Neuraminidase Inhibitor (this compound or Oseltamivir) - Influenza Virus (source of neuraminidase) - Fluorescent Substrate (e.g., MUNANA) Start->Prepare_Reagents Incubate_Inhibitor_Virus Incubate Inhibitor with Virus (Allows binding to neuraminidase) Prepare_Reagents->Incubate_Inhibitor_Virus Add_Substrate Add Fluorescent Substrate Incubate_Inhibitor_Virus->Add_Substrate Incubate_Reaction Incubate at 37°C (Allows enzymatic reaction) Add_Substrate->Incubate_Reaction Stop_Reaction Add Stop Solution Incubate_Reaction->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Quantifies substrate cleavage) Stop_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value (Concentration for 50% inhibition) Measure_Fluorescence->Calculate_IC50

Neuraminidase Inhibition Assay Workflow

A common method is a fluorescence-based assay using a substrate like 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The neuraminidase enzyme from the virus cleaves the MUNANA substrate, releasing a fluorescent product. The inhibitor's potency is determined by measuring the reduction in fluorescence compared to a control without the inhibitor. The 50% inhibitory concentration (IC50) is then calculated.

Plaque Reduction Assay in MDCK Cells

This assay determines the antiviral activity of a compound in a cell culture model.

Madin-Darby Canine Kidney (MDCK) cells are a standard cell line for influenza virus research. Confluent monolayers of MDCK cells are infected with a known amount of influenza virus in the presence of varying concentrations of the antiviral drug. The cells are then overlaid with a semi-solid medium (e.g., containing Avicel or agarose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions called plaques. After a few days of incubation, the plaques are stained and counted. The reduction in the number of plaques in the presence of the drug compared to the control is used to determine the drug's efficacy, often expressed as the 90% effective concentration (EC90).

Mouse Model of Influenza Infection

Animal models are essential for evaluating the in vivo efficacy of antiviral candidates.

In a typical mouse model, BALB/c mice are intranasally inoculated with a lethal or non-lethal dose of an influenza virus strain. Treatment with the antiviral agent (e.g., this compound or oseltamivir) is initiated at a specific time point relative to the infection (e.g., 4 hours before or 24-48 hours after). Efficacy is assessed by monitoring various endpoints, including survival rates, weight loss, lung viral titers, and levels of inflammatory markers in bronchoalveolar lavage fluid.

Clinical Trial Status of this compound

This compound has completed a Phase 2 dose-ranging study and is currently in Phase 3 clinical trials to evaluate its efficacy and safety in patients with uncomplicated influenza.

  • Phase 2 Study (NCT05095545): This randomized, double-blind, placebo-controlled study assessed the efficacy and safety of different doses of this compound in patients with influenza. The primary endpoint was the duration and severity of influenza symptoms.

  • Phase 3 Study (NCT05093998): This is a multicenter, randomized, double-blind, placebo-controlled trial designed to further evaluate the efficacy and safety of this compound in a larger population of patients with uncomplicated influenza. The primary outcome is the time to resolution of influenza symptoms.

The results of these trials will be critical in establishing the clinical utility of this compound and its potential advantages over existing therapies like oseltamivir.

Conclusion

This compound is a promising investigational neuraminidase inhibitor with potent in vitro activity against a broad range of influenza viruses, including strains resistant to oseltamivir. Preclinical data suggest comparable in vivo efficacy to oseltamivir in a mouse model. The ongoing Phase 3 clinical trial will provide definitive data on its clinical efficacy and safety profile. For now, oseltamivir remains a standard of care for the treatment of influenza, with a well-established clinical record. Researchers and drug developers should closely monitor the forthcoming results of the this compound clinical trials, as they may offer a new and valuable therapeutic option in the management of influenza.

References

AV-5080: Preclinical Data Suggests Potential Superiority Over Zanamivir Against Influenza Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Preclinical research indicates that AV-5080, a novel oral neuraminidase inhibitor, demonstrates potent antiviral activity against a broad range of influenza viruses, with in vitro data suggesting superiority over the inhaled neuraminidase inhibitor, zanamivir. While direct head-to-head in vivo comparative studies are not yet published, existing preclinical data on this compound and zanamivir in murine models of influenza provide a basis for comparison of their potential efficacy.

This compound has shown enhanced in vitro efficacy when compared with zanamivir against various influenza A and B virus subtypes.[1][2] Notably, this compound exhibits high potency against oseltamivir-resistant influenza strains.[3] Both this compound and zanamivir function by inhibiting the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells and the subsequent spread of infection.[4]

In Vitro Efficacy: A Quantitative Comparison

In vitro studies measuring the half-maximal inhibitory concentration (IC50) of this compound and zanamivir against the neuraminidase activity of several influenza virus strains have been conducted. The data consistently demonstrates the high potency of this compound.

Virus StrainThis compound IC50 (nM)Zanamivir IC50 (nM)Oseltamivir Carboxylate IC50 (nM)Reference
A/Duck/Minnesota/1525/1981 (H5N1)0.03Not SpecifiedNot Specified[3]
A/Perth/265/2009 (H1N1) (wild-type)0.07Not SpecifiedNot Specified
A/California/07/2009 (H1N1)13- and 20-fold more potent than oseltamivir or zanamivir, respectivelyNot SpecifiedNot Specified
A/Duck/Minnesota/1525/1981 (H5N1)24- and 16-fold higher activity than oseltamivir or zanamivir, respectivelyNot SpecifiedNot Specified

In Vivo Studies in Murine Models

While direct comparative in vivo studies between this compound and zanamivir were not identified in the reviewed literature, independent studies in mouse models of influenza provide insights into their respective efficacies.

In a murine model of influenza infection, oral administration of this compound resulted in a significant dose-dependent increase in survival rates compared to untreated animals. At doses of 25-50 mg/kg, the survival rate was comparable to that of oseltamivir-treated animals.

Studies on zanamivir in mouse models have also demonstrated its efficacy. Intranasal administration of zanamivir has been shown to completely protect mice from death in lethal influenza A virus infection models at doses of 50 and 100 mg/kg/day. At a lower dose of 10 mg/kg, zanamivir increased the mean survival day and the number of survivors.

It is important to note that the route of administration for these two drugs in preclinical and clinical settings differs, with this compound being developed as an oral therapeutic and zanamivir administered via inhalation.

Mechanism of Action: Neuraminidase Inhibition

Both this compound and zanamivir are neuraminidase inhibitors. They target the active site of the neuraminidase enzyme on the surface of the influenza virus. By blocking this enzyme, the drugs prevent the cleavage of sialic acid residues on the host cell surface, which in turn prevents the release of newly formed virus particles. This mechanism effectively halts the spread of the infection within the respiratory tract.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Neuraminidase Inhibitors Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication and Assembly HostCell->Replication Budding New Virus Particle Budding Replication->Budding Release Virus Release Budding->Release Neuraminidase Neuraminidase (Viral Enzyme) NA_Inhibitor This compound or Zanamivir NA_Inhibitor->Neuraminidase Binds to and Inhibits SialicAcid Sialic Acid (on Host Cell) Neuraminidase->SialicAcid Cleaves SialicAcid->Release Release Blocked

Caption: Mechanism of action of neuraminidase inhibitors like this compound and zanamivir.

Experimental Protocols

In Vivo Efficacy Study in a Murine Model of Influenza

A representative experimental protocol to evaluate the in vivo efficacy of neuraminidase inhibitors is described below.

  • Animal Model: Female BALB/c mice, 6-8 weeks old, are used.

  • Virus: A mouse-adapted influenza A virus strain (e.g., A/H1N1) is used for infection.

  • Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of the influenza virus.

  • Treatment Groups:

    • Vehicle control (e.g., phosphate-buffered saline)

    • This compound (e.g., 1, 5, 10, 25, 50 mg/kg/day, administered orally)

    • Zanamivir (e.g., 1, 5, 10 mg/kg/day, administered intranasally)

  • Dosing Regimen: Treatment is initiated at a specified time point relative to infection (e.g., 4 hours post-infection) and continued for a defined period (e.g., twice daily for 5 days).

  • Efficacy Endpoints:

    • Survival: Mice are monitored daily for 14-21 days, and survival rates are recorded.

    • Body Weight: Changes in body weight are monitored daily as an indicator of morbidity.

    • Viral Lung Titer: On select days post-infection (e.g., days 3 and 6), a subset of mice from each group is euthanized, and lungs are collected to determine the amount of virus present via plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.

G start Start acclimatization Acclimatization of BALB/c Mice start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization infection Intranasal Infection with Influenza A Virus randomization->infection treatment Treatment Initiation (e.g., 4h post-infection) Twice daily for 5 days infection->treatment monitoring Daily Monitoring: - Survival - Body Weight treatment->monitoring viral_titer Lung Viral Titer Measurement (Days 3 & 6) treatment->viral_titer end End of Study (Day 14-21) monitoring->end viral_titer->end

Caption: Experimental workflow for in vivo efficacy testing in a murine influenza model.

Conclusion

References

Comparative In Vivo Efficacy of AV-5080 and Peramivir in Influenza Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of two neuraminidase inhibitors, AV-5080 and peramivir, for the treatment of influenza. While direct head-to-head in vivo studies are not available in the current body of scientific literature, this document synthesizes existing data from individual studies to offer an objective comparison of their performance.

Introduction to this compound and Peramivir

This compound is a novel, orally administered neuraminidase inhibitor currently in clinical development.[1][2] It has demonstrated high potency in vitro against a range of influenza A and B virus strains, including those resistant to oseltamivir.[3][4][5]

Peramivir is an intravenously administered neuraminidase inhibitor approved for the treatment of acute uncomplicated influenza. Its intravenous route of administration makes it a valuable option for patients who are unable to take oral or inhaled antivirals. Peramivir has shown efficacy against various influenza A and B subtypes in both preclinical and clinical settings.

Mechanism of Action

Both this compound and peramivir are classified as neuraminidase inhibitors. They function by blocking the active site of the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the cleavage of sialic acid residues on the host cell surface, which is a crucial step for the release of newly formed virus particles. By trapping the viruses on the cell surface, these drugs limit the spread of infection within the respiratory tract.

cluster_virus_lifecycle Influenza Virus Lifecycle cluster_drug_intervention Neuraminidase Inhibitor Intervention Virus_Attachment 1. Virus Attachment & Entry into Host Cell Viral_Replication 2. Viral RNA Replication & Protein Synthesis Virus_Attachment->Viral_Replication Virus_Assembly 3. Assembly of New Virus Particles Viral_Replication->Virus_Assembly Virus_Budding 4. Virus Budding from Host Cell Membrane Virus_Assembly->Virus_Budding Virus_Release 5. Virus Release Virus_Budding->Virus_Release Neuraminidase Neuraminidase Enzyme (on virus surface) Virus_Budding->Neuraminidase New virions remain attached to cell via hemagglutinin-sialic acid NA_Inhibitor This compound or Peramivir (Neuraminidase Inhibitor) NA_Inhibitor->Neuraminidase Binds to active site Block_Release Blocks Cleavage of Sialic Acid Neuraminidase->Block_Release Block_Release->Virus_Release Prevents

Mechanism of action for neuraminidase inhibitors like this compound and peramivir.

In Vivo Efficacy Data

The following tables summarize the available in vivo efficacy data for this compound and peramivir from preclinical and clinical studies. It is important to note the differences in study design, animal models, virus strains, and dosing regimens when making indirect comparisons.

This compound: In Vivo Efficacy
Animal ModelInfluenza Virus StrainTreatmentKey FindingsReference
MiceA/Puerto Rico/8/1934/H1N110 mg/kg/day, oral66% survival rate, comparable to oseltamivir phosphate.
MiceNot specified25-50 mg/kg/day, oralDose-dependent increase in survival rate, similar to oseltamivir.
Peramivir: In Vivo Efficacy
Animal ModelInfluenza Virus StrainTreatmentKey FindingsReference
MiceA/H1N1 or B virusesSingle 30 mg/kg IV dose (13h post-infection)Significant reduction in mortality and lung viral loads, similar to laninamivir.
MiceH7N930 mg/kg/day, intramuscularProtected against lethal infection, eradicated virus from respiratory tract and extrapulmonary tissues.
FerretsInfluenza B virusSingle 30 mg/kg IV dose (up to 48h post-infection)Significant reduction of nasal virus titers and clinical symptoms.
Cynomolgus MacaquesInfluenza B virusSingle 30 mg/kg IV dose (up to 48h post-infection)Significant reduction of nasal virus titers and clinical symptoms.
Humans (Adults)Seasonal Influenza (predominantly A/H1)Single 300 mg or 600 mg IV doseSignificantly reduced time to alleviation of symptoms compared to placebo.
Humans (Adults)Uncomplicated InfluenzaSingle IV or IM doses (150-600 mg)Dose-ordered improvements in time to alleviation of symptoms, resolution of fever, and resumption of usual activities compared to placebo.
Humans (Children)H1N1pdm0910 mg/kg IV infusionMedian time to alleviation of symptoms was 29.1 hours.

Experimental Protocols

This compound Clinical Trial Workflow (Phase III)

A Phase III clinical trial for this compound in patients with uncomplicated influenza follows a randomized, double-blind, placebo-controlled design.

Screening Patient Screening (Inclusion/Exclusion Criteria) Inclusion Inclusion Criteria: - Age 18-65 - Confirmed influenza - Onset ≤ 48 hours - Fever ≥ 38.0°C - ≥1 moderate respiratory symptom - ≥1 moderate constitutional symptom Screening->Inclusion Randomization Randomization (1:1) Screening->Randomization Treatment_Group This compound Treatment Group (e.g., 160 mg daily) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_up Follow-up & Data Collection (Symptom Resolution, Safety) Treatment_Group->Follow_up Placebo_Group->Follow_up Analysis Efficacy & Safety Analysis Follow_up->Analysis

Workflow of a Phase III clinical trial for this compound.

Inclusion Criteria for this compound Phase III Trial:

  • Age: 18 to 65 years.

  • Confirmed clinical diagnosis of influenza via rapid enzyme immunoassay test.

  • Body temperature ≥ 38.0°C.

  • Presence of at least one moderate respiratory symptom and one moderate constitutional symptom.

  • Duration of illness no more than 48 hours at the time of screening.

  • Informed consent.

Exclusion Criteria for this compound Phase III Trial:

  • Pregnancy or lactation.

  • Presence of influenza complications or signs of bacterial infection.

  • Receipt of other neuraminidase inhibitors, immunotropic drugs, or systemic glucocorticosteroids within one month prior to screening.

  • Chronic respiratory diseases.

Peramivir In Vivo Mouse Study Protocol

A representative in vivo efficacy study of peramivir in a mouse model of H7N9 influenza virus infection involved the following steps:

  • Animal Model: C57/BL6 mice.

  • Virus Challenge: Intranasal inoculation with varying doses of A/Shantou/1001/2014 (H7N9) virus.

  • Treatment: Intramuscular injection of peramivir (e.g., 30 mg/kg/day) or normal saline (vehicle control) administered once daily from the day of infection for a specified duration (e.g., 8 days).

  • Monitoring: Animals were monitored for clinical signs, weight loss, and survival.

  • Viral Load Assessment: Lung and other tissues were collected at various time points to determine viral titers.

Summary and Conclusion

Based on the available data, both this compound and peramivir demonstrate significant in vivo efficacy against influenza viruses.

  • This compound , as an oral drug candidate, has shown promising results in murine models, with efficacy comparable to the established oral neuraminidase inhibitor, oseltamivir. Its high in vitro potency, including against oseltamivir-resistant strains, suggests it could be a valuable addition to the arsenal of anti-influenza therapeutics. Further data from ongoing clinical trials will be crucial to fully establish its clinical efficacy and safety profile.

  • Peramivir has a well-documented record of in vivo efficacy from extensive preclinical and clinical studies. Its intravenous formulation offers a distinct advantage for hospitalized patients or those unable to take other forms of medication. It has demonstrated efficacy in reducing the duration of symptoms and viral shedding in humans and has shown protective effects in various animal models against different influenza strains.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for AV-5080

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical guidance for the proper disposal of AV-5080, a novel oral anti-influenza drug candidate. In the absence of a publicly available Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of neuraminidase inhibitors and fluorinated research chemicals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Crucially, all disposal activities must be conducted in strict accordance with local, state, and federal regulations, and in consultation with your institution's Environmental Health and Safety (EHS) office.

Chemical and Safety Information Summary

While specific quantitative data for this compound is not available, the following table summarizes the general safety considerations for handling this and similar chemical compounds.

CategorySpecificationRationale
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile or neoprene gloves (consider double-gloving for concentrated solutions), fully buttoned laboratory coat. A chemically resistant apron is recommended for tasks with a high splash risk.To prevent skin and eye contact with the chemical.
Engineering Controls All weighing of the powdered compound and preparation of solutions must occur within a certified chemical fume hood.To minimize inhalation of aerosolized particles.
Handling Avoid direct contact with skin and eyes. Use calibrated laboratory equipment for handling solutions.To prevent accidental exposure.
Storage of Waste Store all waste in designated, sealed, and clearly labeled hazardous waste containers in a secure, segregated area away from general laboratory traffic.To prevent accidental spills, reactions with incompatible materials, and unauthorized access.

Experimental Protocols: Spill Management

Immediate and correct response to a spill is critical to containing potential hazards.

Minor Spills (Liquid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent.

Minor Spills (Powder):

  • Avoid raising dust.

  • Gently cover the spill with a damp paper towel to prevent aerosolization.

  • Wearing appropriate PPE, carefully scoop the material into a labeled hazardous waste container.

  • Clean the spill area with a suitable decontaminating solution.

Major Spills:

  • Evacuate the laboratory immediately and alert others in the vicinity.

  • Contact your institution's EHS office without delay.

  • Prevent entry into the affected area until cleared by safety professionals.

This compound Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

AV5080_Disposal_Workflow cluster_preparation Step 1: Preparation cluster_segregation Step 2: Waste Segregation cluster_containment Step 3: Containment cluster_disposal Step 4: Final Disposal prep Consult Institutional EHS Guidelines & Local Regulations ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves prep->ppe start Identify this compound Waste solid_waste Solid Waste (Contaminated labware, gloves, PPE) start->solid_waste Is it solid? liquid_waste Liquid Waste (Unused solutions, contaminated media) start->liquid_waste Is it liquid? sharps_waste Sharps Waste (Contaminated needles, syringes) start->sharps_waste Is it sharp? solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Puncture-Resistant Sharps Container sharps_waste->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage disposal_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->disposal_pickup

Navigating the Safe Handling of DOWSIL™ TC-5080 Thermal Grease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of DOWSIL™ TC-5080 Thermal Grease, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans. The following information is based on the Safety Data Sheet (SDS) for DOWSIL™ TC-5080 Thermal Grease.

Personal Protective Equipment (PPE)

When handling DOWSIL™ TC-5080, adherence to the following personal protective equipment guidelines is crucial to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side shields are recommended.
Skin Protection Chemical resistant gloves should be worn. Wash hands before breaks and at the end of workday.
Respiratory Protection Respiratory protection is not typically required. If vapors or mists are generated, a NIOSH approved organic vapor respirator is recommended.

Operational Procedures for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of DOWSIL™ TC-5080 from preparation to use.

Preparation
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for DOWSIL™ TC-5080.

  • Ensure Proper Ventilation: Work in a well-ventilated area to minimize the potential for inhalation of any vapors that may be released, especially when heated.

  • Gather PPE: Assemble and inspect all required personal protective equipment as specified in the table above.

  • Prepare Work Area: Designate a clean and organized workspace. Ensure spill cleanup materials are readily available.

Handling
  • Avoid Contact: Minimize direct contact with skin and eyes.

  • Use Appropriate Tools: Utilize spatulas or other appropriate tools for dispensing the grease to avoid skin contact.

  • Heating Precautions: If heating the product to temperatures above 150 °C (300 °F) in the presence of air, be aware that formaldehyde vapors may be formed.[1] Ensure adequate ventilation to maintain vapor concentrations within the occupational exposure limit for formaldehyde.[1]

Disposal Plan

Proper disposal of DOWSIL™ TC-5080 and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains, sewers, or waterways.

  • Container Disposal: Empty containers should be recycled or disposed of through an approved waste management facility.[1] Do not reuse empty containers for any purpose.[1]

Emergency Procedures: Spill Response

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate unnecessary personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain Spill: Use absorbent materials such as sand, earth, or vermiculite to contain the spill.

  • Collect Spill: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Clean Area: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the collected waste in accordance with all applicable regulations.

Visual Guides for Safe Handling

To further clarify the procedural workflows, the following diagrams illustrate the logical steps for safe handling and emergency spill response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal ReviewSDS Review SDS Ventilation Ensure Ventilation ReviewSDS->Ventilation GatherPPE Gather PPE Ventilation->GatherPPE PrepareArea Prepare Work Area GatherPPE->PrepareArea AvoidContact Avoid Direct Contact PrepareArea->AvoidContact UseTools Use Appropriate Tools AvoidContact->UseTools HeatingPrecautions Observe Heating Precautions UseTools->HeatingPrecautions DisposeWaste Dispose of Waste Properly HeatingPrecautions->DisposeWaste DisposeContainer Dispose of Container Properly DisposeWaste->DisposeContainer SpillResponseProtocol Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ventilate Area Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Collect Collect Spill Contain->Collect Clean Clean Area Collect->Clean Dispose Dispose of Waste Clean->Dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.